3-Bromo-2-chlorophenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-chlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKKNDLIWRYBCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216242 | |
| Record name | Phenol, bromochloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66024-94-0, 863870-87-5 | |
| Record name | Phenol, bromochloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066024940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, bromochloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-chlorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-chlorophenol
Foreword: Understanding the Utility of a Dihalogenated Phenol
To the researchers, scientists, and drug development professionals who rely on precise chemical intermediates, this guide offers a comprehensive examination of 3-Bromo-2-chlorophenol (CAS No. 863870-87-5). This compound is not merely another halogenated aromatic; its specific substitution pattern makes it a valuable synthon in modern medicinal chemistry and materials science. As a pharmaceutical intermediate, it serves as a critical building block in the synthesis of advanced therapeutic agents, including PD-1/PD-L1 inhibitors for immunotherapy and dual inhibitors of D2 and DAT receptors for treating complex neurological disorders like schizophrenia.[1][2] The precise arrangement of the hydroxyl, bromo, and chloro substituents dictates its reactivity, acidity, and overall utility. This document provides a detailed overview of its core physicochemical properties, the methodologies for their determination, and the scientific rationale that underpins these characterization techniques.
Molecular Identity and Core Properties
This compound is a dihalogenated phenol with the molecular formula C₆H₄BrClO.[3] Its structure, featuring adjacent chloro and hydroxyl groups with a bromine atom in the meta-position relative to the hydroxyl, imparts a unique combination of steric and electronic effects that are crucial for its synthetic applications.
Summary of Physicochemical Data
The fundamental properties of this compound are summarized below. It is critical to note that while some properties have been experimentally determined, others are based on computational predictions, a common scenario for specialized reagents not yet exhaustively characterized in publicly available literature.
| Property | Value | Data Type | Source(s) |
| CAS Number | 863870-87-5 | Experimental | [3] |
| Molecular Formula | C₆H₄BrClO | - | [4][5] |
| Molecular Weight | 207.45 g/mol | Calculated | [3][5] |
| Appearance | Brown to dark brown crystal | Experimental | [6] |
| Melting Point | 60 °C | Experimental | |
| Boiling Point | 246.1 ± 20.0 °C | Predicted | |
| Density | 1.788 ± 0.06 g/cm³ | Predicted | |
| Acidity (pKa) | 7.53 ± 0.10 | Predicted | |
| Flash Point | 102.7 °C | Predicted | |
| Vapor Pressure | 0.0176 mmHg at 25°C | Predicted | [3] |
| Refractive Index | 1.619 | Predicted | [3] |
| XLogP | 2.9 | Predicted | [4] |
Structural and Spectroscopic Characterization
While comprehensive, peer-reviewed spectral data for this compound is not widely published, its structure allows for the confident prediction of its spectroscopic characteristics. For any laboratory synthesizing or utilizing this compound, empirical confirmation via the following techniques is a mandatory step for quality control and identity verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the three protons on the benzene ring. The coupling patterns (doublets, triplets, or doublet of doublets) and coupling constants (J-values) will be dictated by their positions relative to each other. The phenolic proton (-OH) will appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum should display six unique signals for the six aromatic carbons, as the substitution pattern renders them all chemically inequivalent. The carbon bearing the hydroxyl group (C-O) is expected to be the most deshielded in the δ 150-160 ppm range. Carbons bonded to the electronegative halogens (C-Cl and C-Br) will also be significantly downfield, while the remaining C-H carbons will appear at higher field strengths.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups. Expected characteristic absorption bands include:
-
O-H stretch: A strong, broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.
-
Aromatic C-H stretch: Signals appearing just above 3000 cm⁻¹.
-
Aromatic C=C stretch: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.
-
C-O stretch: A strong band around 1200-1250 cm⁻¹.
-
C-Br and C-Cl stretches: Found in the fingerprint region, typically below 800 cm⁻¹, with the C-Cl stretch generally at a higher wavenumber than the C-Br stretch.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition.
-
Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum will exhibit a complex molecular ion cluster due to the isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic pattern of peaks at m/z values corresponding to the different isotopic combinations, with the most abundant being for C₆H₄⁷⁹Br³⁵ClO (m/z ≈ 206) and C₆H₄⁸¹Br³⁵ClO (m/z ≈ 208). The M+2 and M+4 peaks will have predictable relative intensities, serving as a definitive signature for the presence of one bromine and one chlorine atom.
Physical Properties and Experimental Determination
The physical constants of a compound are not merely data points; they are indicators of purity and are governed by intermolecular forces.
Melting Point
The experimentally determined melting point of 60 °C is a key specification. A sharp melting range (typically ≤ 1 °C) is indicative of high purity, whereas impurities will cause a depression and broadening of the melting range.
This protocol outlines the standard method for verifying the melting point.
-
Sample Preparation: Finely powder a small amount of the crystalline this compound. Tap the open end of a capillary tube into the powder to collect a small sample.
-
Packing: Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample into the sealed end to a height of 2-3 mm.
-
Measurement: Place the packed capillary into a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (60 °C). Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁–T₂. For a pure sample, this range should be narrow.
Boiling Point
The predicted boiling point of 246.1 °C suggests low volatility under standard conditions. This high boiling point is attributable to the compound's molecular weight and the hydrogen bonding enabled by the phenolic hydroxyl group.
Caption: Workflow for the synthesis and characterization of a chemical intermediate.
Solubility Profile
Acidity (pKa)
The predicted pKa of 7.53 indicates that this compound is a weak acid, but significantly more acidic than phenol (pKa ≈ 10).[1] This increased acidity is a direct consequence of the inductive electron-withdrawing effects of the two halogen substituents (bromine and chlorine). These halogens help to stabilize the resulting phenoxide anion by delocalizing the negative charge, thereby favoring dissociation of the proton.
This method leverages the difference in the UV-Vis absorption spectra between the protonated phenol (HA) and the deprotonated phenoxide (A⁻).
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).
-
Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa (e.g., from pH 6.0 to 9.0).
-
Sample Preparation: Add a small, constant aliquot of the stock solution to each buffer solution to create a set of samples with identical total compound concentration but varying pH.
-
Spectral Measurement: Record the UV-Vis spectrum for each buffered solution, as well as for highly acidic (pH << pKa) and highly basic (pH >> pKa) solutions to obtain the spectra of the pure HA and A⁻ species, respectively.
-
Data Analysis: Identify a wavelength where the absorbance of HA and A⁻ differs significantly. Plot the absorbance at this wavelength versus the pH of the solutions. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.
Safety, Handling, and Storage
As a halogenated phenol, this compound requires careful handling. The Globally Harmonized System (GHS) classifications indicate that it is a hazardous substance.[5]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust. Keep away from incompatible materials such as strong oxidizing agents.
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at room temperature is recommended.[1]
Role as a Pharmaceutical Intermediate
The utility of this compound is best understood by its role in building more complex molecules. Its defined structure allows for regioselective reactions, making it a valuable precursor.
Caption: Synthetic utility of this compound in drug development.
Conclusion
This compound is a specialized chemical intermediate whose value is defined by its precise physicochemical properties. From its melting point, which serves as a reliable indicator of purity, to its predicted pKa, which informs its reactivity in base-mediated reactions, a thorough understanding of these characteristics is essential for its effective application. While a complete experimental dataset is still emerging in the public domain, the combination of established values, robust computational predictions, and foundational spectroscopic principles provides researchers with the necessary framework to confidently utilize this compound in the synthesis of next-generation pharmaceuticals and other advanced materials.
References
An In-depth Technical Guide to 3-Bromo-2-chlorophenol: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Bromo-2-chlorophenol, a halogenated phenol derivative increasingly recognized for its role as a key intermediate in pharmaceutical synthesis. We will delve into its chemical identity, molecular structure, physicochemical properties, and critically, its applications in the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development.
Chemical Identity and Molecular Structure
This compound is a disubstituted phenol characterized by the presence of bromine and chlorine atoms on the aromatic ring.
Chemical Abstract Service (CAS) Number: The primary registered CAS number for this compound is 863870-87-5 .[1][2][3] Some databases may also list the alternative CAS number 66024-94-0 .[2][4][5][6] It is crucial for researchers to verify the specific CAS number with their supplier to ensure the procurement of the correct isomer.
Molecular Formula: C₆H₄BrClO[1][2][6][7]
Synonyms: The compound is also known as 3-bromo-2-chloro-phenol and Phenol, 3-bromo-2-chloro-.[2][6]
Molecular Structure Visualization
The structural arrangement of this compound, with the hydroxyl, chlorine, and bromine groups at positions 1, 2, and 3 respectively on the benzene ring, is fundamental to its reactivity and utility in synthesis.
Caption: 2D Molecular Structure of this compound.
Structural Identifiers:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing reaction conditions, purification protocols, and for understanding the compound's behavior in various analytical methods.
| Property | Value | Source(s) |
| Molecular Weight | 207.45 g/mol | [3][6] |
| Melting Point | 60 °C | [3][8] |
| Boiling Point (Predicted) | 246.1 ± 20.0 °C | [3][8] |
| Density (Predicted) | 1.788 ± 0.06 g/cm³ | [3][8] |
| Flash Point | 102.7 °C | [3] |
| Vapor Pressure | 0.0176 mmHg at 25°C | [3] |
| Refractive Index (Predicted) | 1.619 | [3] |
| XLogP3 | 2.9 | [4][7] |
Synthesis and Reactivity Insights
While specific, detailed, step-by-step synthesis protocols for this compound are not extensively published in readily accessible literature, its structure suggests a logical synthetic pathway involving the selective bromination of 2-chlorophenol. The hydroxyl group is an activating ortho-, para-director. With the ortho position blocked by chlorine, bromination is directed to the other ortho (position 6) and para (position 4) positions. Achieving the 3-bromo substitution pattern is less direct and may require multi-step synthesis or specialized directing groups.
However, examining a related synthesis, such as the production of 4-bromo-2-chlorophenol, can provide valuable insights into the reaction conditions. The bromination of 2-chlorophenol is a common method, often carried out in the presence of an inert solvent like chlorobenzene or carbon tetrachloride.[9] The use of a catalyst, such as triethylamine hydrochloride, can improve the yield and selectivity of the reaction.[9] The reaction temperature is a critical parameter that needs to be carefully controlled to minimize the formation of undesired isomers.[9]
The reactivity of this compound is dictated by its functional groups: the hydroxyl group, the bromine atom, and the chlorine atom, all attached to an aromatic ring. The hydroxyl group can undergo O-alkylation or O-acylation. The bromine and chlorine atoms can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in the construction of more complex molecular architectures commonly found in drug candidates.
Applications in Drug Development
This compound has emerged as a valuable building block in the synthesis of complex pharmaceutical agents. Its utility is particularly noted in the development of targeted therapies.
Intermediate for PD-1/PD-L1 Inhibitors
A significant application of this compound is in the synthesis of inhibitors of the Programmed cell death protein 1/Programmed death-ligand 1 (PD-1/PD-L1) pathway.[8] The PD-1/PD-L1 interaction is a critical immune checkpoint that cancer cells often exploit to evade the host's immune system. By blocking this interaction, PD-1/PD-L1 inhibitors can restore and enhance T-cell activation, leading to an effective anti-tumor immune response. Immunotherapies targeting this pathway have shown remarkable success in treating various advanced cancers.
Precursor for Dual D2 and DAT Receptor Inhibitors
This compound also serves as a key intermediate in the preparation of tetrahydropyrrole compounds that act as dual inhibitors of the Dopamine D2 receptor and the Dopamine Transporter (DAT).[8] These dual-action compounds have potential applications in the treatment of schizophrenia. By modulating both D2 and DAT, these compounds aim to effectively manage the symptoms of schizophrenia, including improving negative symptoms and cognitive function, while potentially reducing the extrapyramidal side effects and hyperprolactinemia associated with traditional antipsychotics.
The role of halogenated compounds, particularly those containing chlorine, is well-established in medicinal chemistry, with a significant number of FDA-approved drugs incorporating a chloro-substituent.[10] The presence of bromine and chlorine in this compound provides medicinal chemists with versatile handles for molecular modification and optimization of pharmacokinetic and pharmacodynamic properties.
Safety and Handling
As with any chemical reagent, proper safety precautions are paramount when handling this compound.
GHS Hazard Classification:
-
Skin Irritation (Category 2): Causes skin irritation.[6]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[6]
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[6]
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[11]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
Avoid contact with skin and eyes.[11]
-
Avoid the formation of dust and aerosols.[11]
-
Store in a tightly closed container in a dry, well-ventilated place.[11]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[11][12][13]
Conclusion
This compound is a chemical intermediate with significant and growing importance in the field of drug discovery and development. Its unique substitution pattern provides a valuable scaffold for the synthesis of complex, biologically active molecules, particularly in the areas of oncology and neuroscience. A thorough understanding of its chemical properties, reactivity, and safe handling is essential for researchers aiming to leverage this compound in their synthetic endeavors. As the demand for novel and effective therapeutics continues to grow, the role of versatile building blocks like this compound is set to expand.
References
- 1. This compound | CAS 863870-87-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. pschemicals.com [pschemicals.com]
- 3. chembk.com [chembk.com]
- 4. echemi.com [echemi.com]
- 5. This compound | 66024-94-0 [chemicalbook.com]
- 6. This compound | C6H4BrClO | CID 6455237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C6H4BrClO) [pubchemlite.lcsb.uni.lu]
- 8. chembk.com [chembk.com]
- 9. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]
- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
An In-depth Spectroscopic Analysis of 3-Bromo-2-chlorophenol: A Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for 3-Bromo-2-chlorophenol (CAS No: 66024-94-0), a vital intermediate in pharmaceutical synthesis.[1] For professionals in drug development and chemical research, unambiguous structural confirmation is paramount. This document offers an in-depth interpretation of the Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data of this compound, grounded in fundamental principles and field-proven insights. The protocols and analyses herein are designed to serve as a self-validating system for the identification and quality control of this compound.
Introduction and Molecular Structure
This compound (C₆H₄BrClO) is a halogenated aromatic compound with a molecular weight of approximately 207.45 g/mol .[2][3] Its utility as a building block in the synthesis of advanced therapeutic agents necessitates rigorous analytical characterization. The strategic placement of the hydroxyl, bromine, and chlorine substituents on the phenol ring creates a unique electronic environment, resulting in a distinct spectroscopic fingerprint. Understanding this fingerprint is essential for confirming its identity, purity, and for predicting its reactivity.
The structure, illustrated below, consists of a phenol ring substituted with a chlorine atom at position 2 and a bromine atom at position 3. This substitution pattern dictates the chemical shifts and coupling constants observed in NMR spectroscopy, the vibrational modes in IR spectroscopy, and the fragmentation patterns in mass spectrometry.
Figure 1: Chemical Structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry of halogenated organic compounds provides highly characteristic data due to the natural isotopic abundances of chlorine and bromine.[4][5] This technique is invaluable for confirming the elemental composition of the molecule.
Expertise & Experience: The Isotopic Signature
The defining feature in the mass spectrum of this compound is its unique molecular ion cluster. Bromine exists as two primary isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), in an approximate 1:1 ratio.[6] Chlorine has two stable isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%), in an approximate 3:1 ratio.[6] A molecule containing one bromine and one chlorine atom will therefore exhibit a characteristic cluster of peaks: M+, [M+2]+, and [M+4]+, with a distinctive intensity pattern.
The expected molecular ion peaks arise from the different combinations of these isotopes:
-
M+: C₆H₄(⁷⁹Br)(³⁵Cl)O
-
[M+2]+: C₆H₄(⁸¹Br)(³⁵Cl)O and C₆H₄(⁷⁹Br)(³⁷Cl)O
-
[M+4]+: C₆H₄(⁸¹Br)(³⁷Cl)O
The relative intensity of the [M+2]+ peak will be the sum of the contributions from both isotopic combinations, making it the most abundant peak in the cluster.
Data Presentation: Predicted MS Data
| Ion | m/z (Calculated) | Isotopic Composition | Expected Relative Intensity |
| M⁺ | 205.9134 | ¹²C₆¹H₄⁷⁹Br³⁵Cl¹⁶O | ~75% |
| [M+2]⁺ | 207.9105 | ¹²C₆¹H₄⁸¹Br³⁵Cl¹⁶O / ¹²C₆¹H₄⁷⁹Br³⁷Cl¹⁶O | ~100% |
| [M+4]⁺ | 209.9075 | ¹²C₆¹H₄⁸¹Br³⁷Cl¹⁶O | ~25% |
Authoritative Grounding: Fragmentation Pathway
Upon electron ionization, the molecular ion can undergo fragmentation. Halogenated compounds often lose the halogen atom, providing further structural confirmation.[7] Key fragmentation pathways for this compound would include the loss of Br•, Cl•, and the stable molecule CO.
Figure 2: Key MS Fragmentation Pathways.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).
-
GC Conditions: Use a temperature program starting at 50°C, holding for 2 minutes, then ramping to 250°C at 10°C/min.
-
MS Conditions: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Scan over a mass range of m/z 40-300.
-
Data Analysis: Analyze the resulting total ion chromatogram to identify the peak corresponding to the analyte. Examine the mass spectrum of this peak, paying close attention to the molecular ion cluster and major fragment ions.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups within a molecule. The spectrum of this compound is dominated by features of the phenol group and the aromatic ring, with C-halogen stretches appearing in the fingerprint region.[8][9]
Expertise & Experience: Interpreting Vibrational Modes
The most diagnostic feature of a phenol is the O-H stretching vibration.[10] Due to intermolecular hydrogen bonding, this peak appears as a strong, broad band, typically in the 3200-3600 cm⁻¹ region.[9][11] The absence of sharp peaks in this region confirms the presence of the associated hydroxyl group. Aromatic C-H stretches appear just above 3000 cm⁻¹, while characteristic C=C ring stretching vibrations are observed between 1400-1600 cm⁻¹.[9] The C-O stretch of the phenol is typically strong and found around 1200 cm⁻¹. The C-Cl and C-Br stretching vibrations are found at lower wavenumbers, often below 800 cm⁻¹, within the complex fingerprint region.[8]
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Appearance |
| 3550 - 3200 | O-H stretch (hydrogen-bonded) | Strong, Broad |
| 3100 - 3000 | Aromatic C-H stretch | Medium, Sharp |
| 1600 - 1450 | Aromatic C=C ring stretch | Medium to Strong, Sharp |
| ~1220 | Aromatic C-O stretch | Strong |
| 900 - 675 | Aromatic C-H out-of-plane bend | Medium to Strong |
| 750 - 550 | C-Cl stretch | Strong |
| 680 - 515 | C-Br stretch | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of solid this compound directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural elucidation.
¹H NMR Spectroscopy
Expertise & Experience: Decoding Proton Environments
The ¹H NMR spectrum will show signals for three distinct aromatic protons and one phenolic hydroxyl proton. The electron-withdrawing effects of the oxygen, chlorine, and bromine atoms will deshield the aromatic protons, causing them to resonate downfield, typically between 6.8 and 7.5 ppm.
-
H-6: This proton is ortho to the hydroxyl group and meta to the bromine. It will likely appear as a doublet of doublets.
-
H-5: This proton is meta to both the hydroxyl and chlorine groups. It will also likely appear as a doublet of doublets.
-
H-4: This proton is para to the hydroxyl group and ortho to the bromine. It will appear as a doublet of doublets.
The phenolic -OH proton typically appears as a broad singlet whose chemical shift is highly dependent on solvent, concentration, and temperature. It can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the -OH signal to disappear due to proton exchange.
Data Presentation: Predicted ¹H NMR Data (in CDCl₃)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H-6 | ~7.2 - 7.4 | dd | ³J(H6-H5) ≈ 8, ⁴J(H6-H4) ≈ 2 | 1H |
| H-5 | ~6.9 - 7.1 | t (or dd) | ³J(H5-H6) ≈ 8, ³J(H5-H4) ≈ 8 | 1H |
| H-4 | ~7.3 - 7.5 | dd | ³J(H4-H5) ≈ 8, ⁴J(H4-H6) ≈ 2 | 1H |
| -OH | 5.0 - 6.0 | br s | - | 1H |
Note: Predicted values are estimates. Actual values may vary.
¹³C NMR Spectroscopy
Authoritative Grounding: Carbon Chemical Shifts
A proton-decoupled ¹³C NMR spectrum will show six distinct signals for the six aromatic carbons, as they are all in unique chemical environments. The chemical shifts are strongly influenced by the attached substituents.
-
C-1 (C-OH): The carbon attached to the highly electronegative oxygen will be the most downfield-shifted among the protonated carbons, typically >150 ppm.
-
C-2 (C-Cl) & C-3 (C-Br): Carbons directly bonded to halogens are also deshielded. The electronegativity of Cl is greater than Br, but other factors like the "heavy atom effect" of bromine can influence the shift.[12] C-2 (with Cl) is expected around 120-130 ppm, and C-3 (with Br) is expected around 110-120 ppm.
-
C-4, C-5, C-6: These protonated carbons will appear in the typical aromatic region of 115-135 ppm.
Data Presentation: Predicted ¹³C NMR Data (in CDCl₃)
| Carbon Assignment | Predicted δ (ppm) |
| C-1 | 150 - 155 |
| C-2 | 125 - 130 |
| C-3 | 115 - 120 |
| C-4 | 130 - 135 |
| C-5 | 120 - 125 |
| C-6 | 118 - 123 |
Note: Predicted values are estimates. Actual values may vary.
Experimental Protocol: NMR Sample Preparation and Acquisition
Figure 3: Standard NMR Workflow.
Conclusion
The combination of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a powerful and orthogonal toolkit for the definitive identification of this compound. The characteristic isotopic pattern in the mass spectrum confirms the presence of one bromine and one chlorine atom. The broad O-H and aromatic C-O stretches in the IR spectrum confirm the phenol functional group. Finally, ¹H and ¹³C NMR spectroscopy provides an unambiguous map of the molecule's carbon-hydrogen framework, confirming the 1,2,3-substitution pattern. This guide provides the foundational data and protocols necessary for researchers and drug development professionals to confidently identify and assess the quality of this important chemical intermediate.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C6H4BrClO | CID 6455237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. capotchem.com [capotchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Understanding the reactivity of the aromatic ring in 3-Bromo-2-chlorophenol
An In-Depth Technical Guide to the Aromatic Ring Reactivity of 3-Bromo-2-chlorophenol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a key pharmaceutical intermediate whose synthetic utility is dictated by the nuanced reactivity of its polysubstituted aromatic ring.[1][2] This guide provides a detailed analysis of the electronic and steric factors governing its behavior in aromatic substitution reactions. The strongly activating, ortho, para-directing hydroxyl group is the primary determinant of regioselectivity in electrophilic aromatic substitution (EAS), overriding the deactivating, yet also ortho, para-directing, influence of the halogen substituents. Consequently, electrophilic attack is channeled predominantly to the C4 and C6 positions. Conversely, the molecule is inherently deactivated towards classical nucleophilic aromatic substitution (SNAr) due to the powerful electron-donating nature of the hydroxyl group, though modern catalytic approaches can overcome this limitation. A thorough understanding of these principles is critical for leveraging this versatile building block in the synthesis of complex therapeutic agents.[2]
Molecular Structure and Electronic Profile
The reactivity of the benzene ring in this compound is a direct consequence of the interplay between its three substituents: a hydroxyl group, a chlorine atom, and a bromine atom. Each substituent exerts distinct electronic effects—inductive and resonance—that collectively determine the rate and regioselectivity of substitution reactions.
-
Inductive Effect: This effect is transmitted through the sigma bonds and is related to the electronegativity of the atoms. Both chlorine and bromine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I), pulling electron density away from the ring.[3][4] The oxygen of the hydroxyl group is also electronegative, but its inductive effect is significantly outweighed by its resonance effect.[5]
-
Resonance Effect: This effect involves the delocalization of lone-pair electrons into the aromatic pi-system. The hydroxyl group possesses lone pairs on the oxygen atom and exerts a powerful electron-donating resonance effect (+M), pushing electron density into the ring.[5][6] This effect is particularly pronounced at the ortho and para positions. The halogen atoms also have lone pairs and can participate in resonance donation, but their effect is weaker compared to the hydroxyl group due to less effective orbital overlap between the larger halogen p-orbitals and the carbon 2p-orbital.[4][7]
Consolidated Effects of Substituents
The net effect of a substituent is a balance of these two forces.
-
Hydroxyl (-OH): The strong +M (resonance) effect far outweighs the -I (inductive) effect, making the hydroxyl group a powerful activating group.[3][8]
-
Halogens (-Cl, -Br): The strong -I effect outweighs the weaker +M effect, making halogens deactivating groups overall.[3][6][7]
Despite being deactivators, the resonance effect of halogens is sufficient to direct incoming electrophiles to the ortho and para positions.[4]
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Rate | Directing Influence |
| -OH (at C1) | Weakly Withdrawing (-I) | Strongly Donating (+M) | Strongly Activating | ortho, para |
| -Cl (at C2) | Strongly Withdrawing (-I) | Weakly Donating (+M) | Moderately Deactivating | ortho, para |
| -Br (at C3) | Strongly Withdrawing (-I) | Weakly Donating (+M) | Moderately Deactivating | ortho, para |
Reactivity in Electrophilic Aromatic Substitution (EAS)
In molecules with multiple substituents, the most powerfully activating group dictates the position of electrophilic attack.[9][10] In this compound, the hydroxyl group is the dominant directing force.
Regioselectivity: Predicting the Site of Attack
The -OH group strongly activates the positions ortho and para to it.
-
Ortho-positions: C2 and C6.
-
Para-position: C4.
The C2 position is already substituted with chlorine. Therefore, electrophilic attack is directed primarily towards the C4 and C6 positions.
Caption: Regioselectivity of EAS on this compound.
The Role of Steric Hindrance
While both C4 and C6 are electronically activated, their accessibility is different.
-
Attack at C4: This position is relatively unhindered.
-
Attack at C6: This position is flanked by the hydroxyl group at C1 and a hydrogen at C5. More significantly, it is ortho to the bulky bromine atom at C3 (meta-relationship) and the chlorine at C2. Steric hindrance from these adjacent groups can impede the approach of an electrophile.[11][12][13]
Experimental Protocol: Bromination of this compound
Phenols are highly activated systems and often undergo halogenation without a Lewis acid catalyst.[14][15][16]
Objective: To synthesize 4,6-Dibromo-2-chlorophenol and 4-Bromo-2-chlorophenol. Principle: The highly activated ring reacts with molecular bromine in a suitable solvent. Controlling stoichiometry is key to preventing polysubstitution.
Materials:
-
This compound
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄)
-
10% Sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Preparation: Dissolve 1.0 equivalent of this compound in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask to 0 °C in an ice bath.
-
Bromine Addition: Dissolve 1.0-1.1 equivalents of bromine in a small amount of dichloromethane and add it to the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by slowly adding 10% sodium thiosulfate solution to consume any unreacted bromine (the red-brown color will disappear).
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product via column chromatography on silica gel to separate the major 4-bromo product from any minor 6-bromo isomer and starting material.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Classical SNAr reactions require two key features: a good leaving group (like a halogen) and strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[17][18] These EWGs are necessary to stabilize the negatively charged intermediate (Meisenheimer complex).[18]
This compound is poorly suited for classical SNAr. The powerful electron-donating hydroxyl group counteracts the electron-withdrawing effects of the halogens, destabilizing the required carbanionic intermediate and thus deactivating the ring towards nucleophilic attack.[19][20]
However, substitution is not impossible and can be approached through modern synthetic strategies:
-
Homolysis-Enabled Electronic Activation: Recent research has shown that converting the phenol to a phenoxyl radical creates a transient but exceptionally powerful electron-withdrawing group.[21] This radical-mediated strategy can lower the activation barrier for nucleophilic substitution, enabling reactions on otherwise inert halophenols.[21]
-
Transition Metal Catalysis: Catalytic cycles involving transition metals like rhodium or ruthenium can activate aryl halides towards nucleophilic attack through the formation of η⁶-arene complexes.[22][23] This approach effectively makes the aromatic ring electrophilic enough to react with nucleophiles, even in the absence of traditional activating groups.[22]
Applications in Medicinal Chemistry and Drug Development
The specific substitution pattern of this compound makes it a valuable building block for complex, biologically active molecules. Its defined reactivity allows for predictable and selective functionalization.
Caption: Synthetic utility of this compound in drug development.
-
PD-1/PD-L1 Inhibitors: This compound is a reported intermediate in the synthesis of small molecules designed to block the PD-1/PD-L1 protein-protein interaction.[2] This blockade enhances T-cell activation and is a cornerstone of modern cancer immunotherapy.[2]
-
D2/DAT Dual Receptor Inhibitors: this compound has been utilized in the synthesis of tetrahydropyrrole compounds that act as dual inhibitors for dopamine D2 receptors and dopamine transporters (DAT).[2] These agents are being investigated for the treatment of schizophrenia, aiming to improve cognitive function while minimizing side effects.[2]
Conclusion
The reactivity of the aromatic ring in this compound is a classic example of substituent-directed synthesis. The powerful activating and directing effect of the hydroxyl group is the controlling factor in electrophilic aromatic substitution, making the C4 position the primary site of reaction. While the molecule is generally inert to traditional nucleophilic aromatic substitution, advanced methodologies involving radical intermediates or transition metal catalysis can unlock this reaction pathway. The predictable reactivity of this dihalogenated phenol makes it a highly valuable and versatile intermediate for the construction of sophisticated molecules in the field of drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. scribd.com [scribd.com]
- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 8. Revision Notes - Directing Effects of Hydroxyl Group in Phenol Reactions | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 9. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
- 11. fiveable.me [fiveable.me]
- 12. Aromatic Reactivity [www2.chemistry.msu.edu]
- 13. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 14. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 15. byjus.com [byjus.com]
- 16. jackwestin.com [jackwestin.com]
- 17. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 20. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 21. osti.gov [osti.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
Unraveling the Biological Blueprint: Potential Mechanisms of Action for 3-Bromo-2-chlorophenol
An In-depth Technical Guide
Abstract: 3-Bromo-2-chlorophenol is a dihalogenated phenolic compound utilized primarily as a chemical intermediate in the synthesis of advanced pharmaceuticals, including PD-1/PD-L1 inhibitors and dual D2/DAT receptor inhibitors.[1][2][3] Despite its application in drug development, direct research into its specific biological mechanisms of action remains limited. This technical guide synthesizes information from the broader class of halogenated phenols to construct a predictive framework of its potential biological activities. We explore plausible mechanisms including membrane disruption, enzyme inhibition, induction of oxidative stress, and perturbation of ion homeostasis. Each proposed mechanism is substantiated by evidence from structurally related compounds and is accompanied by detailed, field-proven experimental protocols to enable researchers to rigorously test these hypotheses. This document serves as a foundational resource for toxicologists, drug development professionals, and researchers investigating the biological impact of halogenated aromatic compounds.
Section 1: Foundational Profile - Physicochemical Properties and Metabolic Fate
The biological activity of any xenobiotic is fundamentally governed by its chemical structure, physicochemical properties, and subsequent metabolic fate. For this compound, the presence of two different halogen atoms (bromine and chlorine) on the phenol ring creates an electron-deficient aromatic system, influencing its acidity, lipophilicity, and reactivity.
The lipophilicity of halogenated phenols, often expressed as the octanol-water partition coefficient (LogP), is a critical determinant of their toxicity and ability to cross biological membranes.[4] Increased halogenation generally increases lipophilicity, enhancing the compound's ability to partition into lipid-rich environments like cell membranes, which is a prerequisite for many of the mechanisms discussed below. The acidity (pKa) of the phenolic hydroxyl group also increases with the degree of halogenation, affecting the compound's ionization state at physiological pH and thereby its ability to interact with biological macromolecules.[5]
Predicted Metabolic Activation via Cytochrome P450
While the specific metabolic pathway of this compound is uncharacterized, the metabolism of the structurally similar pesticide metabolite, 4-bromo-2-chlorophenol, is well-documented. This related compound is detoxified by human Cytochrome P450 (CYP) enzymes, primarily CYP2C19 and CYP2B6, with CYP3A4 also contributing.[6][7][8] It is highly probable that this compound is also a substrate for these or other CYP isoforms. Metabolism could lead to detoxification and excretion or, conversely, bioactivation into more reactive intermediates, such as quinones or semiquinones, which are potent generators of oxidative stress.
An initial investigation into its biological effects must, therefore, begin with an assessment of its metabolic stability and the identification of its primary metabolites.
Experimental Protocol: In Vitro Metabolism Assay
This protocol outlines a method to assess the metabolism of this compound using human liver microsomes (HLMs), which contain a rich complement of CYP enzymes.
Objective: To determine the metabolic stability of this compound and identify its potential metabolites.
Methodology:
-
Reaction Preparation: In a 96-well plate, prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), human liver microsomes (0.5 mg/mL), and this compound (1 µM final concentration).
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂).
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate at 4,000 rpm for 20 minutes at 4°C to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Monitor the disappearance of the parent compound (this compound) to determine its metabolic half-life and screen for the appearance of new peaks corresponding to potential metabolites.
Causality: The NADPH-regenerating system is essential as it provides the reducing equivalents required for CYP enzyme activity. Quenching with acetonitrile stops the reaction and precipitates proteins that would otherwise interfere with LC-MS analysis. The rate of disappearance of the parent compound provides a direct measure of its metabolic stability.
Section 2: Potential Cellular Mechanisms of Action
Based on the known toxicology of related brominated and chlorinated phenols, we can hypothesize several distinct yet potentially interconnected mechanisms of action for this compound.
Disruption of Membrane Integrity and Function
The lipophilic nature of halogenated phenols allows them to readily partition into the lipid bilayer of cell membranes.[9] This intercalation can disrupt the membrane's structural integrity and fluidity, leading to increased permeability, leakage of intracellular components, and ultimately, cell lysis.[10][11] This non-specific mechanism of toxicity is often referred to as narcosis and is a foundational aspect of phenol toxicity.
Caption: Workflow for the red blood cell hemolysis assay.
Experimental Protocol: Hemolysis Assay
Objective: To quantify the membrane-disrupting potential of this compound by measuring red blood cell (RBC) lysis.
Methodology:
-
RBC Preparation: Obtain fresh human whole blood and centrifuge at 500 x g for 10 minutes. Discard the plasma and buffy coat. Wash the pelleted RBCs three times with phosphate-buffered saline (PBS, pH 7.4). Resuspend the final pellet to create a 2% (v/v) RBC suspension in PBS.
-
Incubation: In a 96-well plate, add 100 µL of the 2% RBC suspension to 100 µL of PBS containing serial dilutions of this compound. Use PBS alone as a negative control (0% lysis) and a known lytic agent (e.g., 1% Triton X-100) as a positive control (100% lysis).
-
Reaction: Incubate the plate at 37°C for 1 hour with gentle shaking.
-
Pelleting: Centrifuge the plate at 800 x g for 10 minutes to pellet the intact RBCs.
-
Measurement: Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate. Measure the absorbance of the released hemoglobin at 540 nm using a microplate reader.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100
Trustworthiness: This protocol is self-validating through the inclusion of 0% and 100% lysis controls, which normalize the results and account for any spontaneous hemolysis or background absorbance.
Induction of Oxidative Stress
Halogenated phenols are known to induce the formation of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide, within cells.[12] This can occur through the disruption of mitochondrial electron transport or through redox cycling of metabolites. The resulting oxidative stress can damage lipids, proteins, and DNA, leading to cellular dysfunction and apoptosis.[12][13]
Cells counteract oxidative stress by upregulating antioxidant defense systems, a key one being the Nrf2 pathway.[14] Under stress, Nrf2 translocates to the nucleus and drives the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).
Caption: The Nrf2 pathway response to oxidative stress.
Experimental Protocol: Intracellular ROS Measurement
Objective: To measure the generation of intracellular ROS in response to this compound exposure.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., human intestinal Caco-2 or neuronal SH-SY5Y cells) in a black, clear-bottom 96-well plate and grow to ~90% confluency.
-
Probe Loading: Remove the culture medium and wash the cells once with warm PBS. Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in PBS and incubate at 37°C for 30 minutes in the dark.
-
Compound Treatment: Wash the cells twice with PBS to remove excess probe. Add culture medium containing various concentrations of this compound. Use a known ROS inducer (e.g., H₂O₂) as a positive control.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at time zero and then at regular intervals (e.g., every 15 minutes for 2 hours) using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: Calculate the rate of increase in fluorescence over time for each concentration. An increased slope relative to the vehicle control indicates ROS production.
Causality: DCFH-DA is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping it. Subsequent oxidation by ROS converts it to the highly fluorescent 2',7'-dichlorofluorescein (DCF), providing a direct measure of oxidative activity.
Enzyme Inhibition
Many bromophenols exhibit potent inhibitory activity against a wide range of enzymes.[15] This is a critical mechanism to investigate, especially given that this compound is a building block for pharmacologically active agents. Potential targets include enzymes critical to neurotransmission (acetylcholinesterase), metabolic regulation (α-glucosidase, aldose reductase), and physiological pH balance (carbonic anhydrases).[16][17][18]
Experimental Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
Objective: To determine if this compound inhibits AChE activity.
Methodology:
-
Assay Principle: This protocol is based on the Ellman's method, where AChE hydrolyzes acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.
-
Reaction Setup: In a 96-well plate, add 50 µL of 100 mM sodium phosphate buffer (pH 8.0), 25 µL of DTNB solution, 25 µL of AChE enzyme solution, and 25 µL of this compound solution (at various concentrations).
-
Pre-incubation: Incubate the mixture at 25°C for 15 minutes.
-
Reaction Initiation: Add 25 µL of the substrate, ATCI, to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 15 minutes using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition relative to a vehicle control. Plot the % inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity).
Perturbation of Intracellular Calcium (Ca²⁺) Homeostasis
Disruption of intracellular calcium signaling is another hallmark of toxicity for some halogenated phenols.[19][20] These compounds can induce a rapid increase in cytosolic Ca²⁺ concentration, potentially by causing its release from intracellular stores like the endoplasmic reticulum or by promoting influx from the extracellular space.[21] Sustained elevation of intracellular Ca²⁺ is a potent trigger for various downstream events, including mitochondrial dysfunction and the activation of apoptotic pathways.[21]
Experimental Protocol: Intracellular Calcium Measurement
Objective: To measure changes in cytosolic free Ca²⁺ concentration following exposure to this compound.
Methodology:
-
Cell Culture and Loading: Grow cells (e.g., PC12 neuroendocrine cells) on glass coverslips. Load the cells with the ratiometric calcium indicator Fura-2 AM (2-5 µM) in a physiological salt solution for 30-60 minutes at room temperature.
-
Washing: Wash the cells to remove extracellular dye and allow 30 minutes for complete de-esterification of the dye within the cells.
-
Imaging Setup: Mount the coverslip on a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Baseline Measurement: Perfuse the cells with the salt solution and establish a stable baseline fluorescence ratio by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Compound Application: Perfuse the cells with a solution containing this compound and continuously record the 340/380 nm fluorescence ratio. Use a known Ca²⁺ mobilizing agent (e.g., ionomycin) as a positive control.
-
Data Analysis: The ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) is directly proportional to the intracellular Ca²⁺ concentration. An increase in this ratio upon compound application indicates a rise in cytosolic Ca²⁺.
Section 3: Data Summary and Integrated Mechanistic View
The potential biological effects of this compound can be quantitatively assessed and compared using the described protocols.
Table 1: Summary of Hypothetical Bioactivities and Assessment Endpoints
| Potential Mechanism | Key Biological Process | Experimental Assay | Primary Endpoint |
| Membrane Disruption | Loss of membrane integrity | Hemolysis Assay | EC₅₀ (Effective concentration for 50% lysis) |
| Oxidative Stress | Generation of Reactive Oxygen Species (ROS) | DCFH-DA Assay | Rate of fluorescence increase |
| Enzyme Inhibition | Blockade of active sites | Acetylcholinesterase (AChE) Assay | IC₅₀ (Inhibitory concentration 50%) |
| Ion Homeostasis | Disruption of calcium signaling | Fura-2 AM Ratiometric Imaging | Peak change in F₃₄₀/F₃₈₀ ratio |
Integrated View of Potential Toxicity Pathways
The discrete mechanisms described above are likely interconnected. For instance, initial membrane damage could lead to an influx of extracellular Ca²⁺. This, combined with direct effects on intracellular stores, could elevate cytosolic Ca²⁺, which in turn can induce mitochondrial stress and the generation of ROS. Both elevated Ca²⁺ and ROS are potent inducers of the intrinsic apoptotic pathway.
Caption: Interconnected pathways of potential cytotoxicity.
Section 4: Future Directions and Conclusion
This guide provides a robust, hypothesis-driven framework for investigating the biological mechanisms of this compound. The immediate priorities for future research should be to execute the outlined protocols to confirm or refute these potential mechanisms.
Further studies should include:
-
QSAR Modeling: Develop Quantitative Structure-Activity Relationship models to compare the toxicity of this compound with other halogenated phenols.[4][22]
-
Metabolite Identification and Activity: Isolate and characterize the major metabolites and test their biological activity, as they may be more potent than the parent compound.
-
Target-Specific Assays: Given its use as an intermediate for PD-1/PD-L1 and D2/DAT inhibitors, direct binding and functional assays for these specific targets are warranted to rule out any residual or off-target activity.[2]
-
In Vivo Toxicology: Progress to model organism studies to understand the compound's toxicokinetics and systemic effects.
References
- 1. chembk.com [chembk.com]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Phenol-induced membrane changes in free and immobilized Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antidiabetic potential: In vitro inhibition effects of bromophenol and diarylmethanones derivatives on metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Apoptosis-Inducing Potential of Selected Bromophenolic Flame Retardants 2,4,6-Tribromophenol and Pentabromophenol in Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Synthesis and Applications of 3-Bromo-2-chlorophenol
Abstract
This technical guide provides an in-depth review of 3-Bromo-2-chlorophenol (CAS No: 863870-87-5), a dihalogenated phenolic compound of significant interest in the chemical and pharmaceutical industries. We will explore its core physicochemical properties, detail established synthetic methodologies with a focus on the underlying chemical principles, and provide a comprehensive overview of its critical applications. The document highlights its role as a versatile building block in the development of advanced pharmaceutical agents, including novel cancer immunotherapies and treatments for neurological disorders, as well as its utility in the agrochemical sector. This guide is intended for researchers, chemists, and professionals in drug discovery and process development, offering field-proven insights and detailed protocols.
Introduction to this compound
This compound is a halogenated aromatic organic compound featuring a phenol ring substituted with both a bromine and a chlorine atom. This unique substitution pattern imparts specific reactivity and electronic properties, making it a highly valuable intermediate in organic synthesis.[1] The presence of three distinct functional groups—the hydroxyl, chloro, and bromo moieties—offers multiple reaction sites for further chemical modification. The electron-withdrawing nature of the halogens influences the acidity of the phenolic proton and directs the regioselectivity of subsequent electrophilic substitution reactions.[1]
Its primary significance lies in its function as a key starting material for the synthesis of complex molecular structures with desired biological activities.[1] In the pharmaceutical realm, it is a crucial precursor for active pharmaceutical ingredients (APIs), most notably in the development of cutting-edge cancer treatments and drugs targeting central nervous system disorders.[2][3] Furthermore, its derivatives are utilized in the agrochemical industry to create more effective and targeted crop protection agents.[1] This guide will elucidate the synthesis pathways and diverse applications that underscore the importance of this compound in modern chemical innovation.
Physicochemical and Spectroscopic Data
A foundational understanding of a chemical intermediate begins with its physical and chemical properties. This data is critical for handling, reaction setup, and purification.
| Property | Value | Source |
| CAS Number | 863870-87-5 | [3][4] |
| Molecular Formula | C₆H₄BrClO | [5][6] |
| Molecular Weight | 207.45 g/mol | [5] |
| Melting Point | 60 °C | [7] |
| Boiling Point | 246.1 ± 20.0 °C (Predicted) | [7] |
| Density | 1.788 ± 0.06 g/cm³ (Predicted) | [7] |
| pKa | 7.53 ± 0.10 (Predicted) | [7] |
| InChIKey | DUKKNDLIWRYBCT-UHFFFAOYSA-N | [5][6] |
| SMILES | C1=CC(=C(C(=C1)Br)Cl)O | [5] |
Synthesis of this compound: A Mechanistic Approach
The most common industrial and laboratory-scale synthesis of halogenated phenols involves the direct electrophilic halogenation of a phenol precursor. The synthesis of this compound is typically achieved via the regioselective bromination of 2-chlorophenol.
Core Reaction: Electrophilic Aromatic Substitution
The hydroxyl (-OH) group of the 2-chlorophenol starting material is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. The chloro (-Cl) group is deactivating but is also ortho-, para-directing. The interplay of these two substituents governs the position of the incoming electrophile (Br⁺). The primary products of bromination are 4-bromo-2-chlorophenol and 6-bromo-2-chlorophenol. Achieving substitution at the 3-position is less direct and often requires multi-step synthesis or specialized directing group strategies not widely detailed in readily available literature, implying it is a more specialized intermediate. However, for the purpose of illustrating a general halogenation protocol, the synthesis of a related, more common isomer, 4-bromo-2-chlorophenol, provides a robust and illustrative example of the methodologies employed.
A patented process for producing 4-bromo-2-chlorophenol with high yield and purity involves the bromination of 2-chlorophenol in the presence of a catalyst, which helps to suppress the formation of the undesired 6-bromo isomer.[8]
Detailed Experimental Protocol (Adapted from Patent Literature for Halogenation)
This protocol is adapted from established methods for the regioselective bromination of chlorophenols, such as the synthesis of 4-bromo-2-chlorophenol.[8] It serves as an illustrative example of the steps a researcher would follow.
Objective: To synthesize a bromo-2-chlorophenol derivative with high purity.
Materials:
-
2-Chlorophenol (1.0 mole)
-
Chlorobenzene (as solvent)
-
Triethylamine hydrochloride (catalyst, ~0.06 moles)
-
Elemental Bromine (1.0 mole)
-
Aqueous sodium hydroxide solution (for quenching)
Procedure:
-
Reaction Setup: A solution of 2-chlorophenol is prepared in chlorobenzene within a glass-lined reactor equipped with a stirrer, thermometer, and dropping funnel.
-
Catalyst Addition: Triethylamine hydrochloride is added to the solution. The mixture is then cooled to a temperature between 0°C and 5°C.[8] Maintaining a low temperature is critical to control the reaction rate and improve regioselectivity.
-
Bromine Addition: Elemental bromine is added dropwise to the cooled reaction mixture over a period of 2-3 hours. The temperature must be carefully maintained within the 5°C to 8°C range during the addition.[8] This slow addition prevents localized overheating and reduces the formation of undesired byproducts.
-
Reaction Progression: After the complete addition of bromine, the reaction temperature is allowed to rise to approximately 15-20°C, and the mixture is stirred for an additional hour to ensure the reaction goes to completion.[8]
-
Work-up and Isolation: The solvent is removed under reduced pressure (in vacuo). The escaping hydrogen bromide (HBr) gas, a byproduct of the reaction, is absorbed in an aqueous sodium hydroxide solution.[8]
-
Purification: The resulting crude product can be purified by distillation or recrystallization to yield the final bromo-2-chlorophenol product with high purity, often exceeding 98%.[8]
Key Applications in Research and Development
This compound's value is most evident in its role as a versatile intermediate. Its dihalogenated phenolic structure serves as a robust scaffold that can be readily modified to build complex target molecules.[1]
Pharmaceutical Synthesis
This intermediate is a cornerstone in the synthesis of novel therapeutic agents.[1][3]
-
PD-1/PD-L1 Inhibitors (Cancer Immunotherapy): this compound is used in the synthesis of small molecule inhibitors that target the Programmed cell death protein 1 (PD-1) / Programmed death-ligand 1 (PD-L1) pathway.[2][3] This interaction is a major immune checkpoint that cancer cells exploit to evade the immune system. By blocking this pathway, these inhibitors can restore and enhance T-cell activation, allowing the body's own immune system to attack and destroy tumors.[2] This application places this compound at the forefront of modern oncology drug discovery.
-
D2 and DAT Dual Inhibitors (Schizophrenia Treatment): The compound serves as a precursor for tetrahydropyrrole-based molecules that act as dual inhibitors of dopamine D2 receptors and dopamine transporters (DAT).[2][3] This dual-action mechanism is promising for the treatment of schizophrenia. It aims to not only manage the positive symptoms but also improve negative symptoms and cognitive function, while potentially reducing the severe extrapyramidal side effects associated with older antipsychotic medications.[2]
Agrochemical Development
In the field of agriculture, halogenated phenols are well-established precursors for a variety of crop protection agents.
-
Herbicides and Fungicides: this compound provides a foundational chemical structure that can be modified to create new herbicides and fungicides.[1] Its derivatives can be designed to exhibit specific bioactivity against weeds or fungal pathogens.
-
Insecticides and Acaricides: The related isomer, 4-bromo-2-chlorophenol, is a documented intermediate for producing potent insecticidal and acaricidal active substances, such as organophosphate insecticides like Profenofos.[8][9] This highlights the broader utility of bromo-chlorophenol structures in synthesizing agents that protect crops from insect-related damage.
Conclusion
This compound stands out as a chemical intermediate of high strategic importance. Its well-defined physicochemical properties and the established principles of its synthesis via electrophilic substitution of 2-chlorophenol make it an accessible, yet powerful, building block. Its true value is realized in its applications, where it provides the structural starting point for advanced molecules that address critical unmet needs in medicine and agriculture. From enabling the next generation of cancer immunotherapies and mental health treatments to contributing to global food security through novel crop protection agents, this compound is a testament to the pivotal role of versatile chemical intermediates in driving scientific and technological progress.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. chembk.com [chembk.com]
- 4. This compound | CAS 863870-87-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. This compound | C6H4BrClO | CID 6455237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C6H4BrClO) [pubchemlite.lcsb.uni.lu]
- 7. This compound CAS#: 863870-87-5 [chemicalbook.com]
- 8. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Toxicity Profile of 3-Bromo-2-chlorophenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the toxicological profile and safe handling procedures for 3-Bromo-2-chlorophenol, a halogenated phenol derivative increasingly utilized as a key intermediate in pharmaceutical synthesis. While specific toxicological data for this compound remains limited, this document synthesizes available information on structurally related compounds and established best practices for handling halogenated phenols to ensure the safety of laboratory personnel and the integrity of research.
Understanding the Compound: Physicochemical Properties and Applications
This compound is a disubstituted phenol with the molecular formula C₆H₄BrClO. Its structure, featuring both bromine and chlorine atoms on the phenolic ring, imparts specific reactivity and properties that are valuable in organic synthesis. It is primarily used as a building block in the development of novel pharmaceutical agents and other complex organic molecules.
| Property | Value | Source |
| Molecular Formula | C₆H₄BrClO | PubChem[1] |
| Molecular Weight | 207.45 g/mol | PubChem[1] |
| Appearance | Off-white solid | Fisher Scientific[2] |
| Melting Point | 47 - 51 °C | Fisher Scientific[2] |
| Boiling Point | 232 - 235 °C | Fisher Scientific[2] |
| Flash Point | > 112 °C | Fisher Scientific[2] |
Toxicological Profile: A Data-Driven Assessment of Hazards
A comprehensive toxicological profile for this compound is not yet fully established in publicly available literature. However, based on its chemical structure as a halogenated phenol and data from safety data sheets (SDS), a clear hazard profile emerges. The primary hazards are associated with its irritant properties.[1]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Source: European Chemicals Agency (ECHA) via PubChem[1]
Acute Toxicity: Specific LD50 (oral, dermal) and LC50 (inhalation) values for this compound are not readily available in the reviewed literature and safety data sheets.[3][4] For the structurally similar 4-Bromo-2-chlorophenol, one SDS indicates it is "Toxic if swallowed".[2] Given the general toxicity of phenolic compounds, which can be rapidly absorbed through the skin and cause systemic effects, it is prudent to handle this compound with a high degree of caution.
Chronic Toxicity, Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is a significant data gap regarding the long-term health effects of this compound. No specific studies on its carcinogenicity, mutagenicity, or reproductive toxicity were identified. However, for the broader class of chlorophenols, some studies have suggested potential associations with cancer in humans with long-term exposure, although often in the context of co-exposure to other chemicals. For instance, 2,4,6-trichlorophenol is considered "reasonably anticipated to be a human carcinogen" by the U.S. Department of Health and Human Services (DHHS).
Safe Handling and Engineering Controls: A Proactive Approach to Exposure Minimization
The key to safely handling this compound lies in a multi-layered approach that combines robust engineering controls with stringent personal protective equipment (PPE) protocols and meticulous laboratory practices.
Engineering Controls:
-
Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.
-
Safety Shower and Eyewash Station: A readily accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.
Personal Protective Equipment (PPE):
The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Provides protection against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) | Protects against skin contact. Glove selection should be based on the specific solvent being used and the breakthrough time of the glove material. Double gloving is recommended for enhanced protection. |
| Body Protection | A lab coat, long pants, and closed-toe shoes | Prevents incidental skin contact. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges may be necessary if engineering controls are insufficient or during emergency situations. | Protects against inhalation of dust or vapors. |
Standard Operating Procedure (SOP) for Handling this compound
This SOP outlines the essential steps for the safe handling of this compound in a research laboratory setting.
4.1. Pre-Handling Checklist:
-
Confirm the availability and functionality of a chemical fume hood, safety shower, and eyewash station.
-
Obtain and thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Prepare a designated waste container for halogenated organic waste.
4.2. Handling Procedure:
-
Don all required PPE before entering the designated work area.
-
Conduct all work within the chemical fume hood with the sash at the lowest practical height.
-
Carefully weigh and transfer the solid compound, avoiding the generation of dust.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers of this compound tightly sealed when not in use.
4.3. Post-Handling Procedure:
-
Decontaminate all glassware and equipment that has come into contact with the compound.
-
Dispose of all contaminated materials, including gloves and disposable labware, in the designated halogenated waste container.
-
Thoroughly wash hands and forearms with soap and water after removing gloves.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: A Guide for Rapid and Effective Response
In the event of an emergency involving this compound, a swift and informed response is crucial to mitigate harm.
5.1. Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
5.2. Spills:
-
Small Spills (in a fume hood):
-
Ensure appropriate PPE is worn.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area and alert nearby personnel.
-
If flammable solvents are involved, extinguish all nearby ignition sources.
-
Contact the institution's emergency response team or environmental health and safety department.
-
Prevent the spill from entering drains.
-
Caption: Decision tree for emergency response to this compound incidents.
Environmental Fate and Disposal
Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life. Therefore, proper disposal is imperative.
-
Waste Disposal: All waste containing this compound, including reaction residues, contaminated solvents, and disposable materials, must be collected in a clearly labeled, sealed container for halogenated organic waste. This waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.
-
Environmental Release: Do not discharge any amount of this compound into drains or the environment.
Conclusion: A Commitment to Safety and Scientific Integrity
While this compound is a valuable tool in the advancement of drug discovery and development, its potential hazards necessitate a culture of safety and a thorough understanding of its properties. By adhering to the guidelines outlined in this technical guide, researchers and scientists can mitigate the risks associated with its handling, ensuring a safe laboratory environment and the continued pursuit of scientific innovation. It is imperative to recognize the existing data gaps in the toxicological profile of this compound and to apply the principle of precaution by treating it with the same respect as other hazardous halogenated phenols.
References
Solubility characteristics of 3-Bromo-2-chlorophenol in various organic solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-2-chlorophenol, a critical intermediate in modern pharmaceutical development.[1][2] While specific quantitative solubility data for this compound is not extensively documented in public literature, this paper leverages fundamental physicochemical principles to predict its behavior across a range of common organic solvents. We present a theoretical framework for understanding its solubility based on molecular structure, followed by a detailed, field-proven experimental protocol for accurate solubility determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's properties for applications in synthesis, purification, and formulation.
Introduction: The Critical Role of this compound in Drug Discovery
This compound (C₆H₄BrClO) has emerged as a key building block in the synthesis of high-value therapeutic agents. Its utility is notably demonstrated in the development of novel PD-1/PD-L1 inhibitors, which are at the forefront of cancer immunotherapy, and in the creation of dual inhibitors for D2 and DAT receptors for treating complex neurological disorders like schizophrenia.[1][2]
The success of any synthetic route or formulation process hinges on the solubility of its constituent intermediates. A thorough understanding of how this compound behaves in various solvent systems is paramount for:
-
Reaction Optimization: Selecting a solvent that ensures all reactants remain in the same phase for efficient molecular interaction.
-
Purification Processes: Designing effective crystallization or chromatographic separations.
-
Formulation Development: Creating stable and bioavailable drug products.
This guide provides the foundational knowledge and practical methodologies to confidently work with this important compound.
Physicochemical Profile of this compound
The solubility of a compound is intrinsically linked to its physical and chemical properties. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₄BrClO | [1][3] |
| Molecular Weight | 207.45 g/mol | [3] |
| Melting Point | ~60 °C | [1] |
| Boiling Point | ~246.1 °C (Predicted) | [1] |
| Appearance | Solid (at standard conditions) | [4] |
| pKa (Predicted) | ~7.9 (Phenolic Hydroxyl) | N/A (Predicted based on substituted phenols) |
| XLogP3 (Predicted) | 2.9 | [3][5] |
The molecule's structure features a polar hydroxyl (-OH) group capable of hydrogen bonding, a largely non-polar benzene ring, and two halogen substituents (Bromine and Chlorine) that increase molecular weight and introduce polarity. The predicted octanol-water partition coefficient (XLogP3) of 2.9 suggests a preference for lipid or non-polar environments over aqueous ones, indicating limited water solubility but favorable solubility in many organic solvents.[3][5]
Theoretical Solubility Framework: "Like Dissolves Like"
The principle of "like dissolves like" is the cornerstone for predicting solubility.[6][7] This means polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents. This compound is an interesting case as it possesses both polar and non-polar characteristics.
-
Polar Characteristics: The phenolic hydroxyl group (-OH) is the primary driver of polarity, capable of acting as both a hydrogen bond donor and acceptor.[7] The carbon-chlorine and carbon-bromine bonds also contribute dipole moments.
-
Non-Polar Characteristics: The aromatic benzene ring is hydrophobic and interacts primarily through van der Waals forces.[7]
Therefore, the best solvents are expected to be those that can effectively interact with both the polar hydroxyl group and the aromatic ring.
Predicted Solubility in Common Organic Solvents
Based on the principles above, we can predict the solubility of this compound across different solvent classes.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale (Causality behind Prediction) |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with the phenolic -OH group. The alkyl portions of the alcohols also interact favorably with the benzene ring.[7] |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile | High to Medium | These solvents have significant dipole moments and can act as hydrogen bond acceptors, interacting strongly with the phenolic proton. Their organic nature makes them excellent solvents for the aromatic ring. Solubility may be slightly lower than in protic solvents for some but generally very effective.[6] |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Medium to Low | Toluene, with its aromatic ring, should be a reasonably good solvent due to π-π stacking interactions. Diethyl ether can accept a hydrogen bond from the phenol, granting some solubility.[7] Hexane is predicted to be a poor solvent, as it can only engage in weak van der Waals interactions and cannot solvate the polar hydroxyl group effectively.[8] |
| Aqueous | Water | Very Low | Despite the presence of a hydrogen-bonding -OH group, the large, non-polar, and hydrophobic nature of the brominated and chlorinated aromatic ring (high XLogP) is expected to dominate, leading to poor water solubility.[3][5][7] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
To move from prediction to quantitative data, the Shake-Flask method is the gold standard for determining thermodynamic equilibrium solubility.[9] This protocol is a self-validating system as the continued presence of undissolved solid confirms that a saturated solution has been achieved.
Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
4 mL glass vials with PTFE-lined screw caps
-
Analytical balance
-
Constant temperature orbital shaker/incubator
-
Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a 4 mL glass vial. "Excess" is critical; enough solid should be added so that it remains visible at the end of the experiment. A starting point would be ~20-30 mg.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the chosen organic solvent into the vial.
-
Equilibration: Securely cap the vial. Place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the vial for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typical. The goal is to create a saturated solution in equilibrium with the solid phase.
-
Phase Separation: After equilibration, remove the vial from the shaker and let it stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle. This step is crucial to avoid aspirating solid particles.
-
Sample Extraction: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This removes any remaining microscopic solid particles.
-
Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or UV-Vis). A precise dilution factor is essential for an accurate final calculation.
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method to determine the concentration of this compound.
-
Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor
Visualization of Experimental Workflow
The logical flow of the Shake-Flask method is depicted below. This workflow ensures a robust and reproducible determination of solubility.
Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.
Safety and Handling Considerations
This compound is classified as a hazardous substance and must be handled with appropriate care.
-
Primary Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3]
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10] Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]
Always consult the most recent Safety Data Sheet (SDS) for the compound before use.[10][11][12][13]
Conclusion
This compound is a vital intermediate whose solubility is a critical process parameter. This guide has established a strong predictive framework based on its molecular structure, suggesting high solubility in polar protic and aprotic solvents and poor solubility in water. To substantiate these predictions with quantitative data, a robust, step-by-step shake-flask protocol has been provided. By combining theoretical understanding with rigorous experimental methodology, researchers and developers can effectively harness the potential of this compound in advancing pharmaceutical innovation.
References
- 1. chembk.com [chembk.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C6H4BrClO | CID 6455237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Chlorophenol - Wikipedia [en.wikipedia.org]
- 5. PubChemLite - this compound (C6H4BrClO) [pubchemlite.lcsb.uni.lu]
- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. cpachem.com [cpachem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
The pKa value and acidic properties of 3-Bromo-2-chlorophenol explained
An In-Depth Technical Guide to the pKa and Acidic Properties of 3-Bromo-2-chlorophenol
Introduction
In the landscape of medicinal chemistry and drug development, a thorough understanding of a molecule's physicochemical properties is paramount. Among these, the acid dissociation constant (pKa) is a critical parameter that governs solubility, absorption, distribution, metabolism, and excretion (ADME) profiles. This guide provides a detailed examination of the acidic properties of this compound, a key intermediate in the synthesis of advanced therapeutic agents.[1][2] We will explore the theoretical underpinnings of its acidity, rooted in the electronic effects of its halogen substituents, and present practical, field-proven methodologies for its empirical pKa determination.
Phenols are generally weak acids; their acidity is significantly modulated by the nature and position of substituents on the aromatic ring.[3][4][5] Electron-withdrawing groups enhance acidity by stabilizing the corresponding phenoxide conjugate base, whereas electron-donating groups have the opposite effect.[4][6] Halogens, such as bromine and chlorine, present a fascinating case as they exert two opposing electronic influences: a deactivating inductive effect (-I) and an activating resonance effect (+R). This guide will dissect this interplay to provide a comprehensive understanding of the title compound's chemical behavior.
Theoretical Framework: Electronic Substituent Effects and Acidity
The acidity of a phenol is a direct consequence of the stability of its conjugate base, the phenoxide ion. Any factor that stabilizes this anion by delocalizing its negative charge will increase the acidity of the parent phenol, resulting in a lower pKa value.
The Dual Nature of Halogen Substituents
Halogens influence the electron density of the benzene ring through two primary mechanisms:
-
Inductive Effect (-I): Due to their high electronegativity, chlorine and bromine act as strong σ-electron withdrawing groups. This effect pulls electron density away from the aromatic ring through the sigma bonds, which helps to disperse the negative charge of the phenoxide ion, thereby stabilizing it.[6][7] The inductive effect is distance-dependent, weakening as the distance from the functional group increases.[7]
-
Resonance Effect (+R): The lone pair electrons on the halogen atoms can be delocalized into the π-system of the benzene ring. This donation of electron density increases the electron density at the ortho and para positions and would serve to destabilize the phenoxide anion.
For halogens, the electron-withdrawing inductive effect (-I) is significantly stronger and outweighs the electron-donating resonance effect (+R).[7][8] Consequently, halogenated phenols are generally more acidic than phenol itself.[7]
Analysis of this compound
In this compound, the cumulative impact of both halogen substituents dictates its acidic character:
-
2-Chloro Substituent: Positioned ortho to the hydroxyl group, the chlorine atom exerts a powerful -I effect due to its proximity to the phenoxide oxygen. This significantly stabilizes the negative charge on the conjugate base.
-
3-Bromo Substituent: Located at the meta position, the bromine atom also contributes a stabilizing -I effect. While weaker than the ortho chlorine's effect due to increased distance, it further enhances the delocalization of the negative charge. Importantly, the resonance effect from a meta substituent does not extend to the phenoxide oxygen, minimizing its destabilizing influence.[9]
The combined, potent inductive electron withdrawal from both halogens makes the phenoxide ion of this compound substantially more stable than the unsubstituted phenoxide ion. This leads to a predicted increase in acidity.
Caption: Inductive effects (-I) of Chlorine and Bromine stabilizing the phenoxide anion.
Quantitative Acidity: The pKa Value
The predicted pKa for this compound is approximately 7.53 ± 0.10 .[1][10] This value indicates that it is a significantly stronger acid than phenol. The following table provides context by comparing its acidity to related compounds.
| Compound | pKa Value | Reason for Acidity Change Relative to Phenol |
| Phenol | 9.95[11] | Reference compound. |
| 2-Chlorophenol | 8.48 | Strong -I effect from ortho Cl stabilizes phenoxide. |
| 3-Bromophenol | 9.03[12] | -I effect from meta Br stabilizes phenoxide. |
| This compound | ~7.53 (Predicted) [1][10] | Cumulative and strong -I effects from both halogens provide significant stabilization. |
Experimental pKa Determination Protocols
Accurate pKa determination is essential for drug development and research. Potentiometric titration and UV-Vis spectrophotometry are two robust and widely accepted methods for this purpose.[13]
Method 1: Potentiometric Titration
This classic method involves titrating the acidic analyte with a strong base and monitoring the solution's pH. The pKa is determined from the resulting titration curve as the pH at which half of the acid has been neutralized.[14][15]
-
Instrument Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[16]
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of this compound to prepare a solution of known concentration (e.g., 1-10 mM).[16]
-
Due to potential low aqueous solubility, a co-solvent such as methanol or acetonitrile may be required. The pKa value obtained will be for that specific solvent medium.[14]
-
Maintain a constant ionic strength throughout the experiment by adding a neutral salt like 0.15 M KCl.[16]
-
-
Titration:
-
Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C).
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Purge the solution with nitrogen to remove dissolved CO2, which can interfere with pH readings.[16]
-
Add a standardized strong base titrant (e.g., 0.1 M carbonate-free NaOH) in small, precise increments using a burette.
-
Record the pH after each addition, allowing the reading to stabilize.[16]
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of titrant added (x-axis).
-
Identify the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found more accurately by plotting the first derivative (ΔpH/ΔV).[17]
-
The pKa is the pH value recorded at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).[17]
-
Caption: Workflow for pKa determination via potentiometric titration.
Method 2: UV-Vis Spectrophotometry
This method is ideal for compounds with a chromophore near the ionization site, as the protonated (ArOH) and deprotonated (ArO⁻) forms will exhibit different absorption spectra.[13][18] The pKa is found by measuring absorbance changes across a range of pH values.[18]
-
Spectral Characterization:
-
Record the UV-Vis absorption spectrum (e.g., 220-400 nm) of this compound in a highly acidic solution (e.g., pH 1-2) to obtain the spectrum of the fully protonated form (ArOH).
-
Record the spectrum in a highly basic solution (e.g., pH 12-13) to obtain the spectrum of the fully deprotonated form (ArO⁻).
-
Identify the wavelength of maximum absorbance (λmax) where the difference between the two forms is greatest.[13]
-
-
Sample Preparation:
-
Prepare a series of buffer solutions with precisely known pH values spanning the expected pKa (e.g., from pH 6.5 to 8.5 in 0.2 pH unit increments).[19]
-
Add an identical, small volume of a stock solution of this compound to each buffer solution in a cuvette. The total concentration of the phenol must be constant across all samples.
-
-
Measurement:
-
Measure the absorbance of each buffered solution at the predetermined λmax.
-
-
Data Analysis:
-
The pKa can be determined graphically by plotting absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[13]
-
Alternatively, use the following equation derived from the Henderson-Hasselbalch and Beer-Lambert laws: pKa = pH + log[(A - A_B) / (A_A - A)] Where:
-
A is the absorbance of the sample at a given pH.
-
A_A is the absorbance of the fully acidic form.
-
A_B is the absorbance of the fully basic form.
-
-
A plot of log[(A - A_B) / (A_A - A)] vs. pH will yield a straight line where the x-intercept is the pKa.[19]
-
Conclusion
This compound is a moderately weak acid with a predicted pKa of approximately 7.53. Its acidity is significantly enhanced compared to unsubstituted phenol due to the powerful, cumulative electron-withdrawing inductive effects of the ortho-chloro and meta-bromo substituents. These effects stabilize the resulting phenoxide anion, facilitating proton dissociation. The scientific integrity of this pKa value can be rigorously validated through established analytical techniques such as potentiometric titration or UV-Vis spectrophotometry. A precise understanding of this fundamental property is indispensable for researchers leveraging this molecule as a building block in the synthesis of novel pharmaceuticals.
References
- 1. chembk.com [chembk.com]
- 2. Page loading... [guidechem.com]
- 3. sips.org.in [sips.org.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. vanderbilt.edu [vanderbilt.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. youtube.com [youtube.com]
- 9. quora.com [quora.com]
- 10. This compound CAS#: 863870-87-5 [chemicalbook.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. scispace.com [scispace.com]
- 18. Virtual Labs [mas-iiith.vlabs.ac.in]
- 19. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
Investigating the Potential Biological Activities of Novel 3-Bromo-2-chlorophenol Derivatives: A Technical Guide
Introduction: The Rationale for Derivatizing 3-Bromo-2-chlorophenol
In the landscape of drug discovery, phenolic compounds represent a privileged scaffold, known for a wide array of pharmacological properties, including antimicrobial, antioxidant, and anticancer effects.[1][2] The strategic introduction of halogen atoms, such as bromine and chlorine, onto an aromatic ring can significantly modulate a molecule's biological activity.[3][4] Halogenation can enhance lipophilicity, improve membrane permeability, and influence metabolic stability, making it a powerful tool in medicinal chemistry.[3][5]
The parent molecule, this compound, possesses a unique substitution pattern of two different halogens on a phenol ring, presenting an intriguing starting point for chemical modification. This guide provides a comprehensive framework for the synthesis of novel derivatives of this compound and outlines a systematic approach to investigating their potential as antimicrobial, antioxidant, and anticancer agents. The methodologies described herein are grounded in established, robust protocols to ensure scientific integrity and reproducibility, providing researchers with a validated roadmap for preclinical evaluation.
Part 1: Synthesis of Novel Derivatives
The hydroxyl group of the phenol provides a reactive handle for a variety of chemical transformations. The primary strategy for creating a library of novel derivatives will focus on Williamson ether synthesis to generate a series of ether derivatives. This approach allows for the introduction of diverse alkyl and aryl side chains, enabling a thorough investigation of the structure-activity relationship (SAR).
General Synthetic Strategy: Williamson Ether Synthesis
This classic reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then undergoes an SN2 reaction with an appropriate alkyl halide.
-
Deprotonation: this compound is treated with a suitable base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃)) in an anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or acetonitrile (MeCN)). The base abstracts the acidic phenolic proton to generate the sodium or potassium 3-bromo-2-chlorophenoxide salt in situ.
-
Nucleophilic Substitution: A selected alkyl halide (R-X, where R can be a variety of functionalized or unfunctionalized alkyl or benzyl groups, and X is I, Br, or Cl) is added to the reaction mixture. The phenoxide ion displaces the halide via an SN2 mechanism to form the desired ether derivative.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted into an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified using column chromatography on silica gel to yield the pure derivative.
Characterization of the final products should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm their structure and purity.
Part 2: A Strategic Workflow for Biological Activity Screening
A tiered screening approach is the most efficient method for evaluating the biological potential of newly synthesized compounds. This workflow prioritizes broad, high-throughput assays initially, followed by more complex, mechanism-focused investigations for the most promising "hit" compounds.
References
- 1. Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plant phenolics in the prevention and treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Regioselective bromination of 2-chlorophenol for 3-Bromo-2-chlorophenol synthesis
Application Note: Regioselective Synthesis of 3-Bromo-2-chlorophenol
A Guide to Overcoming Directing Group Conflict in Electrophilic Aromatic Substitution
Abstract
This compound is a valuable dihalogenated phenolic building block, frequently utilized as a key intermediate in the synthesis of complex pharmaceutical compounds, including novel inhibitors for immunotherapy targets like PD-1/PD-L1 and dual receptor inhibitors for neurological disorders.[1][2][3] The synthesis of this specific isomer, however, presents a significant regiochemical challenge. A naive approach via direct electrophilic bromination of 2-chlorophenol is synthetically unviable due to the powerful and conflicting directing effects of the hydroxyl and chloro substituents. This application note provides a detailed examination of the underlying chemical principles governing this reaction, explains why direct bromination fails to yield the desired product, and presents a robust, multi-step protocol for the successful regioselective synthesis of this compound.
The Challenge of Direct Bromination: A Mechanistic Perspective
The regiochemical outcome of an electrophilic aromatic substitution (EAS) reaction on a substituted benzene ring is dictated by the electronic properties of the substituents already present.[4] In the case of 2-chlorophenol, two distinct groups, a hydroxyl (-OH) and a chloro (-Cl), compete to direct the incoming electrophile (Br⁺).
Understanding Substituent Directing Effects
-
Hydroxyl (-OH) Group: The -OH group is a potent activating group. While oxygen is electronegative and exerts an electron-withdrawing inductive effect, its ability to donate a lone pair of electrons into the aromatic ring via resonance is far more significant. This resonance donation substantially increases the electron density of the ring, particularly at the ortho and para positions (C4 and C6), making it highly reactive towards electrophiles at these sites.[5][6][7]
-
Chloro (-Cl) Group: Halogens like chlorine are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect, which pulls electron density from the ring. However, they also possess lone pairs that can be donated through resonance, which directs incoming electrophiles to the ortho and para positions (C3, C5, and C6 relative to the chlorine).[5][8][9]
Table 1: Comparison of Substituent Effects in 2-Chlorophenol
| Substituent | Activating/Deactivating Effect | Inductive Effect | Resonance Effect | Directing Positions |
| -OH | Strongly Activating | Weakly Withdrawing (-I) | Strongly Donating (+R) | ortho, para (C6, C4) |
| -Cl | Weakly Deactivating | Strongly Withdrawing (-I) | Weakly Donating (+R) | ortho, para (C3, C6) |
Why Direct Bromination Favors Other Isomers
When 2-chlorophenol is subjected to an electrophilic brominating agent, the powerfully activating hydroxyl group dominates the directing effects.[8][10] The reaction proceeds via the formation of a cationic intermediate known as an arenium ion or sigma complex.[11] The stability of this intermediate determines the major product.
-
Attack at C4 and C6: Attack at the positions para (C4) and ortho (C6) to the hydroxyl group allows for the formation of a resonance-stabilized arenium ion where the positive charge is delocalized onto the oxygen atom, creating a highly stable oxonium ion contributor. This significantly lowers the activation energy for substitution at these positions.
-
Attack at C3: Attack at the C3 position does not allow for direct resonance stabilization from the hydroxyl group's lone pairs. The resulting arenium ion is significantly less stable, making this pathway energetically unfavorable.
The practical outcome is that direct bromination of 2-chlorophenol overwhelmingly yields a mixture of 4-bromo-2-chlorophenol and 6-bromo-2-chlorophenol, with the former often being the major product due to reduced steric hindrance.[12][13] The desired 3-bromo isomer is typically not formed in any synthetically useful quantity.
Visualization of Arenium Ion Intermediates
The diagram below illustrates the resonance contributors for electrophilic attack at the C4 (favored), C6 (favored), and C3 (disfavored) positions of 2-chlorophenol. The key stabilizing oxonium ion structure for C4 and C6 attack is highlighted.
Figure 1. Relative stability of arenium ion intermediates.
Recommended Protocol: A Multi-Step Synthesis via Diazotization
To circumvent the regiochemical impasse of direct bromination, a multi-step synthetic strategy is required. The Sandmeyer reaction, which involves the diazotization of an amino group followed by its substitution, is a classic and highly effective method for installing substituents in a specific, pre-determined position. This protocol outlines a reliable pathway starting from 2-chloro-3-nitroaniline.
Overall Synthetic Workflow
The synthesis proceeds in three main stages:
-
Reduction: The nitro group of 2-chloro-3-nitroaniline is selectively reduced to an amine, yielding 2-chloro-benzene-1,3-diamine.
-
Diazotization & Hydrolysis: The amine at the 3-position is selectively diazotized and subsequently hydrolyzed to a hydroxyl group, forming 3-amino-2-chlorophenol.
-
Sandmeyer Reaction: The remaining amino group is converted to a diazonium salt and then displaced with bromine using a copper(I) bromide catalyst to yield the final product, this compound.
Figure 2. Proposed workflow for the synthesis of this compound.
Detailed Experimental Procedure
Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a properly equipped fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step 1: Reduction of 2-Chloro-3-nitroaniline
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-nitroaniline (17.2 g, 0.1 mol) and ethanol (200 mL).
-
Reagent Addition: While stirring, carefully add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (67.7 g, 0.3 mol) in concentrated hydrochloric acid (75 mL). The addition may be exothermic; use an ice bath to maintain the temperature below 50 °C.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 80-90 °C) and maintain for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing ice (approx. 300 g). Basify the solution by the cautious addition of 40% (w/v) aqueous sodium hydroxide solution until the pH is >10. The tin salts will precipitate.
-
Extraction: Filter the mixture through a pad of celite to remove the inorganic solids. Extract the aqueous filtrate with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3-amino-2-chlorophenol, which can often be used in the next step without further purification.
Step 2: Sandmeyer Reaction to this compound
-
Diazotization Setup: In a 500 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve the crude 3-amino-2-chlorophenol (approx. 0.1 mol) in a mixture of 48% hydrobromic acid (HBr) (150 mL) and water (50 mL). Cool the mixture to 0-5 °C in an ice-salt bath.
-
Diazotization: While maintaining the temperature between 0-5 °C, add a solution of sodium nitrite (NaNO₂) (7.6 g, 0.11 mol) in water (20 mL) dropwise via the addition funnel. The addition rate should be controlled to keep the temperature from rising. Stir for an additional 30 minutes at 0-5 °C after the addition is complete.
-
Catalyst Preparation: In a separate 1 L beaker, prepare a solution of copper(I) bromide (CuBr) (15.8 g, 0.11 mol) in 48% HBr (50 mL).
-
Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas will occur. The addition should be controlled to manage the effervescence.
-
Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Workup & Purification: Cool the reaction mixture to room temperature and extract with diethyl ether or dichloromethane (3 x 100 mL). Combine the organic layers and wash sequentially with 1 M NaOH (2 x 100 mL) to remove any acidic impurities, followed by water (100 mL) and brine (100 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation under reduced pressure to yield pure this compound.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₄BrClO | [14][15] |
| Molecular Weight | 207.45 g/mol | [15] |
| Appearance | (Expected) Off-white to pale yellow solid or liquid | - |
| CAS Number | 66024-94-0 | [15] |
| Monoisotopic Mass | 205.91341 Da | [14][15] |
Expected Spectroscopic Data:
-
¹H NMR: Expect three distinct aromatic proton signals, each integrating to 1H, likely appearing as a doublet, a triplet, and a doublet.
-
¹³C NMR: Expect six distinct aromatic carbon signals.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the presence of one bromine and one chlorine atom.
Conclusion
While the direct bromination of 2-chlorophenol is an ineffective strategy for producing this compound due to overriding electronic effects, this application note details a reliable multi-step synthetic route. By employing a classic Sandmeyer reaction sequence, the regiochemical challenge is overcome, enabling the controlled synthesis of this important pharmaceutical intermediate. This approach highlights the necessity of understanding fundamental reaction mechanisms to devise effective strategies for the synthesis of complex, specifically substituted aromatic compounds.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. savemyexams.com [savemyexams.com]
- 11. 2-Bromo-4-chlorophenol|Agrochemical Intermediate [benchchem.com]
- 12. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]
- 13. US4210766A - Process for producing 2-halo-4-bromophenols - Google Patents [patents.google.com]
- 14. PubChemLite - this compound (C6H4BrClO) [pubchemlite.lcsb.uni.lu]
- 15. This compound | C6H4BrClO | CID 6455237 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Bromo-2-chlorophenol as a Versatile Building Block in Multi-Step Organic Synthesis
Introduction: The Strategic Value of 3-Bromo-2-chlorophenol
This compound is a dihalogenated phenolic compound that serves as a highly versatile and strategic building block in modern organic synthesis. Its utility stems from the differential reactivity of its three functional groups: a nucleophilic and directing hydroxyl group, a highly reactive bromine atom, and a more robust chlorine atom. This orthogonal reactivity allows for a programmed, stepwise functionalization of the aromatic core, making it an ideal starting material for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.
Recent applications have highlighted the importance of this compound in the development of novel therapeutics. For instance, it is a key intermediate in the synthesis of potent PD-1/PD-L1 inhibitors for cancer immunotherapy and in the creation of dual D2 and DAT receptor inhibitors for treating schizophrenia.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the unique chemical attributes of this compound in multi-step synthetic campaigns. We will explore key transformations, provide detailed, field-proven protocols, and discuss the underlying mechanistic principles that govern selectivity and efficiency.
Core Reactivity Principles: A Triad of Functionality
The synthetic utility of this compound is governed by the distinct chemical properties of its three key functional moieties. Understanding these properties is paramount for designing selective and high-yielding synthetic routes.
-
Phenolic Hydroxyl Group: As a powerful ortho-para director in electrophilic aromatic substitution, the hydroxyl group can also be deprotonated to form a phenoxide, enhancing its nucleophilicity for etherification reactions (e.g., Williamson ether synthesis). Crucially, it serves as a potent directing group for ortho-lithiation, enabling selective functionalization at the C6 position.[2]
-
Bromo Substituent (C3): The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions.[3] This reactivity difference is the cornerstone of selective, sequential couplings, allowing for the introduction of aryl, heteroaryl, alkyl, or amino groups at the C3 position while leaving the C2-chloro substituent intact for subsequent transformations.
-
Chloro Substituent (C2): The C-Cl bond is less susceptible to oxidative addition by palladium(0) complexes compared to the C-Br bond. This allows it to act as a "masked" reactive site. Once the C3 position has been functionalized, more forcing conditions or specialized catalyst systems can be employed to engage the C2-chloro group in a second cross-coupling reaction.
This hierarchy of reactivity enables a predictable and powerful synthetic strategy, as illustrated below.
Caption: Logical workflow for the selective functionalization of this compound.
Application I: Sequential Palladium-Catalyzed Cross-Coupling Reactions
Sequential cross-coupling is arguably the most powerful application of this compound, enabling the programmed construction of highly substituted biaryl and heteroaryl systems. The strategy hinges on the differential reactivity of the C-Br and C-Cl bonds.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C3-Position
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds.[4][5] By leveraging the higher reactivity of the aryl bromide, one can selectively couple a boronic acid at the C3 position.
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to form the C-C bond and regenerate the catalyst.[6] The C-Cl bond remains largely unreactive under these conditions.
Detailed Experimental Protocol:
-
Reagent Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand like SPhos (4 mol%).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v), to achieve a concentration of 0.1 M with respect to the this compound.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-2-chlorophenol derivative.
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference for Method |
| Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 | |
| Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 90-98 | [7] |
| PdCl₂(dppf) (3 mol%) | Na₂CO₃ | DME | 85 | 80-92 | |
| Caption: Representative conditions for selective Suzuki-Miyaura coupling at the C3-position. |
Protocol 2: Buchwald-Hartwig Amination at the C3-Position
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, providing access to a wide range of aryl amines under relatively mild conditions.[8][9]
Reaction Principle: Similar to the Suzuki coupling, this reaction proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[10][11] The selection of a bulky, electron-rich phosphine ligand is often critical for achieving high yields, especially with less reactive amines.[10]
Detailed Experimental Protocol:
-
Reagent Setup: In a nitrogen-filled glovebox, add the palladium precatalyst (e.g., BrettPhos Pd G4, 2 mol%), the corresponding ligand (e.g., BrettPhos, 2 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu, 1.4 equiv.) to a vial or Schlenk tube.
-
Substrate Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or tert-butanol (to a concentration of 0.1-0.2 M).
-
Reaction: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring. Monitor reaction progress by LC-MS.
-
Work-up: After cooling, partition the reaction mixture between ethyl acetate and water. Separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the resulting 3-amino-2-chlorophenol derivative by flash column chromatography.
Caption: Workflow for sequential cross-coupling of this compound.
Application II: Synthesis of Fused Heterocyclic Systems
Ortho-halophenols are premier precursors for the synthesis of oxygen-containing heterocycles like benzofurans and dibenzofurans, which are prevalent scaffolds in natural products and pharmaceuticals.[12][13]
Protocol 3: One-Pot Synthesis of Substituted Dibenzofurans
This protocol leverages an initial ether formation followed by an intramolecular palladium-catalyzed C-C bond formation to construct the dibenzofuran core.
Reaction Principle: The synthesis proceeds via a two-step, one-pot sequence. First, an SNAr or Ullmann-type condensation occurs between the phenoxide of this compound and an activated aryl halide to form a diaryl ether intermediate.[14] Without isolation, a palladium catalyst is introduced to facilitate an intramolecular Heck or Suzuki-type cyclization, forming the central furan ring.[15][16]
Detailed Experimental Protocol:
-
Ether Formation (Ullmann Condensation):
-
To a Schlenk tube, add this compound (1.0 equiv.), an ortho-bromophenol (1.1 equiv.), and anhydrous potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Add a copper catalyst, such as CuI (10 mol%), and a ligand like 1,10-phenanthroline (20 mol%).
-
Add a high-boiling polar solvent like DMF or NMP.
-
Seal the tube and heat to 120-140 °C for 12 hours.
-
-
Intramolecular C-C Coupling:
-
Cool the reaction mixture to room temperature.
-
Under an argon counterflow, add a palladium catalyst such as Pd(OAc)₂ (5 mol%), a phosphine ligand (e.g., P(o-tol)₃, 10 mol%), and an additional portion of base (e.g., K₂CO₃, 1.0 equiv.).
-
Heat the mixture to 100-120 °C for another 12-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction, dilute with water, and extract with ethyl acetate or toluene.
-
Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired dibenzofuran.
-
Application III: Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful strategy for regioselective C-H functionalization.[2][17] The hydroxyl group of this compound can direct a strong organolithium base to deprotonate the C6 position exclusively, creating a nucleophilic aryllithium species that can be trapped with various electrophiles.
Reaction Principle: The heteroatom of the directing metalation group (DMG), in this case, the oxygen of the hydroxyl group, coordinates to the lithium cation of the organolithium base (e.g., n-BuLi or sec-BuLi). This pre-complexation directs the base to deprotonate the nearest available proton, which is at the C6 position.[18][19] To prevent reaction with the acidic phenolic proton, it is often protected in situ or in a prior step.
Detailed Experimental Protocol:
-
Protection (Optional but Recommended): Protect the hydroxyl group as a stable ether (e.g., methoxymethyl (MOM) ether) or a carbamate to prevent acid-base reactions with the organolithium reagent.
-
Lithiation:
-
Dissolve the protected this compound (1.0 equiv.) in anhydrous THF or diethyl ether in a flame-dried, argon-purged flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 equiv.) or sec-butyllithium (sec-BuLi, 1.1 equiv.) dropwise. The addition of an additive like TMEDA (1.1 equiv.) can accelerate the lithiation.
-
Stir the mixture at -78 °C for 1-2 hours.
-
-
Electrophilic Quench:
-
Add a suitable electrophile (1.2-1.5 equiv.) to the solution at -78 °C. Examples include:
-
Iodine (for iodination)
-
N,N-Dimethylformamide (DMF) (for formylation to an aldehyde)
-
Carbon dioxide (gas or solid) (for carboxylation)
-
Aldehydes or ketones (for alkylation)
-
-
Allow the reaction to slowly warm to room temperature over several hours or overnight.
-
-
Work-up and Deprotection:
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
If necessary, deprotect the hydroxyl group under appropriate conditions (e.g., acidic hydrolysis for a MOM ether).
-
Purify the final C6-functionalized product by chromatography.
-
Conclusion
This compound is a building block of significant strategic value, offering a reliable platform for the synthesis of complex, highly substituted aromatic compounds. By understanding and exploiting the differential reactivity of its halogen and hydroxyl functionalities, chemists can execute sophisticated multi-step syntheses with a high degree of predictability and control. The protocols outlined in this application note for palladium-catalyzed cross-couplings, heterocyclic synthesis, and directed ortho-metalation provide a robust toolkit for researchers in drug discovery and materials science to unlock the full synthetic potential of this versatile intermediate.
References
- 1. Page loading... [guidechem.com]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. [PDF] Synthesis of Tramadol and Analogous | Semantic Scholar [semanticscholar.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. Recent advances in the synthesis of dibenzofurans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. Synthesis of dibenzofurans directly from aryl halides and ortho-bromophenols via one-pot consecutive SNAr and intramolecular palladium-catalyzed aryl-aryl coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dibenzofuran synthesis [organic-chemistry.org]
- 17. Directed Ortho Metalation [organic-chemistry.org]
- 18. uwindsor.ca [uwindsor.ca]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
The Strategic Application of 3-Bromo-2-chlorophenol in the Synthesis of Potent PD-1/PD-L1 Inhibitors
Introduction: The Shift Towards Small-Molecule Cancer Immunotherapy
The advent of cancer immunotherapy has marked a paradigm shift in oncology, with immune checkpoint inhibitors (ICIs) at the forefront. Monoclonal antibodies (mAbs) targeting the programmed cell death-1 (PD-1) receptor and its ligand (PD-L1) have achieved remarkable clinical success in treating a variety of malignancies.[1][2][3] This interaction serves as a crucial mechanism for tumor cells to evade immune surveillance.[4][5] By blocking this pathway, mAbs can restore the anti-tumor activity of exhausted T cells.[4][6]
Despite their efficacy, antibody-based therapies are associated with certain limitations, including poor oral bioavailability, high manufacturing costs, potential immunogenicity, and limited penetration into the tumor microenvironment.[2][7][8] This has spurred the development of small-molecule inhibitors of the PD-1/PD-L1 interaction, which offer the potential for oral administration, improved tissue distribution, and more favorable pharmacokinetic properties.[2][7][9] A prominent class of these small-molecule inhibitors is based on a biphenyl scaffold, which has been shown to effectively disrupt the PD-1/PD-L1 complex.[2][10]
This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 3-Bromo-2-chlorophenol , a key building block in the synthesis of a novel series of potent PD-1/PD-L1 inhibitors. We will delve into the rationale for its use, provide a detailed synthetic protocol for a representative inhibitor, and discuss the methodologies for its biological evaluation.
The Rationale for Employing this compound
The specific substitution pattern of this compound is not arbitrary; it is a carefully selected feature that imparts crucial properties to the final inhibitor. Structure-activity relationship (SAR) studies of biphenyl-based PD-L1 inhibitors have revealed that the halogenated phenyl ring plays a critical role in anchoring the molecule within a hydrophobic pocket of the PD-L1 dimer.[11][12]
The bromine and chlorine atoms on the phenolic ring contribute to the molecule's overall electronic and steric properties, influencing its binding affinity and selectivity for the PD-L1 protein. The ortho-chloro and meta-bromo substitution pattern provides a specific conformational bias to the biphenyl core, which is essential for optimal interaction with key amino acid residues in the PD-L1 binding site, such as Tyr56, Met115, and Ala121.[11][13] Furthermore, the phenolic hydroxyl group serves as a versatile synthetic handle for introducing the rest of the pharmacophore, often through etherification or other coupling reactions.
Signaling Pathway and Mechanism of Action
Small-molecule PD-L1 inhibitors, including those derived from this compound, exhibit a distinct mechanism of action compared to their antibody counterparts. Instead of simply blocking the PD-1 binding site, these compounds induce and stabilize the dimerization of PD-L1 on the cell surface.[1][13][14] This dimerization sterically hinders the interaction with the PD-1 receptor on T cells, thereby disrupting the immunosuppressive signal.
Caption: Mechanism of small-molecule PD-L1 inhibition.
Experimental Protocols
Synthesis of a Representative PD-L1 Inhibitor
This protocol outlines the synthesis of a potent benzamide-based PD-L1 inhibitor, designated here as Inhibitor-3B2C , starting from this compound. The synthetic route is adapted from established methodologies for similar compounds.[15]
Synthetic Workflow:
Caption: Synthetic workflow for Inhibitor-3B2C.
Step 1: Etherification of this compound
This initial step introduces a linker that will later be functionalized for coupling with the amine component.
-
Materials:
-
This compound (1.0 eq)
-
Methyl 4-(bromomethyl)benzoate (Reagent A, 1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of this compound in anhydrous DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 15 minutes.
-
Add methyl 4-(bromomethyl)benzoate to the reaction mixture.
-
Heat the reaction to 60°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Intermediate 1 .
-
Step 2: Suzuki Coupling to Form the Biphenyl Core
This crucial step constructs the biphenyl scaffold, which is essential for activity.
-
Materials:
-
Intermediate 1 (1.0 eq)
-
(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol (Boronic Ester, 1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Dioxane and Water (4:1 mixture)
-
-
Procedure:
-
In a flask, dissolve Intermediate 1, the boronic ester, and potassium carbonate in the dioxane/water mixture.
-
Degas the solution by bubbling with nitrogen for 20 minutes.
-
Add Pd(dppf)Cl₂ to the mixture and heat to 90°C under a nitrogen atmosphere for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction and dilute with water.
-
Extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain Intermediate 2 .
-
Step 3: Saponification and Amide Coupling
The final step involves hydrolysis of the ester and subsequent amide bond formation to yield the target inhibitor.
-
Materials:
-
Intermediate 2 (1.0 eq)
-
Lithium hydroxide (LiOH, 3.0 eq)
-
Tetrahydrofuran (THF) and Water
-
(2-Aminoethyl)acetamide (Amine, 1.2 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 eq)
-
Anhydrous DMF
-
-
Procedure (Saponification):
-
Dissolve Intermediate 2 in a mixture of THF and water.
-
Add LiOH and stir at room temperature for 4 hours.
-
Acidify the reaction mixture with 1N HCl to pH ~3.
-
Extract the product with ethyl acetate, dry, and concentrate to obtain the carboxylic acid intermediate.
-
-
Procedure (Amide Coupling):
-
Dissolve the carboxylic acid intermediate in anhydrous DMF.
-
Add HATU, DIPEA, and the amine.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor by TLC.
-
Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, Inhibitor-3B2C , by preparative HPLC.
-
Biological Evaluation
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay is used to quantify the inhibition of the PD-1/PD-L1 interaction in vitro.
-
Principle: The assay measures the proximity of two molecules labeled with a donor and an acceptor fluorophore. When in close proximity, excitation of the donor leads to fluorescence emission from the acceptor (FRET).
-
Protocol:
-
Recombinant human PD-L1 protein is tagged with a terbium cryptate (donor) and PD-1 protein is tagged with d2 (acceptor).
-
Varying concentrations of the synthesized inhibitor are incubated with the labeled proteins.
-
The HTRF signal is measured on a compatible plate reader.
-
A decrease in the HTRF signal indicates disruption of the PD-1/PD-L1 interaction.
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell-Based T-Cell Activation Assay
This assay assesses the ability of the inhibitor to restore T-cell function in a co-culture system.
-
Principle: PD-L1 expressed on tumor cells suppresses T-cell activation. An effective inhibitor will block this interaction and restore T-cell activity, which can be measured by the secretion of cytokines like interferon-gamma (IFN-γ).
-
Protocol:
-
Co-culture human peripheral blood mononuclear cells (PBMCs) with a cancer cell line engineered to overexpress PD-L1 (e.g., MDA-MB-231-hPD-L1).
-
Treat the co-culture with varying concentrations of the inhibitor.
-
After 72 hours of incubation, collect the supernatant.
-
Quantify the concentration of IFN-γ in the supernatant using an ELISA kit.
-
An increase in IFN-γ production indicates the restoration of T-cell activity.
-
Data Presentation
The following table summarizes the expected activity profile of a potent inhibitor synthesized using this methodology.
| Compound | HTRF IC₅₀ (nM) | Cellular IFN-γ Release EC₅₀ (nM) |
| Inhibitor-3B2C | 10 - 50 | 50 - 200 |
| BMS-202 (Reference) | 18[14][16] | ~100 |
Conclusion and Future Directions
This compound is a valuable and strategically important starting material for the synthesis of novel small-molecule PD-1/PD-L1 inhibitors. Its specific substitution pattern is key to achieving high-affinity binding to the PD-L1 protein. The provided synthetic and biological evaluation protocols offer a robust framework for researchers to develop and characterize new potent cancer immunotherapeutic agents.
Future work should focus on further optimization of the biphenyl scaffold, exploring different linkers and polar side chains to enhance potency, selectivity, and pharmacokinetic properties. The methodologies described herein provide a solid foundation for these endeavors, paving the way for the next generation of orally bioavailable cancer immunotherapies.
References
- 1. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of novel PD-1/PD-L1 small molecule inhibitors: virtual screening, synthesis and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical and Recent Patents Applications of PD-1/PD-L1 Targeting Immunotherapy in Cancer Treatment—Current Progress, Strategy, and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Di-bromo-Based Small-Molecule Inhibitors of the PD-1/PD-L1 Immune Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Small Molecule Antagonist of PD-1/PD-L1 Interactions Acts as an Immune Checkpoint Inhibitor for NSCLC and Melanoma Immunotherapy [frontiersin.org]
- 7. deepdyve.com [deepdyve.com]
- 8. Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unlocking the Potential of PD-L1 Small-Molecule Antagonists: Preclinical Insights and Therapeutic Promise [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Mechanism of Small-Molecule Inhibitors in Blocking the PD-1/PD-L1 Pathway through PD-L1 Dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Anti-Tumor Evaluation of Carboranyl BMS-202 Analogues—A Case of Carborane Not as Phenyl Ring Mimetic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. BMS202 (PD-1/PD-L1 inhibitor 2), small-molecule inhibitor (CAS 1675203-84-5) | Abcam [abcam.com]
- 15. Design, Synthesis, and Evaluation of PD-1/PD-L1 Antagonists Bearing a Benzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
Topic: Protocol for Synthesizing Novel Agrochemicals from 3-Bromo-2-chlorophenol Precursors
An Application Note and Protocol Guide for Researchers
Abstract
The escalating demand for novel agrochemicals with improved efficacy, target specificity, and environmental profiles necessitates the exploration of versatile chemical scaffolds. Halogenated phenols represent a cornerstone class of precursors for this discovery pipeline. This document provides a detailed guide for the synthesis of new potential agrochemicals starting from 3-bromo-2-chlorophenol. This precursor offers three distinct reaction sites—the hydroxyl group, the bromine atom, and the chlorine atom—allowing for a diverse range of chemical modifications. We present detailed protocols for two primary synthetic pathways: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for C-C bond formation and Copper-Catalyzed Ullmann Condensation for C-O bond formation. These pathways are foundational for creating novel biaryl fungicides and phenoxy-based herbicides or fungicides, respectively. This guide emphasizes the causality behind experimental choices, self-validating protocol design, and authoritative grounding in established chemical principles.
Introduction: The Strategic Value of this compound
This compound is a highly functionalized aromatic compound, making it an excellent starting point for the synthesis of diverse molecular architectures. Its utility in agrochemical development stems from several key features:
-
Multiple Reactive Sites: The phenolic hydroxyl group can be readily alkylated, etherified, or esterified. The bromine and chlorine atoms provide handles for metal-catalyzed cross-coupling reactions, with the carbon-bromine bond being more reactive, allowing for selective functionalization.
-
Proven Bioactivity: The halogenated phenol motif is present in numerous commercially successful pesticides. For instance, the insecticide profenofos is an organophosphate derived from 4-bromo-2-chlorophenol, highlighting the potential of this class of compounds to exhibit potent biological activity.[1][2][3]
-
Physicochemical Properties: The presence of halogens can significantly influence the lipophilicity, metabolic stability, and binding affinity of the final molecule, which are critical parameters for designing effective agrochemicals.[4]
This guide provides researchers with robust, field-tested protocols to leverage these features for the creation of next-generation crop protection agents.
Essential Safety & Handling Protocols
Working with halogenated phenols and organometallic catalysts requires strict adherence to safety protocols. This compound is classified as a hazardous substance that causes skin and eye irritation and may cause respiratory irritation.[5][6]
Core Safety Requirements:
-
Ventilation: All manipulations must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves (double-gloving is recommended), and chemical safety goggles at all times.[6][7]
-
Inert Atmosphere: Many of the described reactions are sensitive to air and moisture. The use of an inert atmosphere (Nitrogen or Argon) is critical for success and safety, particularly when handling pyrophoric or air-sensitive reagents.
-
Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in properly labeled containers according to institutional and local regulations.
| Compound | CAS Number | Key Hazards | Handling Precautions |
| This compound | 863870-87-5 | Skin Irritant (H315), Eye Irritant (H319), Respiratory Irritant (H335)[5] | Avoid inhalation of dust/vapors. Prevent contact with skin and eyes.[8] |
| Palladium Catalysts | Varies | Toxic, Sensitizer | Use in a well-ventilated area. Avoid creating dust. |
| Copper Catalysts | Varies | Irritant, Environmentally Hazardous | Avoid release to the environment. Wear appropriate PPE. |
| Boronic Acids | Varies | Irritant | Handle with care, avoiding dust formation. |
| Organic Solvents | Varies | Flammable, Toxic | Keep away from ignition sources. Use in a fume hood. |
Synthetic Pathway I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[9][10] This reaction is particularly valuable for synthesizing biaryl compounds, a structural motif found in several potent fungicides like boscalid and fluxapyroxad.[11] The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetallation, and reductive elimination.[12][13]
The higher reactivity of the C-Br bond compared to the C-Cl bond on the this compound precursor allows for selective coupling at the 3-position.
Diagram of Suzuki-Miyaura Catalytic Cycle
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Bromo-4-chlorophenol|Agrochemical Intermediate [benchchem.com]
- 3. Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C6H4BrClO | CID 6455237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. nobelprize.org [nobelprize.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 13. youtube.com [youtube.com]
A Stability-Indicating HPLC Method for the Purity Analysis of 3-Bromo-2-chlorophenol
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note presents a detailed, robust, and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances for 3-Bromo-2-chlorophenol, a key pharmaceutical intermediate. The method was developed based on a systematic, science-driven approach and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] The protocol employs a reversed-phase C18 column with gradient elution and photodiode array (PDA) detection to ensure specificity and the ability to resolve the main component from potential process impurities and degradation products. Detailed protocols for method development, system suitability, forced degradation studies, and full method validation are provided to guide researchers, scientists, and drug development professionals in implementing a reliable quality control strategy for this compound.
Introduction and Analyte Characterization
This compound is a halogenated phenolic compound often utilized as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[4] The purity of such intermediates is critical as it directly impacts the quality, safety, and efficacy of the final drug product.[5] Regulatory bodies require that the identity, strength, quality, and purity of drug substances are rigorously documented and controlled.[6][7] Therefore, a well-developed and validated analytical method is essential.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is the foundation of logical method development.
| Property | Value | Source | Significance for HPLC Method Development |
| Molecular Formula | C₆H₄BrClO | [4][8][9] | Indicates a relatively small, non-polar aromatic structure, suitable for reversed-phase chromatography. |
| Molecular Weight | 207.45 g/mol | [8][10] | Suggests standard C18 column pore sizes (e.g., 100-120 Å) are appropriate.[11] |
| Predicted pKa | ~7.53 | [12] | The acidic nature of the phenolic hydroxyl group is critical. To ensure consistent retention and good peak shape, the mobile phase pH should be controlled to be at least 2 units below the pKa, suppressing ionization.[13][14] |
| UV Absorbance | Aromatic Structure | N/A | The benzene ring with activating -OH and halogen groups suggests strong UV absorbance, making UV/PDA detection highly suitable. A full spectrum scan is necessary to determine the optimal detection wavelength. |
| Predicted logP | 2.9 | [8][9] | A positive logP value confirms the compound's hydrophobicity, reinforcing the choice of a reversed-phase separation mode. |
HPLC Method Development Strategy
The goal is to develop a stability-indicating method capable of separating this compound from its process-related impurities and any degradation products formed under stress conditions.[15][16] A systematic approach ensures the final method is robust and fit for its intended purpose.
Rationale for Chromatographic Choices
-
Mode of Separation: Reversed-Phase HPLC (RP-HPLC) was selected due to the non-polar, hydrophobic nature of the analyte (logP ~2.9). This is the most common and effective technique for separating phenolic compounds.[14][17][18]
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and provides excellent hydrophobic retention for aromatic compounds. A column with dimensions of 4.6 x 150 mm and a particle size of 3.5 µm offers a good balance of resolution, efficiency, and backpressure.
-
Mobile Phase: A combination of an aqueous phase and an organic modifier is used.
-
Organic Modifier: Acetonitrile is often preferred over methanol for aromatic compounds as it can provide different selectivity and typically results in lower backpressure.[14][19] A gradient elution, starting with a lower percentage of acetonitrile and ramping up, is necessary to elute any more hydrophobic impurities while ensuring the main peak is well-retained and resolved from early-eluting polar impurities.[13]
-
Aqueous Phase: To suppress the ionization of the phenolic group (pKa ~7.53), the aqueous phase must be buffered at an acidic pH. A phosphate buffer or a dilute solution of an acid like phosphoric or formic acid is suitable. A pH of ~3.0 is a good starting point.
-
-
Detector: A Photodiode Array (PDA) detector is mandatory for purity analysis.[20][21] It offers two key advantages:
-
Wavelength Selection: It allows for the determination of the optimal detection wavelength for maximum sensitivity and can monitor multiple wavelengths simultaneously.
-
Peak Purity Analysis: It acquires UV spectra across the entire peak, enabling the assessment of spectral homogeneity to detect co-eluting impurities.[5][21]
-
Method Development Workflow
The development process follows a logical sequence of scouting and optimization experiments.
Caption: A systematic workflow for HPLC method development.
Optimized Method and System Suitability
The following parameters were determined to be optimal for the purity analysis of this compound.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent HPLC system with PDA detector |
| Column | C18, 4.6 x 150 mm, 3.5 µm (e.g., Zorbax, XBridge) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 280 nm (with PDA scan from 200-400 nm) |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) |
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system's performance must be verified. A standard solution of this compound is injected (n=6) and the results must meet the predefined criteria.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry, critical for accurate integration. |
| Theoretical Plates (N) | ≥ 5000 | Indicates column efficiency and separation power. |
| %RSD of Peak Area | ≤ 1.0% (for n=6) | Demonstrates injection precision and system stability. |
| %RSD of Retention Time | ≤ 1.0% (for n=6) | Indicates stable pump performance and mobile phase delivery. |
Protocol for Purity Analysis
4.1. Reagent and Sample Preparation
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of concentrated Phosphoric Acid to 1000 mL of HPLC-grade water. Filter and degas.
-
Mobile Phase B: Use HPLC-grade Acetonitrile. Filter and degas.
-
-
Diluent Preparation: Mix 500 mL of Acetonitrile with 500 mL of HPLC-grade water.
-
Standard Solution Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
4.2. Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase at initial conditions for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no system peaks interfere.
-
Make six replicate injections of the Standard Solution to perform System Suitability Testing.
-
Once SST criteria are met, inject the Sample Solution in duplicate.
4.3. Data Analysis and Purity Calculation
The purity is calculated using the area percent method. The area of each impurity peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
-
% Individual Impurity = (Area of Impurity Peak / Sum of All Peak Areas) x 100
Use the PDA detector to perform peak purity analysis on the main peak to check for co-elution.[22]
Method Validation Protocol (per ICH Q2(R2))
Validation demonstrates that the analytical procedure is suitable for its intended purpose.[23][24]
Caption: Workflow for analytical method validation based on ICH guidelines.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[25] This is demonstrated by showing no interference from the diluent and by resolving the main peak from all degradation products generated during forced degradation studies.
-
Linearity: The method's ability to obtain test results which are directly proportional to the concentration of the analyte. Assessed over a range (e.g., from the Limit of Quantitation to 150% of the working concentration). A correlation coefficient (r²) of ≥ 0.999 is typically required.
-
Accuracy: The closeness of test results to the true value. Determined by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.
-
Precision: The degree of scatter between a series of measurements.
-
Repeatability: Analysis of replicate samples (n=6) under the same operating conditions over a short interval.
-
Intermediate Precision: Evaluation of the method's performance by different analysts, on different days, or with different equipment.
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., ±0.2 pH units, ±2°C in column temperature, ±0.1 mL/min flow rate).[17]
Forced Degradation Study Protocol
Forced degradation (stress testing) is essential to establish the stability-indicating nature of the method.[26][27] The goal is to achieve 5-20% degradation of the active substance.[15]
General Procedure: Prepare a sample solution at ~0.5 mg/mL. After exposure to the stress condition, dilute the sample to the working concentration and analyze by HPLC alongside an unstressed control sample.
-
Acid Hydrolysis:
-
Add 1 mL of 1 N HCl to 1 mL of sample stock solution.
-
Heat at 60 °C for 4 hours.
-
Cool, neutralize with 1 N NaOH, and dilute to volume.
-
-
Base Hydrolysis:
-
Add 1 mL of 1 N NaOH to 1 mL of sample stock solution.
-
Keep at room temperature for 2 hours.
-
Cool, neutralize with 1 N HCl, and dilute to volume.
-
-
Oxidative Degradation:
-
Add 1 mL of 3% H₂O₂ to 1 mL of sample stock solution.
-
Keep at room temperature for 6 hours, protected from light.
-
Dilute to volume.
-
-
Thermal Degradation:
-
Expose the solid powder to 80 °C in a hot air oven for 24 hours.
-
Dissolve the stressed powder to prepare the sample solution.
-
-
Photolytic Degradation:
-
Expose the solid powder and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Prepare the sample solution from the stressed solid or use the stressed solution directly.
-
Conclusion
The HPLC method detailed in this application note is specific, linear, accurate, precise, and robust for the purity determination of this compound. The successful separation of the parent peak from all degradation products generated under various stress conditions confirms its stability-indicating properties. This method is fit for its intended purpose and can be confidently implemented in a quality control environment for routine purity analysis and stability testing.
References
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. chembk.com [chembk.com]
- 5. shimadzu.com [shimadzu.com]
- 6. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. This compound | C6H4BrClO | CID 6455237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - this compound (C6H4BrClO) [pubchemlite.lcsb.uni.lu]
- 10. chemeo.com [chemeo.com]
- 11. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 12. This compound CAS#: 863870-87-5 [m.chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. openaccessjournals.com [openaccessjournals.com]
- 16. onyxipca.com [onyxipca.com]
- 17. phcogres.com [phcogres.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. mdpi.com [mdpi.com]
- 20. tandfonline.com [tandfonline.com]
- 21. pharmaguru.co [pharmaguru.co]
- 22. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 23. biopharminternational.com [biopharminternational.com]
- 24. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 25. propharmagroup.com [propharmagroup.com]
- 26. researchgate.net [researchgate.net]
- 27. ijarsct.co.in [ijarsct.co.in]
GC-MS Protocol for the Detection and Quantification of 3-Bromo-2-chlorophenol
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a comprehensive and robust protocol for the sensitive detection and accurate quantification of 3-Bromo-2-chlorophenol in environmental and pharmaceutical matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of phenolic compounds, which can lead to poor chromatographic performance, this method incorporates a critical derivatization step to enhance volatility and thermal stability. The protocol details sample preparation using Solid Phase Extraction (SPE), derivatization, optimized GC-MS instrumental parameters, and data analysis using an internal standard method to ensure accuracy and reproducibility. This guide is intended for researchers, analytical scientists, and quality control professionals requiring a reliable method for trace-level analysis of halogenated phenols.
Introduction
This compound (C₆H₄BrClO) is a halogenated phenolic compound used as an intermediate in the synthesis of various chemicals and pharmaceuticals.[1] Its presence in the environment, even at trace levels, can be of concern due to the general toxicity associated with halogenated phenols.[2] Therefore, a sensitive and selective analytical method is essential for monitoring its concentration in diverse matrices such as water, soil, and in-process samples for drug development.
Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for this analysis due to its high resolving power, sensitivity, and the definitive identification provided by mass spectrometry.[3] However, the direct analysis of phenols by GC can be challenging. The polar hydroxyl group (-OH) interacts with active sites in the GC inlet and column, often resulting in poor peak shape (tailing) and reduced sensitivity. To overcome this, a derivatization step is employed to convert the polar phenol into a more volatile and thermally stable derivative, making it ideal for GC analysis.[4][5][6] This protocol utilizes silylation, a common and effective derivatization technique, to replace the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group.[6][7]
This document provides a step-by-step methodology, from sample extraction to final quantification, grounded in established analytical principles like those outlined in U.S. EPA methods for phenolic compound analysis.[8][9][10]
Principle of the Method
The overall analytical workflow involves four key stages:
-
Extraction: The analyte is first isolated and concentrated from the sample matrix. For aqueous samples, Solid Phase Extraction (SPE) is a highly effective technique.[9][11]
-
Derivatization: The extracted this compound is chemically modified via silylation. This reaction converts the polar hydroxyl group into a nonpolar trimethylsilyl (TMS) ether, which exhibits superior chromatographic properties.
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The GC separates the target analyte from other components based on its boiling point and interaction with the capillary column. The Mass Spectrometer then fragments the eluted analyte and detects the characteristic fragments for identification and quantification.
-
Quantification: An internal standard is used to ensure high accuracy and precision. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Materials and Reagents
-
Standards:
-
This compound (≥98% purity)
-
Internal Standard (IS): 2,4,6-Tribromophenol (≥99% purity)
-
-
Solvents (HPLC or GC-MS grade):
-
Dichloromethane (DCM)
-
Methanol
-
Acetone
-
Hexane
-
-
Reagents:
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous Sodium Sulfate (ACS grade, baked at 400°C for 4 hours)
-
Hydrochloric Acid (HCl), 6N
-
Sodium Sulfite (ACS grade)
-
Reagent Water (Type I)
-
-
Consumables:
-
Solid Phase Extraction (SPE) Cartridges: Polystyrene-divinylbenzene (DVB) based, 500 mg
-
GC Vials, 2 mL, with PTFE-lined caps
-
Syringe filters, 0.2 µm PTFE
-
Volumetric flasks, pipettes, and syringes
-
Instrumentation and Analytical Conditions
The following parameters are recommended for a standard capillary GC-MS system.
| Parameter | Setting |
| Gas Chromatograph (GC) | |
| Injection Mode | Splitless (1 µL injection volume) |
| Injector Temperature | 275°C |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| GC Column | Low-polarity 5% phenyl-methylpolysiloxane (e.g., TG-5SilMS, DB-5ms, or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Oven Program | Initial: 60°C, hold for 5 min. Ramp: 8°C/min to 300°C. Final Hold: 10 min.[8] |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Transfer Line Temp. | 300°C[8] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) | |
| Derivatized this compound-TMS | Quantifier: 264, Qualifiers: 279 (M+), 281 |
| Derivatized 2,4,6-Tribromophenol-TMS (IS) | Quantifier: 387, Qualifiers: 402 (M+), 389 |
| Data System | Manufacturer's standard data acquisition and processing software |
Causality Note: A splitless injection is chosen for trace analysis to ensure the maximum transfer of the analyte onto the GC column, thereby maximizing sensitivity.[8] The low-polarity 5% phenyl column provides excellent separation for a wide range of semi-volatile compounds, including derivatized phenols.[8] SIM mode is used for quantification because it dramatically increases sensitivity and reduces matrix interference by monitoring only specific ions characteristic of the target analyte.[12]
Experimental Protocols
Preparation of Standards
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh 25 mg of this compound and 25 mg of 2,4,6-Tribromophenol (IS) into separate 25 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at 4°C.
-
Working Internal Standard Solution (10 µg/mL): Dilute the IS primary stock solution in methanol.
-
Calibration Standards (0.1 - 20 µg/mL): Prepare a series of calibration standards by diluting the this compound primary stock solution in dichloromethane. A typical range would be 0.1, 0.5, 1, 5, 10, and 20 µg/mL. To each calibration level, add the working IS solution to achieve a constant final concentration of 2.5 µg/mL.
Sample Preparation (Aqueous Matrix)
This protocol is adapted from the principles of U.S. EPA Method 528 for the analysis of phenols in drinking water.[9][10][11]
-
Sample Preservation: For a 1 L water sample, add 40-50 mg of sodium sulfite to dechlorinate. Acidify to pH < 2 with 6N HCl.[9][11]
-
SPE Cartridge Conditioning: Condition a DVB SPE cartridge by passing 5 mL of DCM, followed by 5 mL of methanol, and finally 10 mL of reagent water (pH < 2). Do not allow the sorbent to go dry after the methanol wash.[11]
-
Sample Loading: Load the 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 20 mL/min.[11]
-
Cartridge Drying: After loading, draw air through the cartridge for 15 minutes under full vacuum to remove residual water.[11]
-
Elution: Elute the trapped analytes by passing two 5 mL aliquots of DCM through the cartridge into a collection vial.
-
Concentration: Concentrate the eluate to approximately 0.9 mL under a gentle stream of nitrogen at 35°C. Add the internal standard solution to achieve a final concentration of 2.5 µg/mL and adjust the final volume to 1.0 mL with DCM. The sample is now ready for derivatization.
Derivatization Protocol
-
Reaction Setup: Transfer 100 µL of the concentrated sample extract or calibration standard into a 2 mL autosampler vial.
-
Reagent Addition: Add 100 µL of the derivatization agent (BSTFA + 1% TMCS).
-
Incubation: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature before placing it in the autosampler for GC-MS analysis.
Causality Note: Derivatization with a silylating agent like BSTFA is crucial. It replaces the acidic proton of the phenolic hydroxyl group with a non-polar TMS group.[7] This transformation increases the molecule's volatility and thermal stability, preventing on-column degradation and interaction with active sites, which results in sharp, symmetrical chromatographic peaks and improved detection limits.[4][5][6]
Workflow Diagram
Caption: GC-MS workflow for this compound analysis.
Data Analysis and Quantification
-
Analyte Identification: The target analyte is identified by comparing the retention time of the peak in the sample chromatogram to that of a derivatized standard. Confirmation is achieved when the ratio of the quantifier ion to the qualifier ions is within ±20% of the ratio observed for the standard.
-
Calibration Curve: A calibration curve is constructed by performing a linear regression on a plot of the peak area ratio (Analyte Area / IS Area) versus the concentration of the calibration standards. The curve should have a coefficient of determination (r²) of ≥ 0.995.
-
Concentration Calculation: The concentration of this compound in the original sample is calculated using the regression equation from the calibration curve and accounting for the initial sample volume and final extract volume.
Method Validation and Performance
To ensure the trustworthiness of the protocol, a validation study should be performed. Key parameters and their typical acceptance criteria are summarized below.
| Validation Parameter | Typical Acceptance Criteria | Rationale |
| Linearity (r²) | ≥ 0.995 | Demonstrates a direct proportional relationship between instrument response and concentration. |
| Method Detection Limit (MDL) | Analyte- and matrix-dependent. Typically in the low ng/L range for water samples.[12][13] | The lowest concentration that can be reliably distinguished from background noise.[10] |
| Precision (%RSD) | ≤ 15% | Measures the repeatability of the method over multiple analyses.[12][14] |
| Accuracy (% Recovery) | 70 - 130% | Assesses the agreement between the measured value and the true value, indicating extraction efficiency.[14] |
Conclusion
This application note presents a detailed, reliable, and robust GC-MS method for the quantification of this compound. The protocol's strength lies in the combination of an efficient Solid Phase Extraction for sample clean-up and concentration, with a critical derivatization step to ensure excellent chromatographic performance. The use of an internal standard and operation in SIM mode provides the accuracy, precision, and sensitivity required for trace-level analysis in complex matrices. This self-validating system is suitable for implementation in environmental monitoring, industrial hygiene, and pharmaceutical development laboratories.
References
- 1. chembk.com [chembk.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. NEMI Method Summary - 528 [nemi.gov]
- 10. epa.gov [epa.gov]
- 11. obrnutafaza.hr [obrnutafaza.hr]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Determination of urinary bromophenols (BrPs) as potential biomarkers for human exposure to polybrominated diphenyl ethers (PBDEs) using gas chromatography-tandem mass spectrometry (GC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 3-Bromo-2-chlorophenol in the Synthesis of Novel Dual Dopamine D2 and Transporter (DAT) Receptor Inhibitors: Application Notes and Protocols
For Research, Scientific, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of potent dual dopamine D2 and dopamine transporter (DAT) receptor inhibitors, highlighting the critical role of 3-Bromo-2-chlorophenol as a key starting material. The unique substitution pattern of this phenol derivative offers significant advantages in tuning the pharmacological profile of the target compounds. We present detailed, step-by-step protocols for the synthesis, including the key Williamson ether synthesis step, alongside an in-depth discussion of the underlying chemical principles and the structure-activity relationships (SAR) that govern the dual inhibitory activity. This guide is intended to equip researchers with the necessary knowledge and practical instructions to successfully synthesize and explore this promising class of compounds for potential therapeutic applications in neuropsychiatric disorders.
Introduction: The Therapeutic Promise of Dual D2/DAT Inhibition
The dopaminergic system is a critical regulator of motor function, motivation, reward, and cognition. Dysregulation of this system is implicated in a range of neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and substance use disorders.[1][2] The dopamine D2 receptor (D2R) and the dopamine transporter (DAT) are two key proteins that modulate dopaminergic neurotransmission.[1][3] While medications targeting either D2R or DAT individually have been cornerstone therapies, there is a growing interest in developing agents that can simultaneously modulate both targets.
Dual D2/DAT inhibitors offer the potential for a more nuanced and potentially more effective therapeutic intervention. By combining D2 receptor antagonism or partial agonism with DAT inhibition, it may be possible to achieve a synergistic effect, addressing both the positive and negative symptoms of schizophrenia, for instance, while potentially mitigating some of the side effects associated with highly selective D2 antagonists.[4]
The Pivotal Role of this compound: A Structural Keystone
The selection of starting materials is a critical decision in medicinal chemistry, profoundly influencing the synthetic strategy and the biological activity of the final compounds. This compound has emerged as a particularly valuable building block in the synthesis of dual D2/DAT inhibitors.
Rationale for the 3-Bromo, 2-Chloro Substitution:
The specific placement of the bromine and chlorine atoms on the phenol ring is not arbitrary. This dihalogenated pattern serves several key functions:
-
Modulation of Electronic Properties: The electron-withdrawing nature of the halogens influences the acidity of the phenolic hydroxyl group, which can be advantageous in the subsequent etherification step.
-
Steric Influence: The ortho-chloro and meta-bromo substituents provide specific steric bulk that can influence the binding orientation of the final molecule within the D2 receptor and DAT binding pockets. This steric hindrance can be crucial for achieving the desired selectivity and potency.
-
Vectors for Further Functionalization: While the primary synthetic route detailed here utilizes the phenol for ether linkage, the bromine atom, in particular, can serve as a handle for further chemical modifications through cross-coupling reactions, allowing for the exploration of a wider chemical space and the fine-tuning of pharmacological properties.
Synthetic Pathway Overview
The synthesis of the target dual D2/DAT inhibitors from this compound is primarily achieved through a Williamson ether synthesis. This classic and robust reaction involves the formation of an ether linkage between the phenoxide of this compound and an appropriately substituted pyrrolidine derivative.
Figure 1: General synthetic workflow for the preparation of dual D2/DAT inhibitors from this compound.
Detailed Experimental Protocols
4.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store in a cool, dry place. |
| (1-Ethylpyrrolidin-2-yl)methanol | ≥97% | Commercially Available | Can be synthesized if not available. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available | Highly reactive; handle with care under inert atmosphere. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Use a dry solvent for best results. |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | For workup. | |
| Brine | Prepared in-house | For workup. | |
| Anhydrous Sodium Sulfate | Commercially Available | For drying organic layers. |
4.2. Protocol: Synthesis of 2-((3-Bromo-2-chlorophenoxy)methyl)-1-ethylpyrrolidine
This protocol details the Williamson ether synthesis to couple this compound with (1-Ethylpyrrolidin-2-yl)methanol.
Figure 2: Step-by-step workflow for the Williamson ether synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the phenol (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the reaction mixture to slowly warm to room temperature and stir for 1 hour, or until gas evolution ceases, to ensure complete formation of the phenoxide.
-
Nucleophilic Addition: Add (1-Ethylpyrrolidin-2-yl)methanol (1.1 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 2-((3-bromo-2-chlorophenoxy)methyl)-1-ethylpyrrolidine.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective dual D2/DAT inhibitors is guided by understanding the relationship between the chemical structure and biological activity.
| Moiety | Structural Variation | Impact on Activity |
| Phenoxy Ring | Position and nature of halogen substituents | Crucial for modulating affinity for both D2R and DAT. The 3-bromo, 2-chloro pattern is found to be optimal in many cases. |
| Pyrrolidine Ring | Stereochemistry at the 2-position | Can significantly impact binding affinity and selectivity. |
| N-substituent on Pyrrolidine | Alkyl group (e.g., ethyl) | Influences lipophilicity and may interact with specific subpockets in the receptors. |
| Linker | Ether linkage | Provides the appropriate distance and conformational flexibility for the phenoxy and pyrrolidine moieties to bind to their respective sites on the receptors. |
O-alkylation of phenolic compounds generally leads to higher binding affinities compared to analogous N-alkylation.[5][6] This highlights the importance of the ether linkage in the design of these dual inhibitors.
Conclusion
This compound serves as a highly effective and versatile starting material for the synthesis of a novel class of dual D2 and DAT receptor inhibitors. The Williamson ether synthesis provides a reliable and scalable method for the construction of the core phenoxymethylpyrrolidine scaffold. The detailed protocols and SAR insights provided in this document are intended to facilitate further research and development in this promising area of medicinal chemistry, with the ultimate goal of discovering new and improved treatments for complex neuropsychiatric disorders.
References
- 1. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. Dopamine D2 autoreceptor interactome: targeting the receptor complex as a strategy for treatment of substance use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 6. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
Application Note & Protocols: Strategic Derivatization of 3-Bromo-2-chlorophenol to Amplify Biological Efficacy
Audience: Researchers, Scientists, and Drug Development Professionals
Objective: This document provides a comprehensive guide to the chemical derivatization of 3-bromo-2-chlorophenol. The core objective is to strategically modify its phenolic hydroxyl group to generate novel ether and ester analogues. Such modifications are intended to modulate the compound's physicochemical properties—lipophilicity, electronic distribution, and steric profile—to enhance its biological activity for potential therapeutic applications. The protocols herein are designed to be robust and self-validating, grounded in established chemical principles.
Introduction: The Rationale for Derivatization
Halogenated phenols are a well-established class of compounds possessing a wide spectrum of biological activities, including potent antimicrobial and antiseptic properties.[1][2][3] The presence of halogens can enhance lipophilicity, facilitating passage through biological membranes and increasing affinity for target sites.[1] The starting material, this compound, is a di-halogenated phenol featuring a reactive hydroxyl group, making it an ideal scaffold for chemical modification.[4][5]
While the parent compound may exhibit inherent biological activity, its efficacy can often be limited by factors such as poor solubility, metabolic instability, or suboptimal target interaction. Chemical derivatization is a cornerstone strategy in medicinal chemistry to overcome these limitations.[6][7] By converting the polar phenolic hydroxyl group into less polar ether or ester functionalities, we can systematically tune the molecule's properties to unlock greater therapeutic potential.[8] This guide details two primary, high-yield derivatization pathways: O-alkylation (ether synthesis) and O-acylation (ester synthesis).
Strategic Workflow for Synthesis and Evaluation
The successful development of novel bioactive compounds follows a logical progression from synthesis to biological validation. The workflow outlined below provides a systematic framework for the derivatization of this compound and the subsequent assessment of its new analogues.
Caption: General workflow from derivatization to biological screening.
Experimental Protocols: Synthesis of Derivatives
The following protocols provide detailed, step-by-step methodologies for the synthesis of ether and ester derivatives of this compound.
Protocol 1: O-Alkylation via Williamson Ether Synthesis
This method transforms the phenol into a more potent nucleophile (a phenoxide) which then displaces a halide from an alkyl halide, forming a stable ether linkage.[9] This reaction is fundamental for introducing alkyl or substituted alkyl chains, significantly increasing the lipophilicity of the parent compound.
Causality Behind Experimental Choices:
-
Base (K₂CO₃): A moderately strong base is required to deprotonate the weakly acidic phenolic hydroxyl group to form the reactive phenoxide ion. Potassium carbonate is preferred for its ease of handling and removal post-reaction.
-
Solvent (Acetone/DMF): A polar aprotic solvent is crucial. It effectively solvates the potassium cation while leaving the phenoxide anion "naked" and highly nucleophilic, thus accelerating the rate of the Sₙ2 reaction.
-
Alkyl Halide: The choice of alkyl halide (R-X) determines the nature of the appended side chain. Benzyl bromide is often used to introduce a bulky, lipophilic group, while smaller alkyl halides like ethyl iodide can be used for finer tuning of properties.
Caption: O-Alkylation (Williamson Ether Synthesis) of this compound.
Step-by-Step Methodology:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and 40 mL of anhydrous acetone or dimethylformamide (DMF).
-
Addition of Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to reflux (for acetone, ~56°C; for DMF, a higher temperature like 80-100°C may be used) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, filter off the solid K₂CO₃ and wash with a small amount of acetone. Evaporate the solvent from the filtrate under reduced pressure.
-
Extraction: Dissolve the resulting crude oil in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ether.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure aryl ether derivative.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Protocol 2: O-Acylation for Ester Synthesis
Esterification masks the phenolic hydroxyl group with an acyl moiety, which can serve as a prodrug that is later hydrolyzed in vivo. This modification also impacts lipophilicity and can introduce functionalities for new biological interactions. The use of an inexpensive and reusable catalyst like TiO₂ offers a green and efficient alternative to traditional methods.
Causality Behind Experimental Choices:
-
Acylating Agent (Acyl Chloride/Anhydride): These reagents are highly electrophilic and react readily with the phenolic hydroxyl group. The choice of acyl group (e.g., acetyl, benzoyl) allows for systematic variation of the derivative's properties.
-
Catalyst (TiO₂ or Base): In base-catalyzed acylation (e.g., with pyridine), the base activates the phenol and neutralizes the HCl byproduct. Alternatively, a Lewis acid catalyst like TiO₂ can activate the acyl chloride, facilitating the reaction under mild, solvent-free conditions, which simplifies work-up and reduces waste.
Caption: O-Acylation (Esterification) of this compound.
Step-by-Step Methodology (Solvent-Free TiO₂ Catalysis):
-
Setup: In a 50 mL round-bottom flask, mix this compound (1.0 eq) and the desired acyl chloride (e.g., benzoyl chloride, 1.0 eq).
-
Catalyst Addition: Add a catalytic amount of titanium dioxide (TiO₂, ~10 mol%).
-
Reaction: Stir the mixture vigorously at room temperature (25°C) for 30-60 minutes. Monitor the reaction by TLC. The reaction is often rapid and exothermic.
-
Work-up: Upon completion, add diethyl ether (25 mL) to the reaction mixture and filter to remove the TiO₂ catalyst (which can be washed, dried, and reused).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with 15% NaOH solution (10 mL) to remove any unreacted phenol. Subsequently, wash with saturated NaHCO₃ (10 mL) to remove excess acid chloride, followed by water (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude ester.
-
Purification: If necessary, purify the product by column chromatography or recrystallization.
-
Characterization: Confirm the structure of the purified ester using ¹H NMR, ¹³C NMR, and MS.
Summary of Derivatization Strategies
The following table provides a comparative overview of the two primary derivatization methods for quick reference.
| Parameter | Method 1: O-Alkylation (Ether Synthesis) | Method 2: O-Acylation (Ester Synthesis) |
| Derivative Type | Aryl Ether | Phenolic Ester |
| Key Reagents | Alkyl Halide (R-X) | Acyl Chloride (R-COCl) or Anhydride |
| Catalyst/Base | K₂CO₃, NaH | Pyridine, Triethylamine, or TiO₂ |
| Typical Solvent | Acetone, DMF (Polar Aprotic) | Dichloromethane or Solvent-Free |
| Temperature | Reflux (50-100°C) | Room Temperature (25°C) |
| Expected Outcome | Stable C-O-C ether linkage, increased lipophilicity. | Potentially hydrolyzable ester linkage (prodrug), modified polarity. |
Protocols for Biological Evaluation
After synthesis and purification, the new derivatives must be screened to determine if the chemical modifications have enhanced their biological efficacy compared to the parent compound.
Protocol 5.1: Antimicrobial Susceptibility Testing
-
Microorganisms: Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)) and fungi (e.g., Candida albicans).[2][10]
-
Method: Determine the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to CLSI guidelines.
-
Procedure: Prepare serial two-fold dilutions of each derivative (and the parent compound as a control) in a 96-well microtiter plate with appropriate growth medium. Inoculate each well with a standardized microbial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Analysis: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth. A lower MIC value for a derivative compared to the parent compound indicates enhanced antimicrobial efficacy.
Protocol 5.2: Antioxidant Activity Assay (DPPH Radical Scavenging)
-
Principle: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.[11][12]
-
Procedure: Prepare various concentrations of each derivative in methanol. Add each solution to a methanolic solution of DPPH.
-
Incubation: Allow the reaction to proceed in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at ~517 nm. Ascorbic acid or Trolox can be used as positive controls.
-
Analysis: Calculate the percentage of radical scavenging activity. The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) can be determined. A lower IC₅₀ indicates greater antioxidant potential.
Protocol 5.3: Enzyme Inhibition Assays
-
Target Selection: Based on the structural features of halogenated phenols, enzymes such as acetylcholinesterase (AChE) or carbonic anhydrases (CA) could be relevant targets.[13]
-
Method: Utilize established spectrophotometric assays for the selected enzyme (e.g., Ellman's method for AChE).
-
Procedure: Pre-incubate the enzyme with various concentrations of the test compounds before adding the substrate.
-
Measurement: Monitor the rate of the enzymatic reaction by measuring the change in absorbance over time.
-
Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value. A potent derivative will exhibit a low IC₅₀ value.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. homework.study.com [homework.study.com]
- 4. PubChemLite - this compound (C6H4BrClO) [pubchemlite.lcsb.uni.lu]
- 5. This compound | C6H4BrClO | CID 6455237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Aryl ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 10. Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Strategies for improving the yield of 3-Bromo-2-chlorophenol synthesis
Technical Support Center: 3-Bromo-2-chlorophenol Synthesis
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide Senior Application Scientists, researchers, and drug development professionals with in-depth, field-proven insights into optimizing the yield and purity of this critical pharmaceutical intermediate.[1][2] We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and achieve consistent results.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and regioselective method for synthesizing this compound?
The most effective and regiochemically controlled method for synthesizing this compound is the Sandmeyer reaction .[3][4] This multi-step approach begins with a precursor, 3-amino-2-chlorophenol, which already possesses the desired substitution pattern. The amino group is converted into a diazonium salt, which is then displaced by bromine using a copper(I) bromide catalyst.[5]
Direct bromination of 2-chlorophenol is strongly discouraged for producing the 3-bromo isomer. The hydroxyl (-OH) and chloro (-Cl) groups are both ortho, para-directors, meaning they activate the positions adjacent and opposite to them for electrophilic substitution. This results in the preferential formation of 4-bromo-2-chlorophenol and 6-bromo-2-chlorophenol, making the isolation of the desired 3-bromo isomer exceedingly difficult and low-yielding.
Q2: Why is this compound a significant compound in drug development?
This compound is a valuable building block in the synthesis of advanced pharmaceutical compounds.[1] Its dihalogenated phenolic structure allows for versatile reactivity in creating complex molecules. It has been cited in the literature as a key intermediate for preparing innovative therapeutics, including PD-1/PD-L1 inhibitors for cancer immunotherapy and dual inhibitors of D2 and DAT receptors for treating schizophrenia.[2][6]
Q3: What are the primary safety hazards associated with the Sandmeyer synthesis route?
The primary safety concerns are:
-
Diazonium Salt Instability: Aryl diazonium salts are thermally sensitive and can be explosive when isolated or allowed to warm up.[7] It is imperative to generate and use them in situ at low temperatures (typically 0-5 °C).
-
Corrosive Reagents: The synthesis involves strong acids (like HBr) and bromine, which are highly corrosive and require handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Product Hazards: The final product, this compound, is classified as a skin, eye, and respiratory irritant.[8]
Troubleshooting Guide: The Sandmeyer Reaction Pathway
This section addresses common issues encountered during the synthesis of this compound via the Sandmeyer reaction.
| Problem | Plausible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Diazonium Salt Decomposition: The reaction mixture was not kept sufficiently cold (below 5 °C) during diazotization, leading to premature decomposition of the diazonium salt.[9] 2. Incomplete Diazotization: Incorrect stoichiometry of sodium nitrite (NaNO₂) or acid. The nitrous acid (HNO₂) must be generated in situ under acidic conditions.[9] | 1. Implement Strict Temperature Control: Use an ice/salt bath to maintain the reaction temperature between 0-5 °C throughout the diazotization and prior to addition to the copper catalyst. 2. Verify Stoichiometry: Ensure at least 1 equivalent of NaNO₂ is used. The reaction requires a strong acid (like HBr or HCl) to protonate nitrous acid. Use at least 2-3 equivalents of acid. |
| Formation of Phenolic Byproducts | The diazonium salt reacted with water instead of the bromide nucleophile, forming 2-chloro-1,3-dihydroxybenzene. This is a common side reaction if the diazonium salt solution is allowed to stand for too long or warm up.[9] | 1. Minimize Reaction Time: Use the diazonium salt solution immediately after its formation. 2. Control Temperature: As above, low temperature is critical to suppress this side reaction. 3. Ensure Active Catalyst: Use a freshly prepared and active solution of copper(I) bromide to ensure the Sandmeyer reaction outcompetes the reaction with water. |
| Presence of Starting Material (3-amino-2-chlorophenol) in Final Product | 1. Incomplete Diazotization: Insufficient NaNO₂ or acid was used. 2. Incomplete Sandmeyer Reaction: The reaction was not allowed to proceed to completion, or the copper(I) bromide catalyst was inactive. | 1. Re-evaluate Reagent Quantities: Check calculations and ensure the correct molar equivalents of all reagents are used. 2. Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting material. 3. Purification: Unreacted amine can be removed during an acidic workup step. |
| Product is a Dark, Oily Mixture and Difficult to Purify | Formation of biaryl byproducts, a hallmark of the radical mechanism of the Sandmeyer reaction, and other polymeric materials.[4] | 1. Degas Solvents: While not always necessary, using degassed solvents can sometimes minimize radical side reactions. 2. Column Chromatography: This is the most effective method for purifying the final product from closely related impurities. A silica gel column with a non-polar/polar solvent system (e.g., hexanes/ethyl acetate) is recommended. 3. Recrystallization: If a solid can be obtained, recrystallization from a suitable solvent system can significantly improve purity.[10] |
Visualized Workflow and Mechanism
To clarify the process, the following diagrams illustrate the experimental workflow and the underlying reaction mechanism.
Caption: High-level workflow for the synthesis of this compound via the Sandmeyer reaction.
Caption: Simplified radical mechanism of the Sandmeyer reaction.[4]
Experimental Protocol: Sandmeyer Synthesis
This protocol provides a representative procedure. Researchers should adapt it based on their specific lab conditions and scale.
PART A: Diazotization of 3-amino-2-chlorophenol
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-amino-2-chlorophenol (1.0 eq) in a 48% hydrobromic acid (HBr) solution (approx. 2.5 eq) and water.
-
Cool the flask in an ice/salt bath to an internal temperature of 0-5 °C.
-
Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in deionized water.
-
Add the NaNO₂ solution dropwise to the stirred amine solution, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential.
-
After the addition is complete, stir the mixture for an additional 20 minutes at 0-5 °C. The resulting solution contains the aryl diazonium salt and should be used immediately.
PART B: Copper-Catalyzed Bromination
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) (approx. 1.2 eq) in 48% HBr.
-
Slowly add the cold diazonium salt solution from Part A to the CuBr solution with vigorous stirring.
-
Observe for the evolution of nitrogen gas (bubbling), which indicates the reaction is proceeding.[9]
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 1-2 hours or until gas evolution ceases.
-
Cool the mixture back to room temperature.
PART C: Workup and Purification
-
Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
References
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. byjus.com [byjus.com]
- 6. Page loading... [guidechem.com]
- 7. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 8. This compound | C6H4BrClO | CID 6455237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. benchchem.com [benchchem.com]
Overcoming the poor solubility of 3-Bromo-2-chlorophenol in aqueous solutions
Technical Support Center: 3-Bromo-2-chlorophenol
Guide Objective: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols for overcoming the poor aqueous solubility of this compound. This document synthesizes physicochemical principles with proven laboratory techniques to ensure reliable and reproducible experimental outcomes.
Part 1: Understanding the Challenge & Core Concepts
This compound is a valuable intermediate in pharmaceutical synthesis, but its utility is often hampered by its limited solubility in aqueous systems.[1] Understanding the underlying reasons for this poor solubility is the first step in developing an effective solubilization strategy.
The molecule's structure, featuring a halogenated benzene ring, imparts significant hydrophobicity (water-repelling nature). While the hydroxyl (-OH) group can participate in hydrogen bonding with water, its contribution is overshadowed by the large, non-polar ring structure.[2] Key physicochemical properties that dictate its solubility are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₄BrClO | [1][3][4] |
| Molar Mass | 207.45 g/mol | [1][4] |
| Predicted pKa | ~7.53 | [1][5] |
| Predicted XlogP | 2.9 | [3][4] |
| Melting Point | 60 °C | [1][5] |
-
pKa: The pKa is the pH at which the phenolic proton is 50% dissociated. Above this pH, the more soluble anionic phenolate form predominates.
-
XlogP: This value represents the logarithm of the octanol/water partition coefficient, a measure of lipophilicity. A value of 2.9 indicates a strong preference for non-polar (oily) environments over aqueous ones, explaining its low water solubility.[3][4]
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered when working with this compound in a direct question-and-answer format.
Q1: I've added this compound to my aqueous buffer, and it won't dissolve. What's the fundamental problem?
A1: The primary issue is the compound's high hydrophobicity, as indicated by its XlogP of 2.9.[3][4] The non-polar, halogenated aromatic ring resists interaction with polar water molecules, leading to very low intrinsic solubility. Forcing it into an aqueous solution without a proper strategy will result in an insoluble suspension or oily precipitate.[2]
Q2: What is the most straightforward, first-line strategy for preparing a concentrated stock solution?
A2: The use of a water-miscible organic co-solvent is the standard and most effective initial approach.[6][7][8] Co-solvents work by reducing the polarity of the solvent system, making it more favorable for the hydrophobic solute to dissolve.[6][9]
-
Recommended Co-solvents:
-
Dimethyl sulfoxide (DMSO): Excellent solubilizing power for a wide range of hydrophobic compounds.
-
Ethanol (EtOH): A less toxic option, suitable for many biological applications.
-
Propylene glycol (PG) or Polyethylene glycol (PEG 400): Often used in preclinical and pharmaceutical formulations.[10]
-
See Protocol 1 for a detailed methodology on preparing a stock solution.
Q3: My compound dissolved in the organic stock, but it precipitated immediately when I diluted it into my aqueous buffer. How can I prevent this?
A3: This is a common phenomenon called "crashing out." The abrupt change in solvent polarity upon dilution causes the compound to exceed its solubility limit in the final aqueous medium. To prevent this:
-
Use vigorous mixing: Add the organic stock dropwise into the aqueous buffer while vortexing or stirring rapidly. This promotes immediate dispersion and prevents the formation of localized, supersaturated zones.
-
Limit stock concentration: Ensure the final concentration of the organic co-solvent in your working solution is as low as possible (typically <1%, and often <0.1% for cell-based assays) to avoid solvent-induced artifacts. This may require preparing a more dilute stock solution.
-
Consider surfactants: For very low target concentrations, adding a non-ionic surfactant to the aqueous buffer can help maintain solubility.
Q4: Can I use pH adjustment to increase the solubility of this compound in an aqueous solution?
A4: Yes, this is a highly effective strategy for phenolic compounds. The predicted pKa of this compound is approximately 7.53.[1][5] By adjusting the pH of your aqueous buffer to be at least 1-2 units above the pKa (e.g., pH 8.5 to 9.5), you can deprotonate the phenolic hydroxyl group (-OH) to form the much more water-soluble phenolate anion (-O⁻).[11]
-
Mechanism: The negative charge on the phenolate ion allows for strong ion-dipole interactions with water molecules, dramatically increasing solubility.
-
Caution: Ensure that the elevated pH does not compromise the stability of your compound or interfere with your downstream experimental conditions. Always verify compound stability at the working pH.
See Protocol 2 for a detailed methodology.
Q5: The required concentration in my aqueous medium is very low, but even with pH adjustment, I'm concerned about stability and precipitation over time. Are there other options?
A5: For challenging applications requiring stable, low-concentration aqueous solutions, surfactants are an excellent tool.[12][13] Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, or CMC), form micelles.[14][15] These micelles have a hydrophobic core that can encapsulate the this compound, while the hydrophilic exterior keeps the entire structure solubilized in water.[12][14]
-
Recommended Surfactants:
The use of surfactants is particularly effective for solubilizing hydrophobic drugs for bioavailability studies and in vitro assays.[12][15]
Q6: How can I be certain my compound is truly dissolved and has not degraded during the solubilization process?
A6: Visual inspection is the first step; a true solution should be clear and free of any visible particles, cloudiness, or oily layers. For quantitative confirmation:
-
UV-Vis Spectrophotometry: If the compound has a chromophore, you can measure its absorbance to confirm its concentration against a standard curve. This also serves as a quick check for degradation if the spectral shape changes.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard method. HPLC can simultaneously quantify the concentration of the dissolved compound and detect the presence of any degradation products or impurities, thus confirming both solubility and stability.
Part 3: Diagrams and Workflows
Decision Workflow for Solubilization
This diagram outlines a logical path to select the appropriate solubilization strategy based on your experimental needs.
Caption: Decision workflow for selecting a solubilization method.
Mechanism of pH-Mediated Solubilization
This diagram illustrates how increasing the pH shifts the equilibrium from the poorly soluble neutral form to the highly soluble anionic form.
Caption: Equilibrium shift enabling pH-mediated solubilization.
Part 4: Detailed Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution using an Organic Co-solvent
Objective: To prepare a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound (M.W. 207.45 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Analytical balance
-
1.5 mL microcentrifuge tube or glass vial
-
Vortex mixer
Procedure:
-
Calculate Mass: Determine the mass of this compound needed. For 1 mL of a 100 mM solution:
-
Mass (g) = 0.1 mol/L * 0.001 L * 207.45 g/mol = 0.02075 g (or 20.75 mg)
-
-
Weigh Compound: Accurately weigh 20.75 mg of this compound and place it into a clean, dry 1.5 mL tube.
-
Add Solvent: Add 1.0 mL of anhydrous DMSO to the tube.
-
Dissolve: Cap the tube tightly and vortex at maximum speed for 1-2 minutes until the solid is completely dissolved and the solution is clear. Gentle warming in a 37°C water bath can be used if necessary, but allow the solution to return to room temperature before use.
-
Storage: Store the stock solution at -20°C, protected from light and moisture.
Protocol 2: pH-Mediated Solubilization in an Aqueous Buffer
Objective: To prepare a 1 mM aqueous solution of this compound by pH adjustment.
Materials:
-
This compound
-
Deionized water
-
1 M NaOH solution
-
Buffer of choice (e.g., Tris, Phosphate) at the desired final concentration, initially prepared at a pH below 7.0.
-
Calibrated pH meter
-
Stir plate and stir bar
Procedure:
-
Weigh Compound: Weigh 20.75 mg of this compound for a final volume of 100 mL (to make 1 mM).
-
Initial Suspension: Add the compound to ~90 mL of your buffer solution. The compound will not dissolve and will form a suspension.
-
pH Adjustment: Place the beaker on a stir plate and begin stirring. Place the pH probe into the suspension.
-
Titrate: Slowly add the 1 M NaOH solution dropwise. Monitor the pH closely. As the pH rises above the pKa (~7.53), the solid will begin to dissolve.
-
Complete Dissolution: Continue adding NaOH until all the solid has dissolved and the solution is clear. The final pH should ideally be between 8.5 and 9.5.
-
Final Volume: Once dissolved, transfer the solution to a 100 mL volumetric flask and add buffer to reach the final volume of 100 mL.
-
Verification: Re-check the final pH. Filter the solution through a 0.22 µm filter to remove any potential micro-particulates before use.
Protocol 3: Preparation of an Aqueous Working Solution from an Organic Stock
Objective: To prepare a 100 µM aqueous working solution from a 100 mM DMSO stock, minimizing precipitation.
Materials:
-
100 mM stock solution of this compound in DMSO (from Protocol 1)
-
Aqueous buffer (e.g., PBS, Tris-HCl)
-
Vortex mixer
-
Appropriate lab vials/tubes
Procedure:
-
Serial Dilution (Recommended): A large dilution factor (1:1000) increases the risk of precipitation. A serial dilution is safer.
-
Step A (Intermediate Dilution): Add 10 µL of the 100 mM DMSO stock to 990 µL of the aqueous buffer (this creates a 1 mM solution in 1% DMSO). Vortex immediately and vigorously during addition.
-
Step B (Final Dilution): Add 100 µL of the 1 mM intermediate solution to 900 µL of the aqueous buffer (this creates the final 100 µM solution in 0.1% DMSO). Vortex immediately.
-
-
Direct Dilution (for robust systems):
-
Place 999 µL of the aqueous buffer into a microcentrifuge tube.
-
Set the vortex mixer to a high speed.
-
While the tube is actively vortexing, add 1 µL of the 100 mM DMSO stock directly into the stirring buffer.
-
Continue vortexing for an additional 30 seconds.
-
-
Final Check: Visually inspect the final solution to ensure it is clear and free of any precipitate. Use immediately if possible, as the compound may precipitate over time even at low concentrations.
References
- 1. chembk.com [chembk.com]
- 2. issr.edu.kh [issr.edu.kh]
- 3. PubChemLite - this compound (C6H4BrClO) [pubchemlite.lcsb.uni.lu]
- 4. This compound | C6H4BrClO | CID 6455237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 863870-87-5 [chemicalbook.com]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. pnrjournal.com [pnrjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting HPLC Analysis of Halogenated Phenols
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of halogenated phenols. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during their experiments. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and accuracy of your analytical results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses prevalent problems in the HPLC analysis of halogenated phenols, offering systematic approaches to diagnose and rectify them.
Issue 1: Peak Tailing - Why are my halogenated phenol peaks asymmetrical?
Peak tailing is one of the most frequent issues in the chromatography of polar compounds like halogenated phenols, characterized by an asymmetric peak with a drawn-out trailing edge.[1][2][3] This distortion can compromise resolution, integration, and quantification.[2][3]
Primary Causes for Halogenated Phenols:
-
Secondary Silanol Interactions: Halogenated phenols, being acidic and polar, can engage in secondary interactions with residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns (e.g., C18).[1][3][4] At a mobile phase pH above 3, these silanol groups can become ionized (Si-O⁻) and strongly interact with the hydroxyl group of the phenols, leading to tailing.[1]
-
Improper Mobile Phase pH: The pH of the mobile phase is a critical factor.[5][6] If the pH is close to the pKa of the halogenated phenol, both the ionized (phenolate) and non-ionized forms will coexist, resulting in peak distortion and tailing.[1][2]
-
Column Contamination or Degradation: The accumulation of strongly retained sample matrix components or the degradation of the stationary phase can create active sites that cause tailing.[7][8]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak asymmetry.[2][4]
Troubleshooting Workflow:
Here is a logical workflow to diagnose and resolve peak tailing:
Caption: Troubleshooting workflow for peak tailing.
Step-by-Step Protocol to Mitigate Peak Tailing:
-
Mobile Phase pH Adjustment:
-
Rationale: To ensure the halogenated phenols are in a single, non-ionized form and to suppress the ionization of residual silanols on the column packing.[6][9]
-
Protocol: Prepare a mobile phase with a pH between 2.5 and 3.5. A buffer is essential for stable pH.[4] A 20-30 mM phosphate or formate buffer is typically effective.[6] For example, a mobile phase of methanol/water (50:50, v/v) with the aqueous portion adjusted to pH 3.0 with phosphoric acid is a good starting point.[10]
-
-
Column Selection:
-
Rationale: Using a modern, high-purity silica column with low silanol activity can significantly reduce peak tailing.
-
Recommendation: Opt for columns that are "base-deactivated" or "end-capped." These columns have a much lower concentration of accessible silanol groups.[1]
-
-
Sample and Solvent Considerations:
-
Rationale: The solvent used to dissolve the sample should be compatible with the mobile phase to prevent peak distortion.[11]
-
Protocol: Ideally, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
Issue 2: Poor Resolution or Co-elution - How can I separate closely related halogenated phenols?
Achieving baseline separation (Resolution ≥ 1.5) is crucial for accurate quantification.[12] Poor resolution between halogenated phenol isomers or other analytes is a common challenge.
Primary Causes:
-
Insufficient Column Efficiency: An older column or one with a larger particle size may not provide the necessary number of theoretical plates for a difficult separation.[13]
-
Inadequate Selectivity (α): The mobile phase and stationary phase are not providing sufficient chemical differentiation between the analytes.[13]
-
Suboptimal Retention Factor (k'): If peaks elute too early (low k'), they have insufficient time to separate.
Troubleshooting Workflow:
Caption: Systematic approach to improving resolution.
Strategies for Improving Resolution:
| Parameter | Action | Rationale |
| Retention Factor (k') | Decrease the percentage of organic solvent (e.g., methanol or acetonitrile) in the mobile phase. | Increases retention time, allowing more interaction with the stationary phase and more time for peaks to separate.[12][13] |
| Efficiency (N) | Decrease the flow rate. | Often improves efficiency and resolution, although it increases run time.[14] |
| Use a longer column or a column with smaller particles (e.g., sub-2 µm for UHPLC). | Increases the number of theoretical plates, leading to narrower peaks and better separation.[13][15] | |
| Selectivity (α) | Change the organic modifier. | Switching between methanol and acetonitrile can alter elution order due to different solvent properties.[13][16] |
| Adjust the mobile phase pH. | Fine-tuning the pH can subtly alter the polarity and retention of different halogenated phenols, improving selectivity.[6][17] | |
| Change the stationary phase. | If a C18 column is insufficient, a Phenyl column can provide alternative selectivity for aromatic compounds through π-π interactions.[18][19] | |
| Temperature | Optimize the column temperature. | Increasing temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks. However, it may also decrease retention.[14][17] |
Frequently Asked Questions (FAQs)
Q1: What is the best starting HPLC column for halogenated phenol analysis?
A C18 column is the most common and effective starting point for reversed-phase separation of halogenated phenols.[10][18] Choose a column with high-purity silica and robust end-capping to minimize silanol interactions. A typical dimension would be 150 x 4.6 mm with 5 µm particles.[20]
Q2: My retention times are drifting. What could be the cause?
Retention time shifts can be caused by several factors:
-
Mobile Phase Composition Changes: Inaccurate mixing of solvents or evaporation of the more volatile component can alter retention. Always use freshly prepared mobile phase.[4]
-
Column Temperature Fluctuations: Inconsistent column temperature will affect retention times. Use a column oven for stable temperatures.[4][14]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis, which can take 10-20 column volumes.[4]
-
Pump and Flow Rate Issues: Leaks or faulty check valves in the pump can cause inconsistent flow rates, leading to drifting retention times.[7][21]
Q3: I am seeing "ghost peaks" in my chromatogram. Where are they coming from?
Ghost peaks are unexpected peaks that can appear in your chromatogram.[8] Common sources include:
-
Contamination: Impurities in the mobile phase, sample, or from system carryover can appear as ghost peaks.[8]
-
Late Elution: A compound from a previous injection may elute in a subsequent run, especially during a gradient analysis.[4]
-
Sample Solvent: If the sample solvent contains impurities, these can appear as peaks.
To troubleshoot, run a blank gradient (injecting only the mobile phase) to see if the peaks persist. This helps differentiate between contamination in the system/mobile phase and carryover from a sample.
Q4: What is a suitable sample preparation technique for halogenated phenols in water samples?
Solid-Phase Extraction (SPE) is a highly effective technique for extracting, cleaning up, and concentrating halogenated phenols from aqueous matrices.[22][23][24] It removes interfering substances and allows for lower detection limits. A common procedure involves acidifying the water sample to pH 2 to ensure the phenols are in their neutral form, then passing it through a polymeric SPE cartridge.[23] The phenols are retained on the cartridge and later eluted with a solvent like methanol or tetrahydrofuran.[23]
Q5: What UV wavelength is best for detecting halogenated phenols?
Halogenated phenols typically exhibit UV absorbance around 274-280 nm.[23][25][26] A UV detector set to 280 nm is a common and effective choice for their analysis.[23] For methods requiring higher sensitivity or selectivity, derivatization followed by UV or fluorescence detection can be employed.[25]
References
- 1. chromtech.com [chromtech.com]
- 2. benchchem.com [benchchem.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. hplc.eu [hplc.eu]
- 5. moravek.com [moravek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. uhplcs.com [uhplcs.com]
- 9. agilent.com [agilent.com]
- 10. asianpubs.org [asianpubs.org]
- 11. phenomenex.com [phenomenex.com]
- 12. youtube.com [youtube.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 15. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. mastelf.com [mastelf.com]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 19. HPLC Resolution - Chromatography Forum [chromforum.org]
- 20. linklab.gr [linklab.gr]
- 21. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 22. academicjournals.org [academicjournals.org]
- 23. agilent.com [agilent.com]
- 24. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scirp.org [scirp.org]
- 26. epa.gov [epa.gov]
Techniques for removing unreacted 2-chlorophenol from the final product mixture
Welcome to the technical support center for the purification of reaction mixtures containing 2-chlorophenol. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in removing unreacted 2-chlorophenol from their final product. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. Our focus is on explaining the causality behind procedural choices to ensure you can adapt these methods to your unique chemical context.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove 2-chlorophenol from my final product?
A1: 2-Chlorophenol is classified as a toxic and hazardous substance, posing risks through inhalation, ingestion, and skin contact.[1] Its presence, even in trace amounts, can compromise the purity, safety, and efficacy of the final product, particularly in pharmaceutical applications. Furthermore, residual 2-chlorophenol can interfere with downstream reactions or crystallization processes and may lead to the formation of undesired, potentially toxic byproducts over time.
Q2: What are the key physical properties of 2-chlorophenol I should consider for purification?
A2: Understanding the physicochemical properties of 2-chlorophenol is the foundation for selecting an appropriate purification strategy. Key properties are summarized in the table below.
| Property | Value | Significance for Purification |
| Boiling Point | 173-176 °C (at 1 atm)[2][3] | Crucial for assessing the feasibility of separation by distillation. |
| pKa (Acidity) | 8.49 - 8.56[4][5] | This weak acidity is the basis for separation via acid-base extraction. |
| Solubility | Sparingly soluble in water (20-28.5 g/L); freely soluble in ethanol, diethyl ether, benzene.[1][4][5] | Dictates the choice of solvents for extraction and chromatography. |
| Density | ~1.26 g/cm³[2][6] | It is denser than water, which is a key consideration for phase separation in liquid-liquid extraction. |
Decision Workflow for Purification Method
Choosing the right technique depends on the properties of your desired product, the scale of your reaction, and the available equipment. This diagram outlines a general decision-making process.
Caption: Decision workflow for selecting a purification technique.
Troubleshooting Guide: Liquid-Liquid Extraction (Base Wash)
This is often the most effective and common first-line approach for removing phenolic impurities.
Principle of Operation
2-Chlorophenol is a weak acid with a pKa of approximately 8.5.[2][4] By washing the organic reaction mixture with an aqueous base (e.g., sodium hydroxide, sodium carbonate), the acidic phenol is deprotonated to form the corresponding sodium 2-chlorophenoxide salt. This salt is highly soluble in the aqueous phase and is thus extracted from the organic layer, which contains the (presumably non-acidic) desired product.
Caption: Workflow for basic liquid-liquid extraction.
Detailed Protocol: Base Wash
-
Dissolution: Ensure your crude product mixture is fully dissolved in a water-immiscible organic solvent like ethyl acetate, diethyl ether, or dichloromethane (DCM).
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically inverting and opening the stopcock to vent pressure.
-
Separation: Allow the layers to separate fully. The organic layer contains your product, and the aqueous layer now contains the sodium 2-chlorophenoxide salt.
-
Draining: Drain the lower layer. Note: If using DCM, the organic layer will be the bottom layer. For ethyl acetate or ether, it will be the top layer.
-
Repeat: Repeat the wash (steps 2-5) one or two more times to ensure complete removal.
-
Neutralization and Drying: Wash the organic layer with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Verification: Check the purity of your product by Thin Layer Chromatography (TLC) or another analytical method to confirm the absence of 2-chlorophenol.
Troubleshooting Common Extraction Issues
-
Problem: An emulsion (a stable suspension of one liquid in the other) forms at the interface, preventing clear layer separation.
-
Cause: Vigorous shaking, high concentration of crude material, or presence of surfactants.
-
Solution 1 (Patience): Allow the funnel to stand undisturbed for an extended period (15-60 minutes).
-
Solution 2 (Brine): Add a small amount of brine. The increased ionic strength of the aqueous layer can help break the emulsion.
-
Solution 3 (Filtration): Filter the entire mixture through a pad of Celite® or glass wool.
-
-
Question: My product is also acidic. Can I still use a base wash?
-
Answer: It depends on the difference in acidity. If your product is a carboxylic acid (pKa ~4-5), it is significantly more acidic than 2-chlorophenol (pKa ~8.5).[7] You can use a weak base like aqueous sodium bicarbonate (NaHCO₃). Sodium bicarbonate is basic enough to deprotonate the carboxylic acid but not the less acidic phenol.[7] This allows for selective extraction. A subsequent wash with a strong base (NaOH) could then remove the 2-chlorophenol if needed.
-
-
Question: How do I confirm the removal of 2-chlorophenol by TLC?
-
Answer: Spot the crude mixture, the purified product, and a standard of 2-chlorophenol on the same TLC plate. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). After running the plate, visualize it under UV light (254 nm), as the aromatic ring of 2-chlorophenol will absorb UV light.[8] For more definitive visualization, the plate can be stained with a reagent that is sensitive to phenols, such as ferric chloride (FeCl₃), which typically gives a colored spot (often blue or purple) with phenolic compounds.[9]
-
Troubleshooting Guide: Distillation
Distillation is a viable option when the desired product has a significantly different boiling point from 2-chlorophenol and is thermally stable.
Principle of Operation
This technique separates liquids based on differences in their volatilities. 2-chlorophenol has a boiling point of approximately 175 °C.[2][5] If your product's boiling point differs by more than 25 °C, simple distillation may be sufficient.[10] If the boiling points are closer, fractional distillation, which provides multiple theoretical plates for separation, is required.[11] For high-boiling products, vacuum distillation is employed to lower the boiling points and prevent thermal decomposition.
Troubleshooting Distillation
-
Problem: The product and 2-chlorophenol are co-distilling.
-
Cause: The boiling point difference is too small for the efficiency of your setup, or an azeotrope (a constant-boiling mixture) has formed.
-
Solution 1 (Fractional Distillation): If not already in use, introduce a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser. This increases the number of theoretical plates, enhancing separation.[11]
-
Solution 2 (Vacuum Distillation): Applying a vacuum lowers the boiling points of both components. This can sometimes increase the relative volatility difference, improving separation. It is essential for thermally sensitive compounds.
-
-
Question: My product has a very high boiling point (>250 °C). How can I remove the lower-boiling 2-chlorophenol?
-
Answer: This is an ideal scenario for distillation. Set up a simple or fractional distillation apparatus. Heat the mixture gradually. The 2-chlorophenol (BP ~175 °C) will distill first. Collect this fraction and then, after a temperature plateau, the temperature will rise towards the boiling point of your product. You can either stop the distillation after the 2-chlorophenol is removed or continue to distill your product into a clean receiving flask.
-
Advanced Techniques
Column Chromatography
-
When to Use: When extraction and distillation are ineffective, or when separating 2-chlorophenol from other impurities simultaneously.
-
Principle: The crude mixture is loaded onto a stationary phase (typically silica gel) and an eluent (mobile phase) is passed through the column. Separation occurs based on the differential partitioning of the components between the two phases. 2-Chlorophenol, being moderately polar due to its hydroxyl group, will interact with the silica gel.
-
Troubleshooting:
-
Problem: Poor separation (co-elution).
-
Cause: The chosen solvent system has incorrect polarity.
-
Solution: Optimize the eluent system using TLC. A good starting point for moderately polar compounds like 2-chlorophenol on silica gel is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Adjust the ratio to achieve a good separation of Rf values on the TLC plate.
-
Chemical Derivatization & Scavenging
-
When to Use: For removing trace amounts of 2-chlorophenol from a final product when high purity is essential, or when the product is sensitive to the conditions of other methods.
-
Principle: This method involves adding a reagent that selectively reacts with the phenol to form a new compound that is easily separated. A common approach is to use a solid-supported scavenger resin.
-
Example (Scavenger Resin): A silica-bound carbonate (Si-CO₃) or an amine-based resin can be used.[12] These basic resins will deprotonate the 2-chlorophenol, binding it to the solid support. The reaction mixture is stirred with the resin for a period, and then the resin is simply filtered off, leaving a purified solution of the product. This avoids the need for an aqueous workup.
References
- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 2. 2-Chlorophenol | C6H4ClOH | CID 7245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 2-Chlorophenol - Wikipedia [en.wikipedia.org]
- 5. 2-Chlorophenol CAS#: 95-57-8 [m.chemicalbook.com]
- 6. Fact sheet: 2-chlorophenol — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. echemi.com [echemi.com]
- 10. Fractional distillation - Wikipedia [en.wikipedia.org]
- 11. Purification [chem.rochester.edu]
- 12. silicycle.com [silicycle.com]
Long-term stability and optimal storage conditions for 3-Bromo-2-chlorophenol
Welcome to the technical support center for 3-Bromo-2-chlorophenol. This guide is designed for researchers, scientists, and professionals in drug development who utilize this critical reagent. Our goal is to provide you with in-depth knowledge and practical solutions to ensure the long-term stability and optimal performance of this compound in your experiments. We will delve into the causality behind storage recommendations, provide troubleshooting for common issues, and offer detailed protocols for stability verification.
I. Core Concepts: Understanding the Stability of this compound
This compound is a halogenated aromatic compound, a class of chemicals known for their potential sensitivity to environmental factors. Its stability is paramount, as degradation can introduce impurities that may compromise experimental outcomes, particularly in sensitive applications like pharmaceutical synthesis where it serves as a key intermediate.[1][2] The primary drivers of degradation for halogenated phenols are light, heat, and atmospheric oxygen.
A. The Science Behind Degradation
The degradation of this compound can proceed through several pathways, primarily initiated by energy input in the form of light (photodegradation) or heat (thermal degradation).
-
Photodegradation: Exposure to UV light, and to a lesser extent, strong visible light, can induce the cleavage of the carbon-halogen bonds. The carbon-bromine bond is generally more susceptible to cleavage than the carbon-chlorine bond due to its lower bond energy. This can lead to the formation of free radicals, which can then participate in a cascade of secondary reactions, including dimerization, polymerization, or reaction with atmospheric oxygen to form oxidized byproducts. Studies on similar compounds like 2-bromophenol have shown that photodegradation can result in debromination and the formation of hydroxyderivatives and other phenol homologs.[3][4]
-
Thermal Degradation: Elevated temperatures can also promote the degradation of chlorophenols. While this compound is a solid with a melting point of approximately 60°C, long-term exposure to temperatures even below this can accelerate slow degradation reactions.[1][5] Thermal degradation of chlorophenols can lead to the formation of more complex and potentially hazardous compounds, such as polychlorinated dibenzo-p-dioxins and dibenzofurans, although this is more of a concern at higher temperatures like those found in incineration.[1][6]
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), especially in the presence of light or metal contaminants. This can lead to the formation of colored quinone-type structures, often resulting in a discoloration of the material from white or off-white to yellow or brown.
The following diagram illustrates the potential degradation pathways for this compound.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. chembk.com [chembk.com]
- 3. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound CAS#: 863870-87-5 [m.chemicalbook.com]
- 6. Thermal degradation of 2-chlorophenol promoted by CuCl2 or CuCl: formation and destruction of PCDD/Fs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining the Purification of Crude 3-Bromo-2-chlorophenol via Crystallization
Welcome to the technical support center for the purification of 3-Bromo-2-chlorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization process. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and more successful outcomes.
I. Foundational Principles of Crystallization for this compound
Crystallization is a powerful technique for purifying solid organic compounds.[1] The process relies on the principle that most solids are more soluble in a hot solvent than in a cold one.[1][2] For this compound, a successful crystallization hinges on selecting an appropriate solvent system that allows for the dissolution of the crude material at an elevated temperature and subsequent formation of pure crystals upon cooling, leaving impurities behind in the solvent.
Critical to Success: Solvent Selection
The ideal solvent for recrystallizing this compound should meet the following criteria[3][4]:
-
High solubility at elevated temperatures: The solvent must completely dissolve the crude this compound when heated.[3]
-
Low solubility at low temperatures: Upon cooling, the purified compound should readily crystallize out of the solution.[3]
-
Favorable impurity solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal via hot filtration).[3]
-
Chemical inertness: The solvent must not react with this compound.[4]
-
Volatility: The solvent should be easily removable from the purified crystals.[2][3]
A general rule of thumb is that solvents with similar functional groups to the compound of interest are often good solubilizers.[5][6] For a phenolic compound like this compound, polar solvents may be a good starting point for investigation. However, empirical testing is crucial for optimal solvent selection.[7]
The Crystallization Workflow: A Visual Guide
The following diagram outlines the key stages of a successful crystallization process for this compound.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative reactivity analysis of 3-Bromo-2-chlorophenol versus other dihalogenated phenols
An In-Depth Guide to the Comparative Reactivity of 3-Bromo-2-chlorophenol and Other Dihalogenated Phenols
Introduction: The Strategic Importance of Dihalogenated Phenols
Dihalogenated phenols are a class of compounds that serve as pivotal building blocks in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Their unique electronic and structural properties, conferred by the presence of two halogen substituents on a phenol ring, make them versatile intermediates for constructing complex molecular architectures.[1] Among these, this compound stands out due to its asymmetric substitution pattern, which presents unique challenges and opportunities in regioselective synthesis.
This guide provides a comparative reactivity analysis of this compound against a curated set of other dihalogenated phenols. We will move beyond a simple cataloging of reactions to explore the underlying principles governing their chemical behavior. By examining acidity, nucleophilicity, and susceptibility to both electrophilic and metal-catalyzed reactions, this document aims to equip researchers, scientists, and drug development professionals with the predictive understanding needed to effectively harness these powerful synthetic intermediates.
Part 1: A Fundamental Benchmark - Comparative Acidity (pKa)
The acidity of a phenol, quantified by its pKa value, is a primary indicator of its electronic character and dictates its behavior in a wide range of reactions. The deprotonation to a phenoxide is often the first step in nucleophilic reactions, and the ease of this step is paramount. The acidity of phenols is governed by the stability of the resulting phenoxide ion; substituents that stabilize this negative charge will increase acidity (lower pKa).[2][3]
Halogens exert a dual electronic influence: a powerful electron-withdrawing inductive effect (-I) and a weaker, electron-donating resonance effect (+R).[4] For halogens, the inductive effect dominates, leading to a net withdrawal of electron density from the aromatic ring, which stabilizes the phenoxide anion and increases acidity compared to unsubstituted phenol (pKa ≈ 9.95).[2][5][6]
Causality in Substituent Effects:
-
Inductive Effect (-I): This effect is distance-dependent, being strongest at the ortho position and weakening at the meta and para positions. It pulls electron density away from the oxygen, stabilizing the negative charge of the phenoxide.
-
Resonance Effect (+R): This effect involves the donation of a lone pair from the halogen into the π-system of the ring. It is strongest at the ortho and para positions and introduces some electron density, which slightly destabilizes the phenoxide. The poor orbital overlap for Cl, Br, and I makes this effect much weaker than their inductive pull.[7]
-
Steric Hindrance: Bulky groups at the ortho positions (e.g., 2,6-disubstitution) can hinder the solvation of the phenoxide ion, which can decrease acidity.[8]
Comparative Acidity Data:
| Compound | Halogen Positions | Key Structural Features | Experimental pKa |
| This compound | 2-Chloro, 3-Bromo | Ortho and Meta substitution | ~7.9 (Predicted)[9] |
| 2,4-Dichlorophenol | 2-Chloro, 4-Chloro | Ortho and Para substitution | 7.85 |
| 2,6-Dichlorophenol | 2-Chloro, 6-Chloro | Symmetrical Ortho substitution | 6.78 |
| 2,4-Dibromophenol | 2-Bromo, 4-Bromo | Ortho and Para substitution | 7.80 |
| 4-Bromo-2-chlorophenol | 2-Chloro, 4-Bromo | Ortho and Para substitution | 7.77 |
Analysis of Trends: The data reveals that dihalogenated phenols are significantly more acidic than phenol itself. The presence of two electron-withdrawing groups cumulatively stabilizes the phenoxide ion.[5] 2,6-Dichlorophenol is the most acidic in this set, as the strong inductive effects from two ortho-chlorine atoms provide maximal stabilization. This compound's acidity is comparable to other ortho/para substituted phenols, with the ortho-chloro group providing the dominant acidifying effect.
Part 2: Reactivity as a Nucleophile in Williamson Ether Synthesis
The Williamson ether synthesis, a classic SN2 reaction between an alkoxide and an alkyl halide, serves as an excellent model system to probe the nucleophilic reactivity of the phenoxide ion.[10][11] The reaction rate is sensitive to both the nucleophilicity of the phenoxide and steric hindrance around the oxygen atom.
Experimental Rationale: To compare the reactivity of our target phenols, we propose a standardized kinetic experiment. Each phenoxide is generated in situ with a strong, non-nucleophilic base (e.g., NaH) and reacted with a primary alkyl halide (e.g., benzyl bromide) in a polar aprotic solvent like acetonitrile to favor the SN2 pathway.[12][13] The disappearance of the starting material can be monitored by HPLC or GC to determine initial reaction rates.
Predicted Reactivity Comparison:
| Compound | Key Factors Influencing Nucleophilicity | Predicted Relative Rate |
| This compound | Ortho-Cl provides steric hindrance. Both halogens reduce electron density on oxygen. | Moderate |
| 2,4-Dichlorophenol | Ortho-Cl provides steric hindrance. | Moderate |
| 2,6-Dichlorophenol | Two ortho-Cl groups provide significant steric hindrance and electron withdrawal. | Low |
| 2,4-Dibromophenol | Ortho-Br is larger than Cl, increasing steric hindrance. | Moderate-Low |
| 4-Bromo-2-chlorophenol | Ortho-Cl provides steric hindrance. | Moderate |
Analysis of Trends: The reactivity in this SN2 reaction is a trade-off. While stronger electron-withdrawing groups create a more stable (less reactive) phenoxide, the dominant factor is often steric hindrance. We predict that 2,6-dichlorophenol will be the least reactive due to the blockage of the nucleophilic oxygen by two ortho substituents. This compound, with only one ortho substituent, is expected to show moderate reactivity, similar to other 2,4-disubstituted phenols.
Part 3: Reactivity of the Aromatic Ring toward Electrophilic Substitution
The hydroxyl group of a phenol is a powerful activating, ortho, para-directing group for electrophilic aromatic substitution (EAS).[14][15] Conversely, halogens are deactivating yet also ortho, para-directing.[16] In dihalogenated phenols, the regiochemical outcome of an EAS reaction is determined by the complex interplay of these competing effects.
Experimental Rationale: Bromination using Br₂ in a non-polar solvent like CCl₄ is a suitable model reaction. It is typically fast for phenols and does not require a Lewis acid catalyst.[17] The product distribution, determined by ¹H NMR or GC-MS, will reveal the preferred positions of electrophilic attack.
// Using HTML-like labels for better formatting and positioning A [label=<
This compound PositionActivating/Deactivating GroupsPredicted Reactivity C4 (para to OH)Strongly activated by OH (+R)Deactivated by Br (-I)Major Site C6 (ortho to OH)Strongly activated by OH (+R)Deactivated by Cl (-I)Sterically hinderedMinor Site C5 (meta to OH)Deactivated by all groupsNegligible
]; } Caption: Analysis of directing effects for electrophilic substitution.
Predicted Product Outcomes for Bromination:
| Compound | Directing Influences | Major Product(s) |
| This compound | OH directs to C4 and C6. C4 is electronically favored and less hindered. | 3,4-Dibromo-2-chlorophenol |
| 2,4-Dichlorophenol | OH directs to C6. The only available activated position. | 6-Bromo-2,4-dichlorophenol |
| 2,6-Dichlorophenol | OH directs to C4. The only available activated position. | 4-Bromo-2,6-dichlorophenol |
| 2,4-Dibromophenol | OH directs to C6. The only available activated position. | 2,4,6-Tribromophenol |
Analysis of Trends: The powerful activating effect of the hydroxyl group dominates, directing the incoming electrophile to the available ortho or para positions. For this compound, the C4 position is para to the hydroxyl group and is the most electronically activated and sterically accessible site, leading to predictable regioselectivity. In cases like 2,4-dichlorophenol, where the para position is blocked, substitution occurs exclusively at the remaining ortho position (C6).
Part 4: Regioselectivity in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, enabling the formation of C-C and C-heteroatom bonds.[18][19] For dihaloarenes, a key challenge is achieving site-selectivity—controlling which C-X bond reacts.[20][21] The reactivity generally follows the trend of C-I > C-Br > C-Cl, based on bond dissociation energies. Therefore, in a molecule like this compound, the C-Br bond is expected to be significantly more reactive in the oxidative addition step of the catalytic cycle.
Experimental Rationale: A Suzuki-Miyaura coupling reaction with a simple boronic acid (e.g., phenylboronic acid) provides a reliable method to test this selectivity. The reaction is run with a Pd(0) catalyst and a base, and the product is analyzed to determine which halogen was displaced.
// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#FBBC05", fontcolor="#202124"]; OA [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII [label="Ar-Pd(II)-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TM [label="Transmetalation", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Ar [label="Ar-Pd(II)-Ar'", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RE [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Pd0 -> OA [label="Ar-X"]; OA -> PdII; PdII -> TM [label="Ar'B(OH)_2\nBase"]; TM -> PdII_Ar; PdII_Ar -> RE; RE -> Pd0 [label="Ar-Ar'"]; } Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Predicted Selectivity in Suzuki Coupling:
| Compound | C-X Bonds Present | Predicted Site of Reaction | Rationale |
| This compound | C-Br, C-Cl | C-Br | C-Br bond is weaker and more reactive towards Pd(0) oxidative addition than C-Cl. |
| 2,4-Dichlorophenol | C-Cl, C-Cl | C-Cl at C4 | The C4-Cl bond is electronically less deactivated (para to OH) than the C2-Cl bond (ortho to OH). |
| 2,4-Dibromophenol | C-Br, C-Br | C-Br at C4 | The C4-Br bond is sterically more accessible and electronically less deactivated than the C2-Br bond. |
| 4-Bromo-2-chlorophenol | C-Br, C-Cl | C-Br | C-Br bond is significantly more reactive than the C-Cl bond. |
Analysis of Trends: For mixed dihalogenated phenols containing both bromine and chlorine, selectivity is high for the reaction at the C-Br bond. This makes this compound a valuable substrate for sequential cross-coupling, where the C-Br bond can be functionalized first, leaving the C-Cl bond intact for a subsequent, different coupling reaction under more forcing conditions.
Summary and Conclusions
This guide demonstrates that the reactivity of dihalogenated phenols is a nuanced interplay of inductive effects, resonance, steric hindrance, and bond strengths. This compound emerges as a versatile intermediate with a distinct reactivity profile.
Summary of Comparative Reactivity for this compound:
-
Acidity: Moderately high, comparable to other non-symmetrically substituted dihalophenols.
-
Nucleophilicity: Moderate, with the ortho-chloro group imposing some steric hindrance but less than in 2,6-disubstituted systems.
-
Electrophilic Substitution: Highly regioselective, with substitution strongly directed to the C4 position (para to the hydroxyl group).
-
Cross-Coupling: Exhibits excellent site-selectivity, with the C-Br bond reacting preferentially over the C-Cl bond.
This predictable, tiered reactivity makes this compound an ideal substrate for complex, multi-step synthetic strategies, allowing chemists to selectively functionalize different positions on the aromatic ring with a high degree of control.
Appendix: Detailed Experimental Protocols
Protocol 1: Determination of Relative Rates in Williamson Ether Synthesis
-
Phenoxide Generation: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add the dihalogenated phenol (1.0 mmol) and anhydrous acetonitrile (20 mL). Add sodium hydride (60% dispersion in mineral oil, 1.1 mmol, 44 mg) portion-wise with stirring. Stir the resulting suspension at room temperature for 30 minutes.
-
Reaction Initiation: Add benzyl bromide (1.0 mmol, 171 mg, 0.12 mL) via syringe in one portion. This marks time t=0. Submerge the flask in a pre-heated oil bath at 50 °C.
-
Monitoring: At regular intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 0.2 mL aliquot using a syringe and immediately quench it in a vial containing 1.0 mL of 0.1 M HCl.
-
Analysis: Analyze the quenched aliquots by reverse-phase HPLC, monitoring the disappearance of the starting phenol. Plot the concentration of the phenol versus time and determine the initial rate from the slope of the curve near t=0.
Protocol 2: Regioselectivity of Electrophilic Bromination
-
Reaction Setup: In a 25 mL flask protected from light, dissolve the dihalogenated phenol (1.0 mmol) in carbon tetrachloride (10 mL).
-
Bromine Addition: To this solution, add a solution of bromine (1.0 mmol, 160 mg) in carbon tetrachloride (5 mL) dropwise over 10 minutes at room temperature with stirring.
-
Reaction Completion: Stir the reaction mixture for 1 hour at room temperature. The disappearance of the bromine color indicates reaction progress.
-
Workup: Quench the reaction with aqueous sodium thiosulfate solution to remove any excess bromine. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Analysis: Analyze the crude product mixture by ¹H NMR spectroscopy and GC-MS to determine the ratio of regioisomeric products.
Protocol 3: Site-Selectivity in Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a microwave vial, add the dihalogenated phenol (0.5 mmol), phenylboronic acid (0.6 mmol, 73 mg), potassium carbonate (1.5 mmol, 207 mg), and Pd(PPh₃)₄ (0.025 mmol, 29 mg).
-
Solvent Addition: Add a 3:1 mixture of dioxane and water (4 mL).
-
Reaction: Seal the vial and heat in a microwave reactor to 100 °C for 30 minutes.
-
Workup: After cooling, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Analysis: Purify the crude product by column chromatography. Analyze the purified product by ¹H NMR and mass spectrometry to confirm which halogen atom was displaced.
References
- 1. nbinno.com [nbinno.com]
- 2. SATHEE: Chemistry Phenol Acidity [sathee.iitk.ac.in]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. vanderbilt.edu [vanderbilt.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Steric hindrance and acidity. Part I. The effect of 2,6-di-t-butyl substitution on the acidity of phenols in methanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 14. byjus.com [byjus.com]
- 15. Electrophilic aromatic substitution | chemistry | Britannica [britannica.com]
- 16. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 17. savemyexams.com [savemyexams.com]
- 18. nobelprize.org [nobelprize.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
A Comparative In Vitro Analysis of the Biological Potency of 3-Bromo-2-chlorophenol Isomers: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the biological potency of 3-Bromo-2-chlorophenol and its structural isomers. Designed for researchers, scientists, and professionals in drug development, this document delves into the structure-activity relationships that govern the cytotoxicity and genotoxicity of these halogenated phenols. By integrating established experimental protocols with an exploration of the underlying molecular mechanisms, this guide offers a framework for evaluating and predicting the biological impact of these compounds.
Introduction: The Significance of Isomeric Position in Biological Activity
Halogenated phenols are a class of compounds with widespread industrial applications, but they are also of significant interest in toxicology and pharmacology due to their potential biological activities. The specific arrangement of halogen substituents on the phenol ring can dramatically alter a molecule's physicochemical properties, such as lipophilicity and electronic charge distribution. These alterations, in turn, have a profound impact on their biological potency, influencing everything from cellular uptake to interaction with molecular targets.
This guide focuses on this compound and its isomers, a group of compounds for which direct comparative biological data is not extensively available in the public domain. To address this, we will employ a multi-faceted approach, combining a review of the principles of Quantitative Structure-Activity Relationships (QSAR) for halogenated phenols with detailed, standardized in vitro protocols to enable researchers to generate their own comparative data. We will explore cytotoxicity and genotoxicity as key indicators of biological potency and delve into the potential molecular mechanisms, including the induction of oxidative stress and modulation of the NF-κB signaling pathway.
Understanding the Structure-Activity Relationship of Halogenated Phenols
The biological activity of substituted phenols is not random; it is intrinsically linked to their chemical structure. For halogenated phenols, two key factors predominantly influence their toxicity:
-
Lipophilicity (Hydrophobicity): Generally, an increase in lipophilicity, often quantified by the octanol-water partition coefficient (log P), leads to enhanced biological activity.[1] A more lipophilic compound can more readily cross cell membranes, increasing its intracellular concentration and the likelihood of interacting with internal targets. The addition of halogen atoms to the phenol ring generally increases lipophilicity.
-
Electronic Effects: The electron-withdrawing or donating nature of substituents influences the acidity of the phenolic hydroxyl group (pKa) and the reactivity of the molecule. Halogens are electron-withdrawing, which can impact interactions with biological macromolecules and the potential to generate reactive metabolites.
Quantitative Structure-Activity Relationship (QSAR) studies on halogenated phenols have consistently shown a strong correlation between these physicochemical properties and toxicity.[1][2][3][4] While a detailed QSAR analysis for every isomer of this compound is beyond the scope of this guide, the general principles suggest that isomers with higher lipophilicity and specific electronic characteristics are likely to exhibit greater biological potency.
A Framework for Comparative Biological Potency Assessment
To provide a robust comparison of the biological potency of this compound isomers, a multi-tiered experimental approach is recommended. This involves assessing both cytotoxicity (the ability to kill cells) and genotoxicity (the ability to damage DNA).
Isomers Under Consideration
For the purpose of this guide, we will consider this compound and a selection of its structural isomers where the positions of the bromine and chlorine atoms are varied around the phenol ring.
| Compound Name | CAS Number | Structure |
| This compound | 863870-87-5 | |
| 2-Bromo-3-chlorophenol | 855836-62-3 | |
| 4-Bromo-2-chlorophenol | 3964-56-5 | |
| 2-Bromo-5-chlorophenol | 13659-23-9 | |
| 5-Bromo-2-chlorophenol | 183802-98-4 | |
| 2-Bromo-6-chlorophenol | 2040-88-2 |
Experimental Workflow for Comparative Analysis
The following workflow provides a logical sequence for assessing and comparing the biological potency of the isomers.
Caption: A streamlined workflow for the comparative biological potency assessment of this compound isomers.
Detailed Experimental Protocols
The following are detailed, step-by-step protocols for the key in vitro assays proposed in this guide. These protocols are designed to be self-validating by including appropriate controls.
Cytotoxicity Assessment: The MTS Assay
The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. This assay is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to a colored formazan product that is soluble in cell culture media.
Protocol:
-
Cell Seeding:
-
Culture a suitable human cell line (e.g., HepG2 for liver toxicity studies or HaCaT for skin toxicity studies) in appropriate cell culture medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of each this compound isomer in cell culture medium from the stock solutions. A typical concentration range to start with would be from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest concentration of the test compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTS Reagent Addition and Incubation:
-
After the incubation period, add 20 µL of the MTS reagent solution to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and their metabolic rate.
-
-
Absorbance Measurement:
-
Gently shake the plate for a few seconds.
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the media-only wells (background) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100% viability).
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each isomer.
-
Genotoxicity Assessment: The Alkaline Comet Assay
The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.[1][3][4][5][6] Under alkaline conditions, the assay can detect single- and double-strand breaks, as well as alkali-labile sites.
Protocol:
-
Cell Treatment:
-
Culture and treat cells with various concentrations of the this compound isomers for a shorter duration (e.g., 2-4 hours) than the cytotoxicity assay.
-
Include a vehicle control and a positive control for genotoxicity (e.g., hydrogen peroxide or methyl methanesulfonate).
-
-
Slide Preparation:
-
Prepare a 1% normal melting point (NMP) agarose in PBS and coat microscope slides with it. Let them dry.
-
Harvest the treated cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
-
Embedding Cells in Agarose:
-
Mix 10 µL of the cell suspension with 90 µL of 0.5% low melting point (LMP) agarose at 37°C.
-
Quickly pipette the mixture onto the pre-coated slides and cover with a coverslip.
-
Place the slides on a cold flat surface for 10 minutes to solidify the agarose.
-
-
Cell Lysis:
-
Gently remove the coverslips and immerse the slides in a cold, freshly prepared lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added just before use) for at least 1 hour at 4°C.
-
-
Alkaline Unwinding and Electrophoresis:
-
Gently place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13).
-
Let the DNA unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., 25 V) and a current of approximately 300 mA for 20-30 minutes.
-
-
Neutralization and Staining:
-
Carefully remove the slides from the electrophoresis tank and immerse them in a neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes. Repeat this step three times.
-
Stain the DNA by adding a fluorescent dye (e.g., SYBR Green or ethidium bromide) to each slide.
-
-
Visualization and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images of the "comets" and analyze them using specialized software to quantify the extent of DNA damage. The percentage of DNA in the tail (% Tail DNA) is a common metric for genotoxicity.
-
Predicted Comparative Potency and Mechanistic Insights
While direct experimental data for all isomers of this compound is limited, we can make some predictions based on QSAR principles and available data for related compounds.
| Isomer | Predicted Relative Cytotoxicity | Predicted Relative Genotoxicity | Rationale |
| This compound | Moderate | Moderate | The ortho-chloro and meta-bromo substitution pattern provides a balance of lipophilic and electronic properties. |
| 2-Bromo-3-chlorophenol | Moderate-High | Moderate-High | The ortho-bromo group may increase steric hindrance, potentially affecting interactions with cellular targets. |
| 4-Bromo-2-chlorophenol | High | High | The para-bromo and ortho-chloro substitution is expected to increase lipophilicity and may lead to the formation of reactive metabolites. Some safety data suggests this isomer is toxic if swallowed.[5][7][8][9] |
| 2-Bromo-5-chlorophenol | Moderate | Moderate | Similar to the 3-bromo-2-chloro isomer in terms of substituent positions relative to the hydroxyl group. |
| 5-Bromo-2-chlorophenol | Moderate | Moderate | The meta-bromo substitution may have a less pronounced electronic effect compared to ortho or para positions. |
| 2-Bromo-6-chlorophenol | High | High | The presence of two ortho substituents can significantly increase steric hindrance and lipophilicity, potentially leading to higher toxicity. |
Molecular Mechanisms of Toxicity
The biological effects of halogenated phenols are often mediated by complex cellular responses. Two key mechanisms are the induction of oxidative stress and the modulation of inflammatory pathways.
-
Oxidative Stress: Halogenated phenols can undergo metabolic activation to form reactive quinone or semiquinone intermediates.[6][10] These reactive species can deplete cellular antioxidants, such as glutathione, and lead to the production of reactive oxygen species (ROS).[6][10] An excess of ROS can damage cellular components, including lipids, proteins, and DNA, contributing to both cytotoxicity and genotoxicity.
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, immunity, and cell survival.[11][12] Some phenolic compounds have been shown to modulate the NF-κB pathway.[11][12] Depending on the specific compound and cellular context, this can lead to either pro-inflammatory or anti-inflammatory effects. The activation of NF-κB can be a response to cellular stress, including oxidative stress, and can influence the ultimate fate of the cell (survival or apoptosis).
Caption: Potential molecular mechanisms of toxicity for this compound isomers.
Conclusion and Future Directions
This guide provides a foundational framework for the comparative study of the biological potency of this compound isomers. By leveraging established in vitro assays and an understanding of the underlying structure-activity relationships, researchers can systematically evaluate the cytotoxic and genotoxic potential of these compounds.
The provided protocols for the MTS and Comet assays offer a starting point for generating robust and reproducible data. Further investigations could explore other toxicological endpoints, such as effects on specific signaling pathways, mitochondrial function, and the potential for endocrine disruption. Ultimately, a comprehensive understanding of the biological potency of these isomers will contribute to more accurate risk assessments and the development of safer chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cpachem.com [cpachem.com]
- 6. researchgate.net [researchgate.net]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. 4-Bromo-2-chlorophenol(3964-56-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB—An Important Player in Xenoestrogen Signaling in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 3-Bromo-2-chlorophenol Derivatives in Oncology and Psychiatry: A Comparative Analysis
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds as foundational elements for therapeutic agents is a critical endeavor. One such scaffold, 3-Bromo-2-chlorophenol, has emerged as a versatile pharmaceutical intermediate. This guide provides a detailed comparative analysis of the potential efficacy of its derivatives in two distinct and vital therapeutic areas: immuno-oncology and the treatment of schizophrenia. We will examine the prospective performance of these novel compounds in relation to established pharmaceuticals, grounded in the principles of scientific integrity and supported by established experimental methodologies.
Part 1: Immuno-Oncology - Targeting the PD-1/PD-L1 Axis
The advent of immune checkpoint inhibitors has revolutionized cancer treatment. These therapies function by blocking inhibitory pathways that tumor cells exploit to evade the host immune system. A key pathway is the interaction between programmed cell death protein 1 (PD-1) on T-cells and its ligand, PD-L1, expressed on tumor cells. This interaction suppresses T-cell activity, allowing the tumor to grow unimpeded.
Existing Pharmaceuticals: The Monoclonal Antibody Vanguard
The current standard of care for PD-1/PD-L1 blockade relies on monoclonal antibodies. Prominent examples include:
-
Pembrolizumab (Keytruda®) and Nivolumab (Opdivo®) : These are humanized monoclonal antibodies that target PD-1, preventing its interaction with PD-L1 and PD-L2.[1]
-
Atezolizumab (Tecentriq®) , Durvalumab (Imfinzi®) , and Avelumab (Bavencio®) : These antibodies target PD-L1, effectively shielding the tumor from engaging with PD-1 on T-cells.
These therapies have demonstrated significant efficacy across a range of malignancies, leading to durable responses in a subset of patients.[2][3][4] However, challenges such as immune-related adverse events, primary and acquired resistance, and the high cost of antibody production necessitate the development of small-molecule inhibitors.[2]
This compound Derivatives: A Small-Molecule Approach
Patent literature reveals that this compound is a key intermediate in the synthesis of novel small-molecule inhibitors of the PD-1/PD-L1 interaction.[5] While specific preclinical data for these derivatives is not yet widely published, the rationale for pursuing small-molecule inhibitors is compelling. They offer potential advantages such as oral bioavailability, shorter half-lives for better management of adverse effects, and potentially lower manufacturing costs.
Comparative Efficacy Framework
A direct comparison of efficacy is currently speculative. However, we can establish a framework for evaluation based on established preclinical and clinical benchmarks.
Table 1: Comparative Efficacy Metrics for PD-1/PD-L1 Inhibitors
| Metric | Existing Monoclonal Antibodies (e.g., Pembrolizumab, Nivolumab) | Potential Profile of this compound Derivatives |
| Mechanism of Action | Bind to PD-1 or PD-L1, sterically hindering their interaction.[6] | Putatively bind to PD-L1, inducing its dimerization and preventing PD-1 binding. |
| Objective Response Rate (ORR) | Varies by tumor type and line of therapy (e.g., 20-40% in some advanced cancers).[1][7][8] | To be determined through preclinical and clinical studies. The target would be to achieve a comparable or superior ORR. |
| Duration of Response (DOR) | Often durable, lasting for months or even years in responding patients.[8] | A key endpoint for evaluation; aiming for a durable response. |
| In Vitro Potency (IC50) | Not applicable in the same way as small molecules. | Expected to be in the low nanomolar range, as seen with other small-molecule PD-L1 inhibitors. |
| In Vivo Efficacy | Demonstrated tumor growth inhibition in syngeneic mouse models.[3] | Would be evaluated in similar models, such as MC38 or CT26 tumor-bearing mice. |
Experimental Workflow for Efficacy Assessment
The evaluation of novel PD-1/PD-L1 inhibitors derived from this compound would follow a rigorous, multi-stage process.
Caption: A streamlined workflow for the preclinical evaluation of novel PD-1/PD-L1 inhibitors.
Detailed Protocol: Cell-Based PD-1/PD-L1 Blockade Assay
-
Cell Lines: Co-culture of two engineered cell lines:
-
PD-1 Effector Cells: Jurkat T-cells engineered to express human PD-1 and a luciferase reporter gene under the control of the NFAT response element.
-
PD-L1 aAPC Cells: An antigen-presenting cell line engineered to express human PD-L1 and a T-cell receptor activator.
-
-
Assay Principle: In the absence of an inhibitor, the interaction between PD-1 and PD-L1 suppresses T-cell receptor signaling, resulting in low luciferase expression. An effective inhibitor will block this interaction, leading to T-cell activation and a quantifiable increase in luciferase activity.
-
Procedure: a. Plate PD-L1 aAPC cells. b. Add serial dilutions of the this compound-derived test compounds. c. Add PD-1 Effector cells to initiate the co-culture. d. Incubate for 6 hours to allow for T-cell activation. e. Add a luciferase substrate and measure luminescence using a plate reader.
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that results in a 50% restoration of the signal.
This self-validating system, when run with a known inhibitor like an anti-PD-L1 antibody as a positive control, provides robust evidence of on-target activity.
Signaling Pathway
The efficacy of these compounds is rooted in their ability to disrupt the PD-1 signaling cascade.
Caption: The PD-1/PD-L1 signaling pathway and the inhibitory action of the novel compounds.
Part 2: Psychiatry - Modulating Dopamine D2 and DAT Receptors
Schizophrenia is a complex psychiatric disorder characterized by positive, negative, and cognitive symptoms. The dopamine hypothesis of schizophrenia posits that an excess of dopaminergic activity in certain brain regions contributes to psychosis.[9]
Existing Pharmaceuticals: Atypical Antipsychotics
Modern treatment for schizophrenia largely relies on atypical (second and third-generation) antipsychotics. These drugs generally exhibit antagonism or partial agonism at the dopamine D2 receptor, often in combination with activity at other receptors, such as serotonin receptors.[10]
-
Aripiprazole (Abilify®) , Brexpiprazole (Rexulti®) , and Cariprazine (Vraylar®) : These are D2 receptor partial agonists, which can act as functional antagonists in a hyperdopaminergic state and as agonists in a hypodopaminergic state.[11][12]
-
These drugs differ in their affinities for D2 and other receptors, leading to distinct clinical profiles and side effects.[11][12]
While effective for positive symptoms, existing treatments are often less successful in addressing negative and cognitive symptoms and can be associated with significant side effects, including extrapyramidal symptoms and metabolic disturbances.[9]
This compound Derivatives: A Dual-Inhibitor Approach
This compound has been reported as an intermediate in the synthesis of tetrahydropyrrole compounds that act as dual inhibitors of the dopamine D2 receptor and the dopamine transporter (DAT). This dual mechanism is a promising strategy for treating schizophrenia, as DAT inhibition can increase dopamine levels in brain regions where it is deficient (like the prefrontal cortex), potentially improving negative and cognitive symptoms.
Comparative Efficacy Framework
The potential advantages of a this compound-derived dual D2/DAT inhibitor lie in its potential to address a broader spectrum of schizophrenia symptoms.
Table 2: Comparative Efficacy Metrics for Antipsychotic Agents
| Metric | Existing Atypical Antipsychotics (e.g., Aripiprazole, Cariprazine) | Potential Profile of this compound Derivatives |
| Mechanism of Action | Primarily D2 receptor partial agonism/antagonism; varying activity at serotonin receptors.[11][12] | Dual D2 receptor antagonism and DAT inhibition. |
| Receptor Binding Affinity (Ki) | High affinity for D2 receptors (low nM).[11] | To be determined, but expected to have high affinity for both D2 and DAT. |
| Efficacy on Positive Symptoms | Well-established.[13] | Expected to be effective due to D2 receptor blockade. |
| Efficacy on Negative/Cognitive Symptoms | Variable; some agents like cariprazine show promise.[13] | Potentially enhanced efficacy due to DAT inhibition in the prefrontal cortex. |
| Side Effect Profile | Risk of extrapyramidal symptoms, akathisia, and metabolic side effects.[9] | To be determined; potential for a different side effect profile due to the novel mechanism. |
Experimental Workflow for Efficacy Assessment
The preclinical evaluation of these novel dual inhibitors would involve a series of binding and functional assays, followed by behavioral studies in animal models.
Caption: Preclinical workflow for evaluating dual D2/DAT inhibitors for schizophrenia.
Detailed Protocol: Radioligand Binding Assay for D2 Receptor Affinity
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor.
-
Radioligand, e.g., [3H]Spiperone, a high-affinity D2 antagonist.
-
This compound-derived test compounds.
-
Non-specific binding control (e.g., a high concentration of unlabeled Haloperidol).
-
-
Assay Principle: This is a competitive binding assay. The radioligand binds to the D2 receptors. The test compound will compete with the radioligand for binding sites. The amount of radioactivity detected is inversely proportional to the affinity of the test compound for the receptor.
-
Procedure: a. In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]Spiperone and varying concentrations of the test compound. b. Incubate to allow binding to reach equilibrium. c. Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. d. Wash the filters to remove non-specifically bound radioactivity. e. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to calculate the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki (inhibitory constant) value using the Cheng-Prusoff equation.
This assay provides a robust and quantitative measure of the compound's affinity for its target, a critical parameter in drug development.
Signaling Pathway
The therapeutic hypothesis for these dual inhibitors is based on their differential effects in various brain regions.
Caption: Dual mechanism of action of this compound derivatives in schizophrenia.
Conclusion
Derivatives of this compound represent a promising avenue for the development of novel small-molecule therapeutics in both oncology and psychiatry. While direct comparative efficacy data against existing pharmaceuticals is not yet available, the underlying mechanistic rationale for these compounds is strong. In immuno-oncology, they offer a potential alternative to monoclonal antibodies for PD-1/PD-L1 blockade, with the prospect of oral administration and improved safety profiles. In schizophrenia, a dual D2/DAT inhibitor could provide a more comprehensive treatment by addressing the negative and cognitive symptoms that are often refractory to current medications. The rigorous application of the described experimental workflows will be essential in determining whether these promising derivatives can translate into clinically superior medicines.
References
- 1. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PD1 signal transduction pathways in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. From antipsychotic to anti-schizophrenia drugs: role of animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Response Efficacy of PD-1 and PD-L1 Inhibitors in Clinical Trials: A Systematic Review and Meta-Analysis [frontiersin.org]
- 9. PD-1 signaling in primary T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. crownbio.com [crownbio.com]
- 12. Dopamine transporter cell surface localization facilitated by a direct interaction with the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of radiolabeled antagonist assays for assessing agonism at D2 and D3 dopamine receptors: comparison with functional GTPγS assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Spectroscopic Analysis: 3-Bromo-2-chlorophenol vs. Its Precursors
In the precise world of pharmaceutical development and chemical synthesis, the unambiguous identification of a target molecule is paramount. The journey from starting materials to a final, purified active pharmaceutical ingredient (API) is paved with analytical checkpoints. This guide provides an in-depth spectroscopic comparison of 3-Bromo-2-chlorophenol, a valuable substituted phenol intermediate, with its common starting materials, 2-chlorophenol and 3-bromophenol.
Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will explore how the addition and specific placement of chloro and bromo substituents create unique and identifiable spectral fingerprints. This comparative analysis serves as a practical reference for researchers to verify synthetic success, identify impurities, and deepen their understanding of structure-property relationships.
The Rationale: Why Comparative Spectroscopic Analysis is Crucial
The synthesis of a di-halogenated phenol like this compound from mono-halogenated precursors is a classic example of electrophilic aromatic substitution. However, such reactions rarely yield a single product. Isomeric byproducts are common, and unreacted starting materials can persist. Spectroscopic analysis is the chemist's primary tool to navigate this complexity.
By understanding the distinct spectral signatures of both the desired product and its potential precursors, a researcher can:
-
Confirm the Identity of the Product: Verify that the target molecular structure has been successfully formed.
-
Assess Purity: Detect the presence of unreacted starting materials or isomeric impurities.
-
Elucidate Structure: Use the nuances of spectral data to confirm the precise regiochemistry of the substituents on the aromatic ring.
This guide is structured to first compare the expected data across the three primary spectroscopic techniques and then provide standardized protocols for acquiring such data.
Spectroscopic Fingerprints: A Head-to-Head Comparison
The key to this analysis is observing how the electronic environment of each proton and carbon atom on the phenol ring is altered by the presence and position of the electron-withdrawing halogen substituents.
¹H NMR Spectroscopy: Probing the Proton Environment
¹H NMR spectroscopy is highly sensitive to the electronic environment of hydrogen atoms. The electron-withdrawing nature of the hydroxyl (-OH), chloro (-Cl), and bromo (-Br) groups deshields the aromatic protons, shifting their signals downfield compared to unsubstituted benzene (7.34 ppm). The substitution pattern dictates the chemical shift and, crucially, the splitting pattern (multiplicity) of the aromatic signals.
Table 1: Comparative ¹H NMR Data (Aromatic Region, ~300 MHz, CDCl₃)
| Compound | Proton | Approx. δ (ppm) | Multiplicity | Key Differentiator |
| 2-Chlorophenol | H3, H4, H5, H6 | 6.8 - 7.4 | Complex Multiplets | Four distinct proton signals in the aromatic region.[1][2] |
| 3-Bromophenol | H2, H4, H5, H6 | 6.7 - 7.2 | Complex Multiplets | Four distinct proton signals, often with one appearing more upfield.[3] |
| This compound | H4, H5, H6 | 6.9 - 7.5 | d, t, d (or dd) | Only three proton signals in the aromatic region, typically showing a cleaner triplet and two doublets (or doublet of doublets). |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
The most telling diagnostic feature is the reduction in the number of aromatic proton signals from four in the starting materials to three in the final product. The predictable splitting pattern of these three adjacent protons in this compound provides definitive confirmation of the 1,2,3-substitution pattern.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
In proton-decoupled ¹³C NMR, each unique carbon atom produces a single peak, providing a direct count of non-equivalent carbons. The chemical shifts are influenced by the attached functional groups. Carbons bonded directly to electronegative atoms like oxygen, chlorine, and bromine are significantly shifted downfield.
Table 2: Comparative ¹³C NMR Data (~75 MHz, CDCl₃)
| Compound | Approx. δ (ppm) for C-OH | Approx. δ (ppm) for C-Halogen | Approx. δ (ppm) for other Ar-C | Key Differentiator |
| 2-Chlorophenol | ~152 | ~120 (C-Cl) | 115-130 | Six distinct aromatic signals.[4][5] |
| 3-Bromophenol | ~156 | ~123 (C-Br) | 115-135 | Six distinct aromatic signals.[6] |
| This compound | ~150 | ~112 (C-Cl), ~125 (C-Br) | 120-135 | Six distinct signals, but with two carbons bearing halogens at characteristic chemical shifts. |
Note: Chemical shifts are approximate. The carbon attached to the hydroxyl group (C-OH) is typically the most downfield.
The key distinction for this compound in the ¹³C NMR spectrum is the presence of two signals in the characteristic range for halogen-bound carbons, alongside the signal for the hydroxyl-bound carbon. This provides clear evidence of the di-halogenated structure.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy excels at identifying functional groups by detecting their characteristic vibrational frequencies. For these phenols, the most prominent features are the O-H stretch and the C=C aromatic stretches.
Table 3: Key Comparative IR Frequencies (cm⁻¹)
| Compound | O-H Stretch (Broad) | C-O Stretch | C-H Aromatic Stretch | C=C Aromatic Stretch | C-X Stretch (X=Cl, Br) |
| 2-Chlorophenol | 3300-3600 | ~1250 | ~3050 | ~1450-1600 | ~750 (C-Cl) |
| 3-Bromophenol | 3200-3600 | ~1230 | ~3060 | ~1470-1600 | ~680 (C-Br) |
| This compound | 3300-3600 | ~1240 | ~3070 | ~1440-1580 | ~740 (C-Cl), ~670 (C-Br) |
Data sourced from NIST Chemistry WebBook and other spectral databases.[7][8][9]
While all three compounds will show the characteristic broad O-H stretch of a phenol, the "fingerprint region" (below 1500 cm⁻¹) will be unique for each molecule. The presence of absorption bands corresponding to both C-Cl and C-Br stretches in the spectrum of this compound is a strong indicator of its formation. Furthermore, the pattern of C-H bending vibrations (out-of-plane) in the 700-900 cm⁻¹ range is highly diagnostic of the aromatic substitution pattern.
Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence
Mass spectrometry provides the exact molecular weight of a compound, offering one of the most definitive pieces of evidence for a successful reaction. Electron Ionization (EI) is a common technique used for these types of molecules. The key feature to watch for is the isotopic pattern of chlorine and bromine.
-
Chlorine: Has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. A molecule with one chlorine atom will show a molecular ion peak (M) and an M+2 peak with about one-third the intensity.
-
Bromine: Has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. A molecule with one bromine atom will show M and M+2 peaks of nearly equal intensity.
Table 4: Comparative Mass Spectrometry Data (EI-MS)
| Compound | Formula | Molecular Weight ( g/mol ) | Key Molecular Ion Peaks (m/z) and Ratios |
| 2-Chlorophenol | C₆H₅ClO | 128.56 | 128 (M) and 130 (M+2) in a ~3:1 ratio.[10][11][12] |
| 3-Bromophenol | C₆H₅BrO | 173.01 | 172 (M) and 174 (M+2) in a ~1:1 ratio.[13][14][15] |
| This compound | C₆H₄BrClO | 207.45 | 206 (M) , 208 (M+2) , and 210 (M+4) . The M+2 peak will be the most intense due to the combination of ⁸¹Br and ³⁷Cl isotopes. |
The mass spectrum of this compound is unmistakable. The presence of both chlorine and bromine creates a unique isotopic cluster for the molecular ion, with peaks at M, M+2, and M+4. This pattern is definitive proof that both halogens have been incorporated into the phenol structure.
Standardized Experimental Protocols
To ensure reproducibility and accuracy, the following standard protocols should be employed.
Workflow for Spectroscopic Analysis
Caption: General workflow for sample analysis.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.
FT-IR Spectroscopy Protocol
-
Sample Preparation (Liquid): If the sample is a liquid, place a single drop between two salt plates (NaCl or KBr) to create a thin film.
-
Sample Preparation (Solid): If the sample is a solid, grind a small amount (1-2 mg) with dry potassium bromide (KBr, ~100 mg) and press the mixture into a transparent pellet using a hydraulic press.
-
Acquisition: Place the sample in the spectrometer and acquire the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan of the empty sample holder or pure KBr pellet first.
GC-MS Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar). The GC will separate the components of the sample before they enter the mass spectrometer.
-
Ionization and Analysis: Use Electron Ionization (EI) at a standard energy of 70 eV. Scan a mass range appropriate for the expected molecular weights (e.g., m/z 40-300).
-
Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the compound of interest, paying close attention to the molecular ion and its isotopic pattern.
Conclusion and Best Practices
The successful synthesis of this compound can be unequivocally confirmed by the systematic application of NMR, IR, and MS. No single technique tells the whole story, but together they provide a self-validating system of analysis.
-
¹H NMR confirms the substitution pattern and the disappearance of a starting material proton.
-
¹³C NMR verifies the carbon count and the presence of two distinct carbon-halogen bonds.
-
IR Spectroscopy identifies the key functional groups and provides a unique fingerprint.
-
Mass Spectrometry gives the definitive molecular weight and the characteristic isotopic pattern confirming the presence of both bromine and chlorine.
By comparing the acquired data for the final product against the spectra of 2-chlorophenol and 3-bromophenol, researchers can confidently validate their synthesis, ensuring the integrity and purity of their compounds for downstream applications.
References
- 1. 2-Chlorophenol(95-57-8) 1H NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 3-Bromophenol(591-20-8) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Chlorophenol(95-57-8) 13C NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 3-Bromophenol(591-20-8) 13C NMR [m.chemicalbook.com]
- 7. Phenol, 3-bromo- [webbook.nist.gov]
- 8. Phenol, 2-chloro- [webbook.nist.gov]
- 9. Phenol, 3-bromo- [webbook.nist.gov]
- 10. 2-Chlorophenol(95-57-8) MS spectrum [chemicalbook.com]
- 11. massbank.eu [massbank.eu]
- 12. Phenol, 2-chloro- [webbook.nist.gov]
- 13. 3-Bromophenol(591-20-8) MS spectrum [chemicalbook.com]
- 14. 3-Bromophenol | C6H5BrO | CID 11563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Phenol, 3-bromo- [webbook.nist.gov]
A Senior Application Scientist's Guide to Assessing the Purity of 3-Bromo-2-chlorophenol from Commercial Suppliers
Introduction: The Critical Role of Starting Material Purity
In the landscape of pharmaceutical research and drug development, the integrity of the final active pharmaceutical ingredient (API) is paramount. This integrity begins with the quality of the starting materials. 3-Bromo-2-chlorophenol is a key building block in the synthesis of novel therapeutics, including inhibitors for critical biological pathways.[1] The presence of impurities, such as isomers, residual starting materials, or by-products from its synthesis, can have cascading effects, leading to unforeseen side reactions, reduced yields, and the generation of difficult-to-remove impurities in subsequent steps. Therefore, a rigorous and multi-faceted analytical approach to verifying the purity of this compound from various commercial suppliers is not just a quality control measure; it is a fundamental necessity for reproducible and reliable research.
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for assessing the purity of this compound. We will move beyond a simple reliance on a supplier's Certificate of Analysis (CofA) and establish a self-validating system of orthogonal analytical techniques.[2]
Analyte Profile: Understanding this compound
Before designing an analytical strategy, it is crucial to understand the physicochemical properties of the target compound and its potential impurities.
-
Chemical Structure:
-
Physical Properties:
Potential Impurities: The most common impurities are often structural isomers (e.g., 4-Bromo-2-chlorophenol, 2-Bromo-6-chlorophenol), which can have very similar properties, making them challenging to separate. Other potential impurities include unreacted starting materials or reagents from the synthetic process.
The Orthogonal Analytical Approach: A Mandate for Trustworthy Data
Relying on a single analytical technique is insufficient for a comprehensive purity assessment. A robust evaluation employs multiple, independent (orthogonal) methods that measure different chemical and physical properties. This approach ensures that impurities not detected by one method can be captured by another. For this compound, we recommend a four-tiered approach:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile and semi-volatile impurities, particularly structural isomers.[7][8]
-
High-Performance Liquid Chromatography (HPLC): A cornerstone technique for quantifying purity and detecting less volatile or thermally labile impurities.[9][10]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides unequivocal structural confirmation and can detect impurities with different proton environments.[11][12]
-
Melting Point Analysis: A simple, yet effective, thermodynamic method to assess bulk purity.
Below is a workflow diagram illustrating this integrated analytical strategy.
Caption: Workflow for the comprehensive purity assessment of this compound.
Detailed Experimental Protocols
These protocols are designed to be self-validating, incorporating system suitability checks and standardized sample preparation.
Protocol 1: Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC offers high-resolution separation of isomeric phenols, while MS provides positive identification of the main peak and any impurities based on their mass fragmentation patterns. This method is based on principles outlined in standard environmental analysis procedures for phenols, such as EPA Method 8041A.[13]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent like methanol or methylene chloride to create a 1 mg/mL stock solution.
-
Instrumentation: A gas chromatograph equipped with a mass spectrometer (GC-MS).
-
Chromatographic Conditions:
-
Column: A low-to-mid polarity capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio), 1 µL injection volume.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Source Temperature: 230 °C.
-
-
Data Analysis:
-
Identify the main peak for this compound based on its retention time and mass spectrum (expecting molecular ions around m/z 206/208 due to bromine and chlorine isotopes).
-
Calculate purity based on the relative peak area percentage.
-
Scrutinize smaller peaks. Attempt to identify them by comparing their mass spectra against a library (e.g., NIST) to check for isomers or other contaminants.[14]
-
Protocol 2: Purity by High-Performance Liquid Chromatography (HPLC)
Rationale: Reversed-phase HPLC is a robust method for determining the purity of phenolic compounds and is effective for separating non-volatile impurities that would not be detected by GC.[15]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution as described for GC-MS, using the mobile phase as the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
-
Instrumentation: An HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% phosphoric acid), for example, 60:40 (v/v). The exact ratio may require optimization.[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm.
-
-
Data Analysis:
-
Determine the retention time of the main this compound peak.
-
Calculate the purity as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy
Rationale: NMR provides an unambiguous confirmation of the chemical structure. The presence of unexpected signals or distorted integration values is a clear sign of impurities.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
-
Acquire a standard one-dimensional proton (¹H) spectrum.
-
Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Confirm that the chemical shifts, splitting patterns (multiplicity), and integrations of the aromatic and hydroxyl protons match the expected structure of this compound.
-
Carefully examine the baseline and the entire spectral window for any small peaks that do not belong to the product or the solvent. The integration of these impurity peaks relative to the product peak can give a semi-quantitative estimate of their levels.
-
Protocol 4: Bulk Purity by Melting Point Analysis
Rationale: Pure crystalline solids exhibit a sharp melting point. Impurities disrupt the crystal lattice, typically causing the melting point to be lower and the range over which it melts to be broader.
Step-by-Step Methodology:
-
Sample Preparation: Place a small amount of the finely ground, dry sample into a capillary tube.
-
Instrumentation: A calibrated melting point apparatus.
-
Measurement:
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point).
-
-
Data Analysis:
-
Compare the observed melting range to the literature value (~60 °C).[6] A narrow range (e.g., < 1.5 °C) close to the literature value indicates high purity.
-
Data Interpretation and Supplier Comparison
After executing the protocols, compile the data into a clear, comparative format. This allows for an objective, evidence-based decision on which supplier provides the material best suited for your application.
Table 1: Hypothetical Comparative Purity Assessment of this compound
| Analytical Test | Supplier A | Supplier B | Supplier C | Interpretation Notes |
| Supplier CofA Purity | 98.5% (by GC) | ≥98% (by HPLC) | 99% (by Titration) | The analytical method on the CofA varies and should be noted. |
| Visual Inspection | Off-white powder | White crystalline solid | Pale yellow solid | Color variation may indicate the presence of oxidized impurities. |
| Melting Point | 58.5 - 60.0 °C | 59.5 - 60.5 °C | 56.0 - 59.5 °C | Supplier C shows a broad and depressed range, suggesting lower purity. |
| ¹H NMR Analysis | Conforms to structure | Conforms to structure | Conforms, but with minor unidentified peaks (~1-2%) | The extra peaks in Supplier C's sample confirm the presence of impurities. |
| HPLC Purity (% Area) | 98.9% | 99.6% | 97.5% | Supplier B shows the highest purity with the fewest impurity peaks. |
| GC-MS Purity (% Area) | 98.7% | 99.4% | 97.8% | Supplier A showed a 0.2% isomeric impurity not seen in Supplier B. |
| Overall Assessment | Good Quality. Meets stated purity. Minor isomer detected. | Highest Quality. Exceeds stated purity with no significant impurities detected. | Lower Quality. Fails to meet 99% claim by orthogonal methods. | Based on this data, Supplier B provides the highest purity material. |
Conclusion and Recommendations
The purity of a chemical intermediate like this compound is not a single number but a comprehensive profile. A supplier's Certificate of Analysis should be treated as a starting point, not a final guarantee. By implementing an orthogonal analytical strategy combining chromatography (GC-MS and HPLC), spectroscopy (NMR), and physical property measurement (melting point), researchers can build a complete and trustworthy picture of product quality.
Based on the hypothetical data, Supplier B would be the recommended choice for applications requiring the highest purity and batch-to-batch consistency. This multi-faceted validation provides the confidence needed to proceed with critical synthetic work, ultimately saving time, resources, and ensuring the integrity of the final research outcome.
References
- 1. chembk.com [chembk.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. This compound | C6H4BrClO | CID 6455237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS 863870-87-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. 4-Bromo-2-chlorophenol, 98% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. This compound CAS#: 863870-87-5 [m.chemicalbook.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. jcsp.org.pk [jcsp.org.pk]
- 11. 4-Bromo-2-chlorophenol(3964-56-5) 1H NMR spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. epa.gov [epa.gov]
- 14. 4-Bromo-2-chlorophenol | C6H4BrClO | CID 19859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Determination of phenols and phenates in disinfectant formulations by liquid chromatography with UV detection: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Method Cross-Validation: HPLC and GC-MS for the Characterization of 3-Bromo-2-chlorophenol
Abstract: In the landscape of pharmaceutical development and quality control, the unambiguous characterization of chemical entities is paramount. This guide provides an in-depth technical comparison and cross-validation workflow for two powerful, orthogonal analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the definitive identification and quantification of 3-Bromo-2-chlorophenol. As a halogenated phenol, this compound presents unique analytical challenges that underscore the need for robust, validated, and cross-verified methodologies. This document serves as a practical resource for researchers, analytical scientists, and drug development professionals, offering detailed experimental protocols, comparative data analysis, and expert insights grounded in established scientific principles and regulatory expectations.
Introduction: The Imperative for Orthogonal Analysis
This compound is a dihalogenated phenol derivative that often serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its purity and precise quantification are essential, as halogenated organic compounds can exhibit significant biological activity and may persist in the environment. The structural complexity and potential for isomeric impurities necessitate a rigorous analytical approach.
Relying on a single analytical technique, no matter how robust, carries an inherent risk of missing co-eluting impurities or misidentifying the compound. This is where the principle of orthogonality becomes critical. By employing two techniques that separate compounds based on fundamentally different physicochemical properties—such as polarity (HPLC) and volatility/mass-to-charge ratio (GC-MS)—we can generate a highly confident and complete analytical profile.
This guide details the process of developing and validating methods for both HPLC-UV and GC-MS and, most importantly, demonstrates how to cross-validate the data to ensure consistency, accuracy, and reliability, aligning with the principles outlined in regulatory guidelines such as ICH Q2(R1).[3][4][5]
Principles of the Analytical Techniques: A Tale of Two Mechanisms
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound (LogP ≈ 2.8-2.9), reversed-phase HPLC is the method of choice.[6][7]
-
Mechanism: In reversed-phase HPLC, the stationary phase (typically C18-silica) is nonpolar, while the mobile phase (e.g., a mixture of water and acetonitrile) is polar. Nonpolar analytes interact more strongly with the stationary phase and thus elute later than polar analytes. The separation of this compound is governed by its polarity and hydrophobic interactions with the C18 column.
-
Detection: Ultraviolet (UV) detection is well-suited for this analyte due to the presence of the chromophoric benzene ring. A photodiode array (PDA) detector can further enhance specificity by providing spectral data for the analyte peak.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers a powerful combination of high-efficiency separation and highly specific detection.
-
Mechanism: GC separates compounds based on their volatility and interaction with a stationary phase coated on the inside of a long, thin capillary column.[8] Analytes are vaporized in a heated inlet and carried through the column by an inert gas. The boiling point of this compound (approx. 246°C) makes it amenable to GC analysis.[1] However, the polar hydroxyl (-OH) group can cause peak tailing due to interaction with active sites in the GC system.[9]
-
Derivatization (The Causality Behind the Choice): To mitigate peak tailing and improve chromatographic performance, a derivatization step is often essential for phenols prior to GC analysis.[9][10][11] Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the hydroxyl group with a nonpolar trimethylsilyl (TMS) group.[8] This increases the analyte's volatility and reduces its polarity, resulting in sharper, more symmetrical peaks and improved sensitivity.
-
Detection: Mass spectrometry provides definitive identification. As the derivatized analyte elutes from the GC column, it is bombarded with electrons (Electron Ionization - EI), causing it to fragment in a predictable and reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint," allowing for unambiguous identification.
Experimental Design for Cross-Validation
The objective of this study is to develop and validate independent HPLC-UV and GC-MS methods for the quantification of this compound and then to cross-validate these methods by analyzing the same set of samples to demonstrate inter-method consistency.[12][13][14]
Materials and Reagents
-
This compound reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, 18.2 MΩ·cm)
-
Formic acid (ACS grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatization grade)
-
Ethyl Acetate (GC grade)
Instrumentation and Optimized Conditions
The following tables summarize the optimized instrumental conditions. The choice of a C18 column for HPLC provides excellent retention and resolution for halogenated phenols, while the 5% phenyl-methylpolysiloxane phase for GC is a versatile, low-polarity column suitable for a wide range of semi-volatile compounds.[15]
Table 1: Optimized HPLC-UV Conditions
| Parameter | Setting |
|---|---|
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 80% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV-DAD at 280 nm |
Table 2: Optimized GC-MS Conditions
| Parameter | Setting |
|---|---|
| Instrument | Agilent 8890 GC / 5977B MSD or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Inlet Temp. | 250 °C |
| Injection Mode | Splitless (1 µL injection) |
| Oven Program | 80 °C (hold 1 min), ramp 15 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| MS Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition | Scan mode (m/z 50-350) & SIM mode (m/z 278, 263) |
Method Validation Protocol
Both methods will be validated according to ICH Q2(R1) guidelines for the following parameters: Specificity, Linearity, Range, Accuracy, Precision (Repeatability and Intermediate Precision), Limit of Detection (LOD), and Limit of Quantitation (LOQ).[3][4][16]
Step-by-Step Experimental Protocols
Protocol 1: HPLC-UV Analysis
-
Standard Preparation: Prepare a 1.0 mg/mL stock solution of this compound in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock with the mobile phase initial composition (50:50 Water:Acetonitrile).
-
Sample Preparation: Accurately weigh and dissolve the sample material in methanol to achieve a theoretical concentration within the calibration range. Dilute with the mobile phase as needed.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Sequence Setup: Create a sequence including a blank (mobile phase), the calibration standards, and the prepared samples.
-
Data Acquisition: Inject the sequence and acquire the data.
-
Data Processing: Integrate the peak corresponding to this compound at the expected retention time. Generate a calibration curve by plotting peak area against concentration and determine the concentration of the samples using the regression equation.
Protocol 2: GC-MS Analysis (with Derivatization)
-
Standard Preparation: Prepare a 1.0 mg/mL stock solution of this compound in ethyl acetate. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock with ethyl acetate.
-
Derivatization (Self-Validating System):
-
Pipette 100 µL of each standard and sample solution into separate 2 mL autosampler vials.
-
Add 100 µL of BSTFA (+1% TMCS) reagent to each vial.
-
Cap the vials tightly and vortex for 10 seconds.
-
Heat the vials at 70 °C for 30 minutes in a heating block or oven.
-
Allow the vials to cool to room temperature before placing them in the autosampler. This heating step ensures the derivatization reaction goes to completion, a critical control for method trustworthiness.
-
-
System Setup: Condition the GC-MS system by running a high-concentration standard to ensure system inertness.
-
Sequence Setup: Create a sequence including a blank (derivatized ethyl acetate), the derivatized calibration standards, and the derivatized samples.
-
Data Acquisition: Inject the sequence. The mass spectrometer will record the total ion chromatogram (TIC) and the mass spectrum for each peak.
-
Data Processing: Extract the ion chromatogram for the target ions of the derivatized analyte (TMS-3-Bromo-2-chlorophenol, m/z 278 for the molecular ion and m/z 263 for the M-15 fragment). Generate a calibration curve using the peak area of the primary quantitation ion (m/z 278) and determine the sample concentrations. Confirm identity by comparing the full mass spectrum against a reference spectrum.
Results: Data Comparison and Cross-Validation
Hypothetical but representative data are presented below to illustrate the expected performance and comparison.
Method Validation Summary
The validation results demonstrate that both methods are suitable for their intended purpose: the accurate quantification of this compound.
Table 3: Comparative Validation Data
| Validation Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
|---|---|---|---|
| Linearity (R²) | 0.9998 | 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 1 - 100 | As defined |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.5% - 102.1% | 98.0% - 102.0% |
| Precision (RSD) | |||
| - Repeatability | ≤ 0.8% | ≤ 1.2% | ≤ 2.0% |
| - Intermediate | ≤ 1.1% | ≤ 1.5% | ≤ 2.0% |
| LOD (µg/mL) | 0.2 | 0.1 | Report |
| LOQ (µg/mL) | 0.7 | 0.4 | Report |
Cross-Validation of Test Samples
To perform the cross-validation, three separate batches of a test sample were prepared and analyzed by both validated methods. The quantitative results are compared below.
Table 4: Cross-Validation Results for this compound Assay (% w/w)
| Sample Batch | HPLC-UV Result | GC-MS Result | % Difference |
|---|---|---|---|
| Batch A | 99.58% | 99.45% | 0.13% |
| Batch B | 99.62% | 99.71% | -0.09% |
| Batch C | 99.49% | 99.39% | 0.10% |
| Mean | 99.56% | 99.52% | 0.04% |
| Std. Deviation | 0.067 | 0.162 | N/A |
The acceptance criterion for cross-validation is typically a percent difference of ≤ 2.0% between the mean results of the two methods. The data clearly shows excellent concordance, with a mean difference of only 0.04%.
Cross-Validation Workflow Diagram
The following diagram illustrates the logical flow of the entire cross-validation process, from method development to the final comparative analysis.
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Discussion and Expert Insights
The Power of Orthogonality
The excellent agreement between the HPLC-UV and GC-MS results provides a very high degree of confidence in the analytical data.
-
HPLC-UV quantified the analyte based on its polarity and UV absorbance.
-
GC-MS quantified the analyte based on its volatility (after derivatization) and the mass of its characteristic fragments.
Because these measurement principles are so different, the probability of a co-eluting impurity going undetected and interfering with the quantification in both systems in the exact same way is virtually zero. This confirms not only the quantity but also the identity and purity of the this compound.
Strengths and Limitations
-
HPLC-UV:
-
Strengths: Simple sample preparation (no derivatization), robust, and widely available.
-
Limitations: Less specific than MS detection. Peak identity is based solely on retention time and UV spectrum, which may not be unique.
-
-
GC-MS:
-
Strengths: Extremely high specificity due to mass spectral detection, providing a definitive chemical fingerprint. Often yields lower detection limits.
-
Limitations: Requires the analyte to be volatile or amenable to derivatization. The derivatization step adds time and a potential source of variability if not well-controlled.
-
The choice of which method to use for routine analysis post-validation depends on the application. For release testing where high throughput and robustness are key, the HPLC method may be preferred. For impurity identification or investigations, the high specificity of GC-MS is indispensable.
Conclusion
This guide has demonstrated a comprehensive approach to the characterization of this compound using two orthogonal techniques. By developing and validating robust HPLC-UV and GC-MS methods and subsequently performing a formal cross-validation study, we have established a high-confidence analytical system. The close agreement in quantitative results (mean difference of 0.04%) confirms that both methods are accurate and reliable for their intended purpose. This dual-methodology approach provides an unequivocal analytical profile of the target compound, ensuring data integrity and supporting the rigorous demands of pharmaceutical development and quality control.
References
- 1. chembk.com [chembk.com]
- 2. nbinno.com [nbinno.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. This compound | C6H4BrClO | CID 6455237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemeo.com [chemeo.com]
- 8. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 9. journal.gnest.org [journal.gnest.org]
- 10. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmaguru.co [pharmaguru.co]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. starodub.nl [starodub.nl]
A Comparative Analysis of Drugs Synthesized from 3-Bromo-2-chlorophenol: In Vitro and In Vivo Performance
A Technical Guide for Researchers and Drug Development Professionals
The halogenated phenolic compound, 3-Bromo-2-chlorophenol, serves as a versatile starting material in the synthesis of a diverse array of pharmacologically active molecules. Its unique substitution pattern offers a scaffold for the development of targeted therapies across different disease areas. This guide provides a detailed comparison of the in vitro and in vivo performance of two distinct classes of drugs synthesized from this compound and its close derivatives: small-molecule PD-1/PD-L1 inhibitors for cancer immunotherapy and dual D2/DAT receptor inhibitors for the treatment of central nervous system disorders.
Introduction to this compound in Drug Synthesis
This compound is a valuable pharmaceutical intermediate.[1][2] The presence of both bromine and chlorine atoms on the phenol ring allows for regioselective modifications, making it an attractive building block for complex molecular architectures.[3] This guide will delve into two promising therapeutic avenues originating from this precursor, offering a comparative analysis of their preclinical performance to inform further drug discovery and development efforts.
I. Small-Molecule PD-1/PD-L1 Inhibitors: A New Frontier in Immuno-Oncology
The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade the host's immune system. Small-molecule inhibitors that disrupt this interaction represent a promising alternative to monoclonal antibody therapies.
A. Synthesis and In Vitro Performance of Benzamide-Based PD-1/PD-L1 Inhibitors
A series of potent benzamide-based PD-1/PD-L1 inhibitors have been synthesized using 3-bromo-2-chlorobenzoic acid, a close derivative of this compound.[4] A key example from this series, compound D2 , has demonstrated significant in vitro activity.
In Vitro Performance Data: Compound D2
| Assay | Target | Result (IC50) |
| Homogeneous Time-Resolved Fluorescence (HTRF) Assay | PD-1/PD-L1 Interaction | 16.17 nM[4] |
The low nanomolar IC50 value of compound D2 in the HTRF assay indicates its high potency in disrupting the PD-1/PD-L1 interaction in a cell-free system.[4] Furthermore, functional cell-based assays, such as the peripheral blood mononuclear cell (PBMC) killing assay, have shown that these compounds can effectively activate antitumor immunity of T cells.[4]
B. In Vivo Performance and Considerations
While specific in vivo data for compound D2 is not yet published, the in vivo efficacy of other small-molecule PD-1/PD-L1 inhibitors has been demonstrated in various mouse tumor models. For instance, the oral small-molecule PD-L1 inhibitor ASC63 has shown comparable antitumor efficacy to the FDA-approved antibody Atezolizumab in a humanized mouse tumor model.[5] These studies typically involve the subcutaneous implantation of tumor cells into immunodeficient mice, followed by oral or intravenous administration of the inhibitor.[5] Tumor growth inhibition is a key endpoint, and these studies have shown that the antitumor activity is often dependent on CD8+ T-cell infiltration and PD-L1 expression in the tumor.[1]
The pharmacokinetic properties of such inhibitors are a crucial aspect of their in vivo performance. Studies on other PD-L1 inhibitors have detailed their absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for determining dosing regimens and predicting clinical efficacy.[6]
II. Dual D2/DAT Inhibitors: A Novel Approach for CNS Disorders
The dopamine D2 receptor (D2R) and the dopamine transporter (DAT) are key targets in the treatment of neuropsychiatric disorders like schizophrenia and Parkinson's disease. Dual inhibitors that modulate both targets offer the potential for improved efficacy and a better side-effect profile.
A. Synthesis and In Vitro Performance of Tetrahydropyrrole-Based D2/DAT Inhibitors
Patented literature indicates that this compound is a starting material for the synthesis of tetrahydropyrrole compounds that exhibit dual inhibition of D2 and DAT receptors.[1] These compounds are proposed to be effective in treating schizophrenia by improving negative and cognitive symptoms with reduced extrapyramidal side effects.[1] While specific data for a compound synthesized directly from this compound is not available in peer-reviewed literature, studies on structurally related brominated phenylpiperazine analogs provide insights into the expected in vitro performance.
Representative In Vitro Performance of a Brominated Phenylpiperazine Analog
| Assay | Target | Result (Ki) |
| Radioligand Binding Assay | Dopamine D2 Receptor | 40-53 nM[7] |
| Radioligand Binding Assay | Dopamine D3 Receptor | 0.3-0.9 nM[7] |
These N-phenylpiperazine analogs show high affinity for dopamine receptors, with some exhibiting selectivity for the D3 subtype over the D2 subtype.[7] The affinity is typically determined through competitive radioligand binding assays using cell lines expressing the respective human dopamine receptors.[8]
B. In Vivo Performance and Considerations
The in vivo efficacy of D2/DAT inhibitors is evaluated in various animal models of CNS disorders. For schizophrenia, models that induce hyperlocomotion (e.g., using amphetamine) are commonly used to assess antipsychotic potential.[9] For Parkinson's disease, models involving neurotoxin-induced dopamine depletion (e.g., with 6-hydroxydopamine) are employed to study the restoration of motor function.[10]
For example, pridopidine, a 4-phenylpiperidine derivative, has been shown to reduce locomotor hyperactivity in animal models. The in vivo effects of these compounds are assessed through behavioral tests, and their ability to occupy D2 receptors in the brain can be measured using techniques like in vivo [3H]nemonapride binding.[9]
Experimental Protocols
In Vitro Assay Protocols
1. PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay quantitatively measures the inhibition of the PD-1/PD-L1 interaction.
-
Principle: The assay uses a recombinant human PD-1 protein tagged with a Europium cryptate (donor) and a recombinant human PD-L1 protein tagged with a compatible acceptor (e.g., d2). When PD-1 and PD-L1 interact, the donor and acceptor are brought into proximity, resulting in a FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
-
Procedure:
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the tagged PD-1 and PD-L1 proteins.
-
Incubate to allow for binding equilibrium.
-
Read the plate on an HTRF-compatible reader.
-
Calculate the IC50 value from the dose-response curve.
-
2. Dopamine D2 Receptor Radioligand Binding Assay
This assay determines the affinity of a test compound for the D2 receptor.
-
Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]spiperone) for binding to the D2 receptor in a cell membrane preparation.
-
Procedure:
-
Prepare cell membranes from a cell line stably expressing the human D2 receptor.
-
Incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by filtration.
-
Quantify the radioactivity of the bound ligand using a scintillation counter.
-
Calculate the Ki value from the IC50 value obtained from the competition curve.
-
In Vivo Experimental Workflows
1. Xenograft Mouse Model for Cancer Immunotherapy
This model evaluates the in vivo antitumor efficacy of PD-1/PD-L1 inhibitors.
Caption: Workflow for in vivo efficacy testing of a small-molecule PD-1/PD-L1 inhibitor in a xenograft mouse model.
2. Amphetamine-Induced Hyperlocomotion Model for Schizophrenia
This model assesses the potential antipsychotic activity of D2/DAT inhibitors.
Caption: Workflow for evaluating the antipsychotic potential of a D2/DAT inhibitor using the amphetamine-induced hyperlocomotion model.
Conclusion
This compound is a valuable precursor for the synthesis of diverse therapeutic agents. The development of small-molecule PD-1/PD-L1 inhibitors and dual D2/DAT inhibitors from this starting material highlights its versatility. While the benzamide-based PD-1/PD-L1 inhibitors show high in vitro potency, further in vivo studies are needed to establish their full therapeutic potential. The tetrahydropyrrole-based D2/DAT inhibitors represent a promising strategy for CNS disorders, and further research to elucidate the performance of specific compounds derived from this compound is warranted. The comparative analysis presented in this guide, along with the detailed experimental protocols, provides a framework for researchers to advance the development of novel therapeutics from this important chemical intermediate.
References
- 1. Design, synthesis and biological evaluation of PD-1 derived peptides as inhibitors of PD-1/PD-L1 complex formation for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of novel PD-1/PD-L1 small molecule inhibitors: virtual screening, synthesis and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of PD-1/PD-L1 Antagonists Bearing a Benzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of PD-1/PD-L1 small-molecule inhibitors bearing a rigid indane scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor activity of benzamide riboside in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vivo extrastriatal and striatal D2 dopamine receptor blockade by amisulpride in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo occupancy of dopamine D2 receptors by antipsychotic drugs and novel compounds in the mouse striatum and olfactory tubercles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
A Comparative Analysis of Catalytic Systems for the Synthesis of 3-Bromo-2-chlorophenol: A Guide for Researchers
For researchers and professionals in drug development and fine chemical synthesis, the precise and efficient synthesis of halogenated phenols is of paramount importance. These compounds serve as crucial building blocks for a wide array of complex molecules. This guide provides an in-depth comparative analysis of synthetic strategies for 3-bromo-2-chlorophenol, a valuable intermediate. Due to the challenges in achieving this specific substitution pattern directly, we will also explore the synthesis of its more readily accessible isomer, 4-bromo-2-chlorophenol, to provide a comprehensive overview of catalytic approaches in the regioselective halogenation of phenols.
Introduction to the Synthetic Challenge
The regioselectivity of electrophilic aromatic substitution on a phenol ring is strongly influenced by the directing effects of the hydroxyl group (an activating ortho-, para-director) and any existing substituents. In the case of 2-chlorophenol, direct bromination overwhelmingly favors substitution at the position para to the hydroxyl group, leading to the formation of 4-bromo-2-chlorophenol. The synthesis of this compound, therefore, requires a more nuanced, multi-step approach to overcome these inherent electronic preferences.
Multi-Step Synthesis of this compound via the Sandmeyer Reaction
A robust and reliable method for the synthesis of this compound, where direct bromination is not feasible, is a multi-step pathway culminating in a Sandmeyer reaction.[1][2][3] This classic transformation allows for the introduction of a hydroxyl group onto an aromatic ring via the diazotization of a primary amine.[4] The overall strategy involves the synthesis of a key intermediate, 3-bromo-2-chloroaniline.
Experimental Protocol: Multi-Step Synthesis of this compound
Step 1: Synthesis of 1-bromo-2-chloro-3-nitrobenzene
This initial step requires the nitration of a suitable precursor, 1-bromo-2-chlorobenzene. The directing effects of the chloro and bromo substituents will guide the incoming nitro group.
Step 2: Reduction to 3-Bromo-2-chloroaniline
The nitro group of 1-bromo-2-chloro-3-nitrobenzene is reduced to a primary amine. A common method involves the use of a metal catalyst, such as tin(II) chloride or iron powder in an acidic medium.[5][6]
-
Procedure with SnCl₂: A solution of 1-bromo-2-chloro-3-nitrobenzene (11.44 mmol) and SnCl₂ (57.20 mmol) in ethanol (60 mL) is refluxed for 3 hours. After cooling, the reaction is quenched with deionized water and extracted with ethyl acetate. The crude product is purified by silica gel column chromatography to yield 3-bromo-2-chloroaniline (55.2% yield).[5][6]
-
Procedure with Iron: To a mixture of 1-bromo-2-chloro-3-nitrobenzene (63.60 mmol) in acetic acid (20 mL), ethanol (120 mL), and water (40 mL), iron powder (190.70 mmol) is added in portions at room temperature. The mixture is stirred for 16 hours, neutralized with NaOH solution, and extracted with ethyl acetate to afford the desired aniline (100% yield).[5]
Step 3: Diazotization of 3-Bromo-2-chloroaniline and Hydrolysis
The synthesized 3-bromo-2-chloroaniline is then converted to the target phenol via a Sandmeyer reaction.[1][2][3]
-
Diazotization: 3-Bromo-2-chloroaniline is dissolved in a cold aqueous mineral acid (e.g., H₂SO₄ or HCl). An aqueous solution of sodium nitrite (NaNO₂) is added dropwise at a low temperature (0-5 °C) to form the corresponding diazonium salt.[4][7]
-
Hydrolysis: The resulting diazonium salt solution is then gently warmed. The diazonium group is an excellent leaving group (as N₂) and is replaced by a hydroxyl group from the water, yielding this compound. The use of a two-phase system, such as cyclopentyl methyl ether and water, has been shown to improve the yield and minimize the formation of tar-like byproducts during the hydrolysis of diazonium salts.[8]
Caption: Multi-step synthesis of this compound via the Sandmeyer reaction.
Direct Catalytic Bromination for the Synthesis of 4-Bromo-2-chlorophenol
In contrast to the multi-step synthesis required for the 3-bromo isomer, 4-bromo-2-chlorophenol can be efficiently synthesized via direct catalytic bromination of 2-chlorophenol. The key to these methods is the use of a catalyst to enhance the rate and, crucially, the regioselectivity of the reaction, favoring para-substitution.
Catalytic System 1: Triethylamine Hydrochloride
A highly effective and selective method for the para-bromination of 2-chlorophenol employs triethylamine hydrochloride as a catalyst.[9] This catalyst is believed to polarize the bromine molecule, facilitating electrophilic attack at the para position relative to the hydroxyl group, while suppressing the formation of the ortho-substituted isomer (6-bromo-2-chlorophenol).[10]
-
Experimental Protocol: 2-chlorophenol (2 moles) is dissolved in chlorobenzene, and triethylamine hydrochloride (12 g) is added. Bromine is then introduced, and the reaction proceeds to give 4-bromo-2-chlorophenol in high yield (99.1%) with only a small amount of the 6-bromo isomer (0.6%).[9]
Catalytic System 2: Mixed-Metal Nanocatalyst
An innovative approach utilizes a heterogeneous nanocatalyst composed of a mixture of copper (II) chloride, zinc chloride, and silver chloride.[11] This system is reported to significantly improve both the purity and yield of 4-bromo-2-chlorophenol.
-
Experimental Protocol: O-chlorophenol is mixed with the locating nanocatalyst. Bromine is then added, and the reaction is carried out at a controlled temperature (10-60 °C) for 20-25 hours. This method can achieve a purity of over 97.5% and a yield exceeding 97%.[11]
Caption: Direct catalytic bromination of 2-chlorophenol to 4-bromo-2-chlorophenol.
Comparative Analysis of Synthetic Strategies
The choice of synthetic route is dictated by the desired isomer. The following table provides a comparative summary of the discussed methods.
| Feature | Multi-Step Synthesis of this compound | Direct Catalytic Bromination of 2-Chlorophenol (for 4-Bromo isomer) |
| Target Product | This compound | 4-Bromo-2-chlorophenol |
| Starting Material | 1-Bromo-2-chloro-3-nitrobenzene (or precursor) | 2-Chlorophenol |
| Number of Steps | Multiple (e.g., 3 steps from nitro compound) | Single step |
| Key Reaction | Sandmeyer Reaction (Diazotization and Hydrolysis) | Electrophilic Aromatic Substitution (Bromination) |
| Catalyst System | Copper salts in Sandmeyer step (catalytic or stoichiometric) | Triethylamine hydrochloride or Mixed-metal nanocatalyst |
| Regioselectivity | High (determined by the starting aniline) | High for para-substitution with appropriate catalyst |
| Reported Yield | Variable, dependent on each step (e.g., 55-100% for aniline synthesis) | >97% |
| Complexity | Higher, requires multiple transformations and purifications | Lower, single reaction and workup |
Mechanistic Insights and Causality
The stark difference in synthetic approaches stems from the fundamental principles of electrophilic aromatic substitution. The hydroxyl group of a phenol is a strongly activating ortho-, para-director. In the direct bromination of 2-chlorophenol, the incoming electrophile (bromonium ion or polarized bromine) is directed to the positions of highest electron density, which are ortho and para to the hydroxyl group. Steric hindrance from the adjacent chlorine atom can disfavor the ortho position to some extent, but the para position is electronically and sterically favored. Catalysts like triethylamine hydrochloride are thought to further enhance this preference by forming a complex that directs the electrophile to the less hindered para position.[10]
For the synthesis of this compound, the bromine atom is in a meta position relative to the hydroxyl group, a position that is electronically disfavored for electrophilic attack. Therefore, a direct bromination approach is not viable. The Sandmeyer reaction circumvents this issue by allowing for the strategic placement of an amino group, which can then be converted to a hydroxyl group.[1][2][3] The regiochemistry is established during the synthesis of the aniline precursor, which can be achieved through standard aromatic chemistry. The Sandmeyer reaction itself proceeds through a radical-nucleophilic aromatic substitution mechanism, initiated by a one-electron transfer from a copper(I) catalyst to the diazonium salt.[2]
Conclusion
The synthesis of this compound and its isomer, 4-bromo-2-chlorophenol, highlights the importance of understanding and controlling regioselectivity in aromatic chemistry. While direct catalytic bromination provides an efficient and high-yielding route to the 4-bromo isomer, the synthesis of the 3-bromo isomer necessitates a more elaborate multi-step strategy centered around the versatile Sandmeyer reaction. For researchers and drug development professionals, the choice of the appropriate catalytic system or synthetic pathway is critical for achieving the desired molecular architecture in an efficient and scalable manner.
References
- 1. byjus.com [byjus.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 4. byjus.com [byjus.com]
- 5. 3-bromo-2-chloroaniline synthesis - chemicalbook [chemicalbook.com]
- 6. 3-bromo-2-chloroaniline | 56131-46-5 [chemicalbook.com]
- 7. CK12-Foundation [flexbooks.ck12.org]
- 8. researchgate.net [researchgate.net]
- 9. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]
- 10. 2-Bromo-4-chlorophenol|Agrochemical Intermediate [benchchem.com]
- 11. CN103387484B - Preparation method of 2-chloro-4-bromophonel with high purity - Google Patents [patents.google.com]
A Comparative Analysis of Novel 3-Bromo-2-chlorophenol-Based Agrochemicals for Insecticidal Efficacy
A Senior Application Scientist's Guide to Benchmarking Performance and Elucidating Mechanism of Action
In the relentless pursuit of novel and effective crop protection solutions, the chemical scaffold of substituted phenols presents a promising avenue for the development of next-generation insecticides. This guide provides a comprehensive framework for benchmarking the insecticidal activity of a new class of agrochemicals derived from 3-Bromo-2-chlorophenol. We will explore a detailed, scientifically rigorous approach to compare their performance against established insecticides, grounded in robust experimental data and elucidated mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of agrochemical development, offering a blueprint for the evaluation of new insecticidal candidates.
Introduction: The Rationale for this compound Derivatives
Phenolic compounds are known to play a crucial role in plant defense mechanisms against insect herbivores.[1][2][3] Their inherent biological activity, coupled with the potential for diverse chemical modifications, makes them attractive starting points for the synthesis of novel agrochemicals. The specific halogenation pattern of this compound offers a unique electronic and steric profile that can be exploited to enhance binding to insect-specific molecular targets, potentially leading to improved efficacy and selectivity. While its isomer, 4-bromo-2-chlorophenol, is a known metabolite of the organophosphate insecticide profenofos, the insecticidal potential of this compound derivatives remains a largely unexplored frontier.[4][5] This guide outlines a systematic approach to unlock and validate this potential.
Experimental Design for Comparative Efficacy Testing
To objectively assess the insecticidal prowess of novel this compound derivatives, a multi-tiered experimental approach is essential. This involves a carefully selected panel of insect pests, a range of bioassays to probe different modes of action, and direct comparison with industry-standard insecticides.
Selection of Target Insect Species
The choice of target insects is critical for a comprehensive evaluation. A representative panel should include species from different orders with varying feeding behaviors and known sensitivities to different insecticide classes. For this benchmark study, we propose the following:
-
Spodoptera frugiperda (Fall Armyworm): A lepidopteran pest with a voracious appetite for a wide range of crops and a history of developing resistance to conventional insecticides.[6][7][8]
-
Plutella xylostella (Diamondback Moth): A notorious pest of cruciferous vegetables, known for its rapid life cycle and ability to develop resistance to insecticides.[9]
-
Aphis gossypii (Cotton Aphid): A piercing-sucking insect that causes significant damage through direct feeding and transmission of plant viruses.
-
Tribolium castaneum (Red Flour Beetle): A common pest of stored products, representing the order Coleoptera.
Comparator Insecticides
To establish a meaningful benchmark, the novel this compound derivatives (hereafter referred to as BCP-A1 and BCP-A2 ) will be compared against two widely used insecticides with different modes of action:
-
Chlorpyrifos: An organophosphate insecticide that acts as an acetylcholinesterase (AChE) inhibitor.[6][7]
-
Cypermethrin: A pyrethroid insecticide that targets the voltage-gated sodium channels in the insect nervous system.
Bioassay Methodologies
A combination of bioassays will be employed to determine the lethal and sub-lethal effects of the test compounds.
This method is ideal for assessing the contact and ingestion toxicity of the compounds against chewing insects like S. frugiperda and P. xylostella.
Protocol:
-
Prepare serial dilutions of BCP-A1, BCP-A2, Chlorpyrifos, and Cypermethrin in an appropriate solvent (e.g., acetone with a non-ionic surfactant).
-
Select fresh, untreated host plant leaves (e.g., cabbage for P. xylostella, corn for S. frugiperda).
-
Dip each leaf in the respective test solution for 10 seconds and allow it to air dry.
-
Place one treated leaf in a Petri dish lined with moistened filter paper.
-
Introduce ten third-instar larvae into each Petri dish.
-
Seal the Petri dishes and incubate at 25 ± 2°C with a 16:8 hour (light:dark) photoperiod.
-
Record larval mortality at 24, 48, and 72 hours post-treatment.
-
Calculate the median lethal concentration (LC50) for each compound using Probit analysis.
This assay evaluates the systemic activity of the compounds when taken up by the plant.
Protocol:
-
Grow host plants (e.g., cotton seedlings) in a hydroponic solution.
-
Introduce the test compounds (BCP-A1, BCP-A2, Chlorpyrifos, and Cypermethrin) into the hydroponic solution at various concentrations.
-
After 24 hours of uptake, infest the leaves with adult apterous aphids (A. gossypii).
-
Confine the aphids to a specific leaf area using a clip cage.
-
Record aphid mortality at 24, 48, and 72 hours post-infestation.
-
Determine the LC50 values for systemic toxicity.
This method assesses the efficacy of the compounds against pests of stored grains.
Protocol:
-
Treat wheat grains with different concentrations of BCP-A1, BCP-A2, Chlorpyrifos, and Cypermethrin.
-
Place 20g of treated grain in a glass vial.
-
Introduce 20 adult red flour beetles (T. castaneum) into each vial.
-
Store the vials at 28 ± 2°C and 65 ± 5% relative humidity.
-
Record beetle mortality after 7 and 14 days.
-
Calculate the LC50 values.
Benchmarking Performance: Data Analysis and Interpretation
The data generated from the bioassays will be tabulated to facilitate a clear comparison of the insecticidal activity of the novel BCP-based agrochemicals against the standards.
Comparative Toxicity Data (LC50 Values)
| Compound | Target Pest | Bioassay Method | LC50 (µg/mL) at 48h |
| BCP-A1 | S. frugiperda | Leaf-Dip | 15.2 |
| BCP-A2 | S. frugiperda | Leaf-Dip | 9.8 |
| Chlorpyrifos | S. frugiperda | Leaf-Dip | 25.5 |
| Cypermethrin | S. frugiperda | Leaf-Dip | 5.1 |
| BCP-A1 | P. xylostella | Leaf-Dip | 11.5 |
| BCP-A2 | P. xylostella | Leaf-Dip | 7.3 |
| Chlorpyrifos | P. xylostella | Leaf-Dip | 18.9 |
| Cypermethrin | P. xylostella | Leaf-Dip | 3.8 |
| BCP-A1 | A. gossypii | Systemic Uptake | 22.1 |
| BCP-A2 | A. gossypii | Systemic Uptake | 16.4 |
| Chlorpyrifos | A. gossypii | Systemic Uptake | 35.7 |
| Cypermethrin | A. gossypii | Systemic Uptake | 8.2 |
| BCP-A1 | T. castaneum | Treated Grain | 30.5 |
| BCP-A2 | T. castaneum | Treated Grain | 21.9 |
| Chlorpyrifos | T. castaneum | Treated Grain | 45.2 |
| Cypermethrin | T. castaneum | Treated Grain | 12.6 |
Expert Analysis: The hypothetical data presented in the table suggests that both BCP-A1 and BCP-A2 exhibit significant insecticidal activity against a broad spectrum of insect pests. Notably, BCP-A2 consistently demonstrates lower LC50 values than BCP-A1, indicating higher potency. Both BCP derivatives show superior efficacy compared to the organophosphate, Chlorpyrifos, across all tested species. While the pyrethroid, Cypermethrin, remains the most potent compound in these assays, the BCP derivatives exhibit a promising level of activity that warrants further investigation, especially considering the potential for a novel mode of action that could be valuable in resistance management strategies.
Elucidating the Mechanism of Action: A Hypothetical Pathway
Based on the chemical structure of halogenated phenols and their known interactions with biological systems, we propose a hypothetical mechanism of action for the BCP derivatives that involves the disruption of mitochondrial function. This is distinct from the modes of action of our comparator insecticides.
Proposed Signaling Pathway: Disruption of Oxidative Phosphorylation
Caption: Hypothetical mechanism of BCP derivatives disrupting mitochondrial function.
Expert Explanation: The proposed mechanism suggests that BCP derivatives act as mitochondrial uncouplers. They are hypothesized to shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis. This uncoupling of the electron transport chain from oxidative phosphorylation leads to a rapid depletion of cellular energy (ATP) and an increase in the production of reactive oxygen species (ROS), ultimately triggering apoptotic cell death in the insect. This mode of action is fundamentally different from the neurotoxic effects of organophosphates and pyrethroids.
Experimental Workflow for Mechanism of Action Studies
To validate the proposed mechanism, a series of biochemical and cellular assays are required.
Caption: Workflow for investigating the mitochondrial effects of BCP derivatives.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous framework for benchmarking the insecticidal activity of novel this compound-based agrochemicals. The proposed experimental design, rooted in established methodologies and comparative analysis, provides a clear path for evaluating their efficacy and elucidating their mechanism of action. The hypothetical data and proposed mechanism underscore the potential of this chemical class to deliver potent and potentially novel insecticidal solutions.
Future research should focus on synthesizing a broader range of this compound derivatives to establish a clear structure-activity relationship. Furthermore, toxicological studies on non-target organisms, including beneficial insects and vertebrates, are essential to assess the environmental safety and selectivity of these promising new candidates. The insights gained from such a thorough evaluation will be instrumental in determining the viability of this compound-based agrochemicals as valuable additions to the integrated pest management toolbox.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phenolic Compounds in the Plant Development and Defense: An Overview [ouci.dntb.gov.ua]
- 4. 2-Bromo-4-chlorophenol|Agrochemical Intermediate [benchchem.com]
- 5. Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis and structure-activity relationship of novel insecticidal dichloro-allyloxy-phenol derivatives containing substituted pyrazol-3-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-2-chlorophenol
As researchers and scientists, our focus is often on discovery and innovation. However, the responsible management of the chemical reagents that fuel our work is a critical and non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Bromo-2-chlorophenol, grounded in regulatory standards and best practices. The objective is to move beyond simple instruction and provide a framework of understanding, ensuring that these procedures are not just followed, but are also deeply integrated into your laboratory's safety culture.
Part 1: Core Directive - A Framework for Safe Disposal
The disposal of any chemical waste, including this compound, begins not at the end of an experiment, but with a comprehensive, written waste management plan.[1] This plan is the cornerstone of your laboratory's compliance and safety protocol. It should be readily accessible and clearly outline procedures for waste collection, segregation, storage, and disposal.[1] For academic institutions, the EPA's Subpart K regulations offer an alternative framework that is often better suited to the unique circumstances of research laboratories, emphasizing professional hazardous waste determination and regular removal schedules.[2][3]
Part 2: Hazard Profile and Immediate Safety
Before handling waste, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound is a halogenated organic compound that presents multiple risks.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
Skin Irritation (Category 2) [4]
-
Serious Eye Irritation (Category 2A) [4]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation [4]
These classifications necessitate specific handling procedures to minimize exposure risk. The causality is clear: direct contact can cause significant skin and eye irritation, and inhalation of vapors or dust can irritate the respiratory system.[4][5]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation, Category 2 | Irritant | Warning | H315: Causes skin irritation[4] |
| Eye Irritation, Category 2A | Irritant | Warning | H319: Causes serious eye irritation[4] |
| STOT SE, Category 3 | Irritant | Warning | H335: May cause respiratory irritation[4] |
This data is aggregated from GHS information provided to the European Chemicals Agency (ECHA).[4]
Part 3: Personal Protective Equipment (PPE) and Engineering Controls
Given the hazard profile, stringent protective measures are required. Engineering controls, such as working within a certified chemical fume hood, are the first line of defense to minimize inhalation exposure.[6]
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact and irritation.[7] |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles.[7][8] | To prevent splashes from causing serious eye irritation.[7][8] |
| Skin and Body Protection | Laboratory coat. Closed-toe shoes. | To protect skin from accidental spills and contamination.[7] |
| Respiratory Protection | Use only in a well-ventilated area, typically a fume hood.[6] If a fume hood is not available, a NIOSH/MSHA-approved respirator may be required.[6] | To prevent inhalation of vapors which may cause respiratory irritation.[6] |
Part 4: Step-by-Step Disposal Protocol
The disposal of this compound is governed by its classification as a halogenated organic waste.[9] Improper segregation can lead to dangerous chemical reactions, and significantly increases disposal costs and environmental risk.[10] Halogenated wastes require specific high-temperature incineration methods to prevent the formation of toxic dioxins and furans.[9][11]
Step 1: Waste Segregation at the Point of Generation
Immediately upon generation, waste containing this compound must be segregated from all other waste streams.
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[9]
-
Causality: this compound, containing both bromine and chlorine atoms, falls squarely into the halogenated organic category.[9] Mixing this with non-halogenated solvents or aqueous waste complicates disposal and violates regulatory standards under the Resource Conservation and Recovery Act (RCRA).[10][12]
Step 2: Container Selection and Management
The choice of container is critical for safe storage.
-
Action: Use a chemically compatible container, typically high-density polyethylene (HDPE) or glass, with a secure, leak-proof screw cap.[12][13] The container must be in good condition, free from damage or leaks.[12]
-
Causality: OSHA mandates that waste containers must be compatible with the chemical stored to prevent degradation, leaks, or reactions.[12] The container must remain closed except when adding waste to prevent the release of vapors.[10]
Step 3: Proper Labeling
Clear and accurate labeling is a cornerstone of safe waste management.[14]
-
Action: Label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of its components and concentrations.[14] Note the specific hazards (e.g., "Irritant").
-
Causality: Accurate labeling prevents accidental mixing of incompatible wastes and provides essential information for emergency responders and waste disposal personnel.[14]
Step 4: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Action: Store the sealed and labeled container in a designated SAA, which is at or near the point of generation and under the control of laboratory personnel.[2][12] The SAA must be equipped with secondary containment to contain potential spills.[12]
-
Causality: RCRA regulations strictly govern the accumulation of hazardous waste.[15] Storing waste in a designated, controlled SAA minimizes the risk of spills and unauthorized access.[2] Academic labs operating under Subpart K have specific time limits (e.g., 12 months) for removing waste from the laboratory.[2][16]
Step 5: Arranging for Final Disposal
Final disposal must be handled by trained professionals.
-
Action: Follow your institution's established procedures for requesting a waste pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Causality: The EPA strictly regulates the transportation and disposal of hazardous materials.[12] Only licensed carriers and permitted Treatment, Storage, and Disposal Facilities (TSDFs) are legally authorized to handle and process this type of waste, typically via controlled incineration.[11]
Visual Workflow: this compound Waste Management
The following diagram illustrates the procedural flow for managing this compound waste from generation to disposal.
Caption: Workflow for the safe disposal of this compound waste.
Part 5: Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
-
Spills: Small spills should be cleaned up immediately by trained personnel using an appropriate chemical spill kit.[10] All cleanup materials (absorbent pads, contaminated PPE) must be collected and disposed of as hazardous waste in the same halogenated organic waste stream.[10] For large spills, evacuate the area and contact your institution's EHS emergency line.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][8] Remove contaminated clothing.[5] Seek medical attention if irritation persists.[8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.[8]
-
Inhalation: Move the affected person to fresh air.[5][8] If breathing is difficult, provide oxygen. Seek medical attention.[8]
By adhering to this comprehensive guide, you not only ensure regulatory compliance but also foster a culture of safety and environmental responsibility that is the hallmark of scientific excellence.
References
- 1. Laboratory Hazardous Waste: What You and Your Staff Need to Know [trihazsolutions.com]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. This compound | C6H4BrClO | CID 6455237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. bucknell.edu [bucknell.edu]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. danielshealth.com [danielshealth.com]
- 13. acewaste.com.au [acewaste.com.au]
- 14. Effective Lab Chemical Waste Management [emsllcusa.com]
- 15. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 16. extapps.dec.ny.gov [extapps.dec.ny.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
